Technical Documentation Center

4-Fluoro-1-methylindolin-2-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Fluoro-1-methylindolin-2-one

Core Science & Biosynthesis

Foundational

Introduction: The Strategic Importance of a Fluorinated Scaffold

An In-depth Technical Guide to 4-Fluoro-1-methylindolin-2-one: Structure, Properties, and Applications The indolin-2-one (oxindole) core is a renowned "privileged scaffold" in medicinal chemistry, forming the foundation...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 4-Fluoro-1-methylindolin-2-one: Structure, Properties, and Applications

The indolin-2-one (oxindole) core is a renowned "privileged scaffold" in medicinal chemistry, forming the foundation of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its rigid, bicyclic structure provides a robust platform for the precise spatial orientation of functional groups, enabling potent and selective interactions with various biological targets.[2] Within this class, the strategic introduction of fluorine atoms and N-alkylation represents a cornerstone of modern drug design. The incorporation of fluorine can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[3][4]

This guide provides a comprehensive technical overview of 4-Fluoro-1-methylindolin-2-one, a key heterocyclic building block that combines the structural benefits of the indolinone core with the advantageous physicochemical properties imparted by C4-fluorination and N1-methylation. We will delve into its molecular structure, chemical properties, synthetic routes, and its pivotal role as an intermediate in the development of targeted therapeutics, particularly protein kinase inhibitors.

Molecular Structure and Physicochemical Properties

The Indolin-2-one Framework

The foundational structure is an indolin-2-one, which consists of a benzene ring fused to a five-membered pyrrolidinone ring. This arrangement creates a planar aromatic portion and a nearly planar lactam ring. The carbonyl group at the C2 position and the adjacent C3 methylene group are key sites of reactivity and interaction.

Critical Substitutions: C4-Fluoro and N1-Methyl Groups

The specific substitutions on this scaffold are what make 4-Fluoro-1-methylindolin-2-one a valuable tool for drug discovery:

  • 4-Fluoro Group: The fluorine atom at position 4 is a small, highly electronegative substituent. Its presence exerts a powerful electron-withdrawing inductive effect, which modulates the electron density of the aromatic ring. This can influence the pKa of the molecule and alter its interactions with protein residues, often leading to enhanced binding affinity. Furthermore, the C-F bond is exceptionally stable, which can block metabolic attack at that position, thereby improving the pharmacokinetic profile of derivative compounds.[3]

  • N1-Methyl Group: The methylation of the lactam nitrogen at position 1 serves two primary purposes. First, it removes the N-H proton, eliminating a potential hydrogen bond donor site and preventing certain metabolic pathways like N-dealkylation or conjugation. Second, it adds a small lipophilic group, which can influence solubility and cell permeability.

Physicochemical Data

The fundamental properties of 4-Fluoro-1-methylindolin-2-one are summarized below for quick reference.

PropertyValueReference
IUPAC Name 4-fluoro-1-methylindolin-2-one[5]
Synonyms 2H-Indol-2-one, 4-fluoro-1,3-dihydro-1-methyl-[5]
CAS Number 1894042-88-6[5][6]
Molecular Formula C₉H₈FNO[5]
Molecular Weight 165.17 g/mol [5]
Canonical SMILES CN1C(=O)CC2=C1C=CC=C2F[5]
InChI Key DVELLIGPTBQUMH-UHFFFAOYSA-N[5]
Physical Form Off-white to pale-yellow solid (predicted based on analogs)

Synthesis and Characterization

Synthetic Strategy: A Plausible and Efficient Route

While multiple synthetic routes to substituted indolinones exist, a highly logical and efficient pathway to 4-Fluoro-1-methylindolin-2-one involves the direct N-methylation of the readily available precursor, 4-Fluoroindolin-2-one (CAS 138343-94-9).[7] This strategy is advantageous due to the commercial availability of the starting material and the high efficiency of N-alkylation reactions on lactams.

The overall workflow is depicted below. The choice of a strong, non-nucleophilic base like sodium hydride (NaH) is crucial to quantitatively deprotonate the lactam nitrogen, forming a sodium salt. This anionic intermediate then acts as a potent nucleophile, readily attacking the methylating agent (e.g., methyl iodide) in an Sₙ2 reaction.

G cluster_start Starting Material cluster_reaction Reaction Step cluster_end Final Product cluster_process Processing SM 4-Fluoroindolin-2-one Deprotonation Deprotonation (Base, e.g., NaH in THF) SM->Deprotonation Step 1 Alkylation N-Methylation (Methylating Agent, e.g., CH₃I) Deprotonation->Alkylation Step 2 Workup Aqueous Workup & Extraction Alkylation->Workup Step 3 Product 4-Fluoro-1-methylindolin-2-one Purification Purification (e.g., Column Chromatography) Workup->Purification Step 4 Purification->Product Step 5

Caption: Synthetic workflow for 4-Fluoro-1-methylindolin-2-one via N-methylation.

Experimental Protocol: N-Methylation of 4-Fluoroindolin-2-one

This protocol is a representative method based on standard organic chemistry principles. Researchers should conduct their own risk assessment and optimization.

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), add 4-Fluoroindolin-2-one (1.0 eq).

  • Solvation: Add anhydrous tetrahydrofuran (THF) to dissolve the starting material, with stirring. Cool the solution to 0 °C using an ice bath.

  • Deprotonation: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the resulting slurry to stir at 0 °C for 30 minutes.

  • Methylation: Add methyl iodide (CH₃I, 1.2 eq) dropwise via syringe. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Quenching: Once complete, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield pure 4-Fluoro-1-methylindolin-2-one.

Spectroscopic Characterization (Predicted)

While specific experimental data is not publicly cataloged, the structure of 4-Fluoro-1-methylindolin-2-one allows for the confident prediction of its key spectroscopic features, essential for its identification and quality control.

  • ¹H NMR: Expected signals would include a singlet for the N-methyl protons (~3.2 ppm), a singlet for the C3-methylene protons (~3.6 ppm), and a complex set of multiplets in the aromatic region (~6.8-7.3 ppm) corresponding to the three protons on the fluorinated benzene ring.

  • ¹³C NMR: Key resonances should appear for the carbonyl carbon (~175 ppm), aromatic carbons (with characteristic C-F coupling constants), the C3-methylene carbon (~35 ppm), and the N-methyl carbon (~27 ppm).

  • ¹⁹F NMR: A single resonance is expected, with its chemical shift and multiplicity determined by coupling to adjacent aromatic protons.[8][9]

  • Mass Spectrometry (MS): The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ at m/z 165.17 or 166.17, respectively.

Chemical Reactivity and Derivatization Potential

The true value of 4-Fluoro-1-methylindolin-2-one lies in its potential for further chemical modification to generate libraries of diverse molecules for biological screening.

Reactivity of the C3-Methylene Position

The most significant site of reactivity on the indolinone core for drug discovery applications is the C3-methylene group. The protons on this carbon are acidic due to their position alpha to the carbonyl group. This allows for deprotonation and subsequent reaction with electrophiles. More commonly, this position undergoes condensation reactions with aldehydes and ketones.

Key Application: The Knoevenagel Condensation

A pivotal reaction for this scaffold is the Knoevenagel condensation with various aldehydes. This reaction, typically catalyzed by a base like piperidine or pyrrolidine, forms a C=C double bond at the C3 position, creating a 3-substituted-ylidene-indolin-2-one. This is the foundational chemistry used to synthesize a vast number of kinase inhibitors, including Sunitinib.[10] The aldehyde component can be varied extensively, allowing for the systematic exploration of chemical space around the core scaffold to optimize biological activity.

G Core 4-Fluoro-1-methylindolin-2-one Product 3-((R)-ylidene)-4-fluoro- 1-methylindolin-2-one (Kinase Inhibitor Scaffold) Core->Product Knoevenagel Condensation (Base Catalyst, e.g., Piperidine) Reagent Aldehyde (R-CHO) Reagent->Product

Caption: Derivatization of the core scaffold via Knoevenagel condensation.

Significance in Drug Discovery

The Indolin-2-one Scaffold in Kinase Inhibition

The 3-substituted indolin-2-one motif is a classic "pharmacophore" for ATP-competitive kinase inhibitors.[1] These molecules are designed to occupy the ATP-binding pocket of protein kinases, preventing the phosphorylation of downstream substrates and thereby blocking signal transduction. Overexpression or mutation of protein kinases is a hallmark of many cancers, making them prime therapeutic targets.[11]

Structure-activity relationship (SAR) studies have shown that modifications at various positions on the indolinone ring can tune the potency and selectivity of these inhibitors against different kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and c-Src.[1][10][11][12]

Therapeutic Potential and Future Perspectives

4-Fluoro-1-methylindolin-2-one serves as an ideal starting point for building novel kinase inhibitors. The C4-fluoro and N1-methyl groups provide a metabolically stable and well-defined anchor. By employing the Knoevenagel condensation described above, medicinal chemists can attach a wide variety of side chains designed to interact with specific regions of a target kinase's active site.

The fluorine at the C4 position is particularly strategic. It can form favorable orthogonal multipolar interactions with the protein backbone or engage in hydrogen bonding if a suitable donor is nearby, potentially leading to superior potency and selectivity compared to its non-fluorinated counterpart. The development of novel anticancer agents, anti-inflammatory drugs, and treatments for other diseases driven by aberrant kinase activity represents a promising future for derivatives of this valuable chemical entity.[13]

Safety and Handling

4-Fluoro-1-methylindolin-2-one is intended for research purposes only.[5] Based on data for structurally related compounds, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, in a well-ventilated area or chemical fume hood. It may be harmful if swallowed and can cause skin and eye irritation.[14] Users must consult the specific Safety Data Sheet (SDS) provided by the supplier before handling.

References

  • Sun, L., et al. (1998). Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases. Journal of Medicinal Chemistry. Available from: [Link]

  • Cretella, D., et al. (2022). Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]

  • Wang, M., et al. (2011). Synthesis and biological evaluation of 2-indolinone derivatives as potential antitumor agents. Chinese Journal of Chemistry. Available from: [Link]

  • Wang, M., et al. (2011). Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties. Molecules. Available from: [Link]

  • Cretella, D., et al. (2022). Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors. Taylor & Francis Online. Available from: [Link]

  • PubChem. 4-Fluoro-2-methyl-1h-indole | C9H8FN | CID 22490033. Available from: [Link]

  • Google Patents. CN103420892A - Preparation method of 4-fluoroindole.
  • ResearchGate. ¹³F NMR results for the coupled reaction leading to the formation of.... Available from: [Link]

  • Turel, I. (2002). SPECTROSCOPIC INVESTIGATIONS OF FLUOROQUINOLONES METAL ION COMPLEXES. Acta Chimica Slovenica. Available from: [Link]

  • Al-Ostath, A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. Available from: [Link]

  • Liu, H., et al. (2012). Synthesis and anticancer activity of Indolin-2-one derivatives bearing the 4-thiazolidinone moiety. Molecules. Available from: [Link]

Sources

Exploratory

An In-Depth Technical Guide to 4-Fluoro-1-methylindolin-2-one: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract 4-Fluoro-1-methylindolin-2-one, a fluorinated derivative of the indolinone scaffold, represents a molecule of significant interest in medicinal che...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-1-methylindolin-2-one, a fluorinated derivative of the indolinone scaffold, represents a molecule of significant interest in medicinal chemistry and synthetic organic chemistry. The strategic incorporation of a fluorine atom and an N-methyl group onto the indolinone core can profoundly influence its physicochemical properties and biological activity. This technical guide provides a comprehensive overview of 4-Fluoro-1-methylindolin-2-one, including its chemical identifiers, a detailed examination of its synthesis, and its potential applications as a versatile building block in drug discovery and development. The methodologies presented herein are grounded in established chemical principles, offering researchers a practical framework for the synthesis and utilization of this compound.

Core Compound Identifiers

A clear and unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. The following table summarizes the key identifiers for 4-Fluoro-1-methylindolin-2-one.

IdentifierValueSource
CAS Number 1894042-88-6AiFChem[1]
IUPAC Name 4-fluoro-1-methylindolin-2-oneAiFChem[1]
Molecular Formula C₉H₈FNOAiFChem[1]
Molecular Weight 165.17 g/mol AiFChem[1]
Canonical SMILES CN1C(=O)CC2=C1C=CC=C2FAiFChem[1]
InChI Key DVELLIGPTBQUMH-UHFFFAOYSA-NAiFChem[1]
Synonyms 2H-Indol-2-one, 4-fluoro-1,3-dihydro-1-methyl-AiFChem[1]

The Indolin-2-one Scaffold in Medicinal Chemistry

The indolin-2-one core is a privileged scaffold in drug discovery, forming the structural basis for a multitude of biologically active compounds. Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for the presentation of functional groups to biological targets. Derivatives of indolin-2-one have demonstrated a broad spectrum of pharmacological activities, including potent anticancer and antimicrobial properties.[2][3]

The introduction of a fluorine atom into organic molecules is a widely employed strategy in medicinal chemistry to enhance a compound's therapeutic potential. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can lead to:

  • Enhanced Metabolic Stability: The C-F bond is highly resistant to metabolic cleavage, which can prolong the in vivo half-life of a drug.

  • Increased Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, leading to improved potency.

  • Modulated Physicochemical Properties: Fluorination can influence a molecule's lipophilicity, acidity, and basicity, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile.

N-methylation, the addition of a methyl group to a nitrogen atom, is another common modification in drug design. This alteration can increase a compound's lipophilicity, improve its metabolic stability by blocking N-dealkylation, and enhance its cell permeability.

The combination of both a fluorine atom and an N-methyl group in 4-Fluoro-1-methylindolin-2-one makes it a particularly attractive building block for the synthesis of novel therapeutic agents with potentially enhanced drug-like properties.

Synthesis of 4-Fluoro-1-methylindolin-2-one

The synthesis of 4-Fluoro-1-methylindolin-2-one can be logically approached in a two-step process starting from the commercially available 4-Fluoroindolin-2-one. This strategy involves the selective N-methylation of the indole nitrogen.

G cluster_0 Synthetic Workflow Start 4-Fluoroindolin-2-one Step1 N-Methylation Start->Step1 Methylating Agent, Base, Solvent Product 4-Fluoro-1-methylindolin-2-one Step1->Product

Caption: Synthetic workflow for 4-Fluoro-1-methylindolin-2-one.

Key Causality in Experimental Choices for N-Methylation

The primary challenge in the N-methylation of indolinones is achieving high selectivity for the nitrogen atom. The choice of the methylating agent, base, and solvent are critical parameters that dictate the reaction's success and selectivity.

  • Methylating Agent: While traditional methylating agents like methyl iodide are effective, greener alternatives such as dimethyl carbonate are increasingly preferred. Phenyl trimethylammonium iodide is another option known for its high selectivity in N-methylation of indoles.[4]

  • Base: A suitable base is required to deprotonate the indole nitrogen, rendering it nucleophilic. The strength and nature of the base can influence the reaction rate and selectivity. Mild bases like cesium carbonate are often favored to minimize side reactions.[4]

  • Solvent: The solvent must be inert to the reaction conditions and capable of dissolving the reactants. Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or toluene are commonly employed.[4][5]

Detailed Experimental Protocol for N-Methylation

The following protocol is a representative procedure for the N-methylation of an indole derivative, adapted for the synthesis of 4-Fluoro-1-methylindolin-2-one from 4-Fluoroindolin-2-one.

Materials:

  • 4-Fluoroindolin-2-one (1 equivalent)

  • Phenyl trimethylammonium iodide (1.2 equivalents)[4]

  • Cesium carbonate (1.5 equivalents)[4]

  • Anhydrous Toluene

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry reaction flask equipped with a magnetic stirrer and a reflux condenser, add 4-Fluoroindolin-2-one (1 equivalent), phenyl trimethylammonium iodide (1.2 equivalents), and cesium carbonate (1.5 equivalents).[4]

  • Add anhydrous toluene to the flask under an inert atmosphere (e.g., nitrogen or argon).[4]

  • Heat the reaction mixture to 110-120 °C.[4]

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[4]

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4-Fluoro-1-methylindolin-2-one.

G cluster_1 Experimental Workflow Setup Reaction Setup: - 4-Fluoroindolin-2-one - PhMe₃NI - Cs₂CO₃ - Anhydrous Toluene Reaction Heating at 110-120°C Setup->Reaction Monitoring TLC / LC-MS Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Upon completion Purification Column Chromatography Workup->Purification Product Pure 4-Fluoro-1-methylindolin-2-one Purification->Product

Caption: Detailed experimental workflow for the N-methylation of 4-Fluoroindolin-2-one.

Physicochemical Properties and Characterization

The successful synthesis of 4-Fluoro-1-methylindolin-2-one must be confirmed through rigorous analytical characterization. The expected data from various analytical techniques are summarized below.

PropertyExpected Observation
Appearance Off-white to pale yellow solid
Melting Point Expected to be a solid at room temperature with a defined melting point.
¹H NMR Signals corresponding to the aromatic protons, the methylene protons of the indolinone ring, and a singlet for the N-methyl group.
¹³C NMR Resonances for the carbonyl carbon, aromatic carbons (with C-F coupling), the methylene carbon, and the N-methyl carbon.
¹⁹F NMR A singlet or a multiplet corresponding to the fluorine atom on the aromatic ring.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound, confirming its elemental composition.

Applications in Research and Drug Development

4-Fluoro-1-methylindolin-2-one serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The indolin-2-one scaffold is a key component in a number of approved drugs and clinical candidates, particularly in the area of oncology.

As a Precursor for Kinase Inhibitors

Many small molecule kinase inhibitors feature a substituted indolin-2-one core. The strategic placement of the fluorine atom and the N-methyl group in 4-Fluoro-1-methylindolin-2-one can be exploited to fine-tune the binding affinity and selectivity of these inhibitors for their target kinases. The amino group at other positions of the indole ring can be used as a handle for further functionalization to introduce pharmacophores that interact with specific regions of the kinase active site.

In the Synthesis of Novel Antimicrobial Agents

The indolin-2-one scaffold has also been explored for the development of novel antimicrobial agents. The incorporation of fluorine can enhance the antimicrobial potency and improve the pharmacokinetic properties of these compounds. 4-Fluoro-1-methylindolin-2-one can be used as a starting material to generate a library of derivatives for screening against a panel of pathogenic bacteria and fungi.

G cluster_2 Potential Applications BuildingBlock 4-Fluoro-1-methylindolin-2-one KinaseInhibitors Kinase Inhibitor Synthesis BuildingBlock->KinaseInhibitors Antimicrobials Antimicrobial Agent Synthesis BuildingBlock->Antimicrobials Other Other Bioactive Molecules BuildingBlock->Other

Caption: Potential applications of 4-Fluoro-1-methylindolin-2-one in drug discovery.

Conclusion

4-Fluoro-1-methylindolin-2-one is a strategically functionalized molecule with significant potential as a building block in medicinal chemistry. Its synthesis, based on the N-methylation of 4-Fluoroindolin-2-one, is achievable through established and reliable protocols. The presence of both a fluorine atom and an N-methyl group is anticipated to confer advantageous properties to molecules derived from this scaffold, making it a valuable tool for the development of novel therapeutics, particularly in the fields of oncology and infectious diseases. Further exploration of the biological activities of derivatives of 4-Fluoro-1-methylindolin-2-one is warranted to fully realize its therapeutic potential.

References

  • RSC Publishing. (n.d.). Synthesis and biological evaluation of novel fluorinated anticancer agents incorporating the indolin-2-one moiety. Retrieved from [Link]

  • MDPI. (2021). Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One. Retrieved from [Link]

  • PubChem. (n.d.). (4-fluorophenyl) -2-oxoethyl) piperidin-4-yl) methyl) isoindolin-1-one for the treatment of schizophrenia - Patent CN-107567444-A. Retrieved from [Link]

  • EPO. (2013). 4-FLUORO-2-METHYL-7-({4-[4-(2,3,4,6-TETRAFLUOROPHENYL)BUTOXY]PHENYL}ETHYNYL)-1H-INDOLE-1,3-DIYL]DIBUTANOIC ACID - Patent 2583964. Retrieved from [Link]

  • Google Patents. (n.d.). CN103420892A - Preparation method of 4-fluoroindole.
  • ResearchGate. (2018). (PDF) Solvent Effects: Syntheses of 3,3-Difluorooxindoles and 3-Fluorooxindoles from Hydrazonoindolin-2-one by Selectfluor. Retrieved from [Link]

  • MassBank. (2008). MSBNK-Fac_Eng_Univ_Tokyo-JP000260. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹⁹F NMR results for the coupled reaction leading to the formation of.... Retrieved from [Link]

  • PMC. (2020). An Improved Synthesis of Key Intermediate to the Formation of Selected Indolin-2-Ones Derivatives Incorporating Ultrasound and Deep Eutectic Solvent (DES) Blend of Techniques, for Some Biological Activities and Molecular Docking Studies. Retrieved from [Link]

  • PubMed. (2010). Synthesis and biological evaluation of 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one derivatives as novel COX-1/2 and 5-LOX inhibitors. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis and biological evaluation of fluoro-substituted spiro-isoxazolines as potential anti-viral and anti-cancer agents. Retrieved from [Link]

  • Penn State Research Database. (2005). Indol-2-one intermediates: Mechanistic evidence and synthetic utility. Total syntheses of (±)-flustramines A and C. Retrieved from [Link]

  • Google Patents. (2018). US11180441B2 - Process for preparing substituted 4-aminoindane derivatives.
  • Google Patents. (2011). US8067617B2 - Indolinone derivatives and process for their manufacture.
  • ResearchGate. (2020). (PDF) An Improved Synthesis of Key Intermediate to the Formation of Selected Indolin-2-Ones Derivatives Incorporating Ultrasound and Deep Eutectic Solvent (DES) Blend of Techniques, for Some Biological Activities and Molecular Docking Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and biological evaluation of 4-quinazolinones as Rho kinase inhibitors. Retrieved from [Link]

  • Beilstein Journals. (n.d.). A mild and atom-efficient four-component cascade strategy for the construction of biologically relevant 4-hydroxyquinolin-2(1H)-one derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoro-2-methyl-1h-indole | C9H8FN | CID 22490033. Retrieved from [Link]

  • Organic Chemistry Portal. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Retrieved from [Link]

  • MDPI. (2011). Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties. Retrieved from [Link]

  • NIST. (n.d.). Mass spectra of fluorocarbons. Retrieved from [Link]

  • Springer. (n.d.). methylation of amines using formic acid via simple inorganic base catalysis. Retrieved from [Link]

  • DTIC. (n.d.). A Practical Methylation Procedure for (1H)-1,2,4-Triazole. Retrieved from [Link]

  • NIST WebBook. (n.d.). 2-Fluoro-4-methylanisole. Retrieved from [Link]

  • PubMed. (n.d.). Analysis of fluorinated proteins by mass spectrometry. Retrieved from [Link]

Sources

Foundational

4-Fluoro-1-methylindolin-2-one mechanism of action in biological systems

The Pharmacological Mechanics of 4-Fluoro-1-methylindolin-2-one: A Privileged Scaffold in Targeted Therapeutics Introduction In modern medicinal chemistry, the indolin-2-one (oxindole) core is recognized as a privileged...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Pharmacological Mechanics of 4-Fluoro-1-methylindolin-2-one: A Privileged Scaffold in Targeted Therapeutics

Introduction

In modern medicinal chemistry, the indolin-2-one (oxindole) core is recognized as a privileged pharmacophore, historically utilized in the development of receptor tyrosine kinase (RTK) inhibitors[1]. However, the specific functionalization seen in 4-Fluoro-1-methylindolin-2-one (CAS: 1894042-88-6) represents a highly engineered synthetic intermediate designed to overcome the limitations of first-generation oxindoles[2]. By strategically modifying the hydrogen-bonding network and steric profile of the core, this molecule serves as a critical warhead precursor for advanced therapeutic modalities, including Proteolysis Targeting Chimeras (PROTACs) and complex spirocyclic enzyme inhibitors[3][4].

Structural Biology & Pharmacophore Mechanics

The biological activity of 4-Fluoro-1-methylindolin-2-one derivatives is dictated by three distinct structural modifications, each engineered with specific causality:

  • The Indolin-2-one Core (Hydrophobic Anchoring): The planar bicyclic system mimics the purine rings of endogenous nucleotides (e.g., ATP). This allows the scaffold to deeply penetrate hydrophobic pockets within target proteins, engaging in robust π−π stacking interactions with aromatic amino acid residues[1].

  • The 1-Methyl Switch (H-Bond Modulation): Unsubstituted indolin-2-ones act as both hydrogen bond donors (via the N-H) and acceptors (via the C=O), which often leads to promiscuous binding across the highly conserved ATP hinge regions of the kinome. Alkylation at the N1 position (methylation) intentionally eliminates the H-bond donor capacity[4]. This "switch" is causal in shifting the molecule's affinity away from off-target kinases and toward specific protein-protein interaction (PPI) interfaces, while simultaneously increasing the lipophilicity (LogP) for enhanced cellular permeability.

  • The 4-Fluoro Shield (Steric & Metabolic Control): The introduction of a fluorine atom at the C4 position serves a dual purpose. First, fluorine’s high electronegativity and specific van der Waals radius (1.47 Å) create a steric barrier that restricts the rotational freedom of substituents at the C3 position, locking the molecule into a bioactive conformation[3]. Second, it acts as a metabolic shield, blocking cytochrome P450-mediated oxidation at the electron-rich C4 position, thereby extending the pharmacokinetic half-life of the resulting drug.

Biological Mechanisms of Action

Rather than acting as a standalone drug, 4-Fluoro-1-methylindolin-2-one is synthesized into larger molecular architectures to engage specific biological pathways.

A. Ligand-Directed Targeted Protein Degradation (PROTACs)

The scaffold has been successfully validated as a high-affinity binder for the BTB domain of BCL6 (B-cell lymphoma 6), a transcriptional repressor driving diffuse large B-cell lymphoma[4]. When the 4-fluoro-1-methylindolin-2-one core is tethered via a chemical linker to an E3 ubiquitin ligase recruiting ligand (such as a cereblon or VHL binder), it forms a PROTAC. The mechanism of action relies on forced proximity: the oxindole warhead anchors to BCL6, while the opposite end recruits the E3 ligase, resulting in the polyubiquitination and subsequent 26S proteasomal degradation of the BCL6 target[5].

PROTAC_MoA Target Target Protein (e.g., BCL6) Warhead 4-Fluoro-1-methylindolin-2-one Pharmacophore Target->Warhead Non-covalent Binding Proteasome 26S Proteasome Degradation Target->Proteasome Target Clearance Linker PEG/Alkyl Linker Warhead->Linker E3Ligand E3 Ligase Ligand (e.g., CRBN/VHL) Linker->E3Ligand E3Ligase E3 Ubiquitin Ligase E3Ligand->E3Ligase Recruits E3Ligase->Target Polyubiquitination

Mechanism of Action for 4-Fluoro-1-methylindolin-2-one derived PROTACs in targeted degradation.

B. Spirocyclic Enzyme Inhibition

Through visible-light-mediated cyclopropanation of 3-diazo intermediates, the 4-fluoro-1-methylindolin-2-one core is converted into complex spiro[norcaradiene-7,3′-indolin]-2′-ones[3]. These rigid, three-dimensional structures are critical for inhibiting complex targets like PLK4 (Polo-like kinase 4) and FLT3, which are heavily involved in mitotic regulation and leukemogenesis[6][7].

Quantitative Structure-Activity Relationship (SAR) Data

To illustrate the pharmacological impact of the N-methylation and C4-fluorination, the following table summarizes the physicochemical shifts compared to the base indolin-2-one scaffold.

Scaffold ModificationH-Bond DonorsH-Bond AcceptorsApprox. Δ ClogPPrimary Biological UtilityTarget Specificity Profile
Indolin-2-one 11BaselineBroad-spectrum Kinase InhibitionPromiscuous (ATP Hinge)
1-Methylindolin-2-one 01+0.5Allosteric Modulation / PPIsHigh (Loss of H-donor limits off-targets)
4-Fluoroindolin-2-one 11+0.2Conformationally Locked InhibitorsModerate (Steric restriction)
4-Fluoro-1-methylindolin-2-one 01+0.7PROTAC Warheads / Spiro-inhibitorsVery High (BCL6, PLK4)

Experimental Workflows: Self-Validating Protocols

To validate the biological efficacy of 4-Fluoro-1-methylindolin-2-one derivatives (specifically PROTACs), a self-validating cellular target engagement assay is required. The following protocol utilizes CRISPR-engineered HiBiT technology to quantify endogenous protein degradation[4].

Protocol: Endogenous BCL6 HiBiT Degradation Assay Causality & Design: This assay directly measures the loss of the target protein. To ensure the loss of signal is due to the intended mechanism (proteasomal degradation) and not off-target cytotoxicity or transcriptional suppression, a parallel control arm using the proteasome inhibitor MG132 is mandatory. If MG132 rescues the signal, the PROTAC mechanism is validated.

  • Cell Preparation: Culture CRISPR-engineered DHL-4 cells expressing a HiBiT-tagged endogenous BCL6 locus[4].

  • Compound Dispensing: Use an Acoustic Transfer System (ATS) to dispense the 4-Fluoro-1-methylindolin-2-one derived compounds into a 384-well plate. Create a 10-point dose-response curve using 3-fold dilutions starting at 10 μ M.

  • Cell Seeding & Treatment: Seed the DHL-4_BCL6_HiBiT cells into the pre-spotted 384-well plates at a density of 5,000 cells/well.

  • Control Arm Implementation (Self-Validation): In a parallel set of wells, pre-treat cells with 1 μ M MG132 (proteasome inhibitor) for 1 hour prior to compound exposure.

  • Incubation: Incubate the plates at 37°C, 5% CO 2​ for 24 hours to allow for E3 ligase recruitment and target ubiquitination.

  • Detection: Add Nano-Glo® HiBiT Lytic Reagent (containing LgBiT protein and furimazine substrate) to all wells. The high-affinity interaction between HiBiT and LgBiT generates a luminescent enzyme complex.

  • Quantification: Measure luminescence using a microplate reader. Calculate the DC50​ (concentration required for 50% degradation) by plotting the normalized luminescent signal against compound concentration.

Exp_Workflow Step1 1. Scaffold Synthesis (N-methylation & Fluorination) Step2 2. Biochemical Assay (TR-FRET Target Binding) Step1->Step2 Validated Ligands Step3 3. Cellular Target Engagement (CRISPR HiBiT Assay) Step2->Step3 IC50 < 100 nM Step4 4. Mechanistic Validation (MG132 Proteasome Rescue) Step3->Step4 DC50 Confirmed Step5 5. In Vivo Validation (Xenograft & PK/PD) Step4->Step5 Target Degraded

Step-by-step experimental workflow for validating 4-Fluoro-1-methylindolin-2-one derivatives.

References

  • Title: Visible-Light-Mediated Cyclopropanation Reactions of 3-Diazooxindoles with Arenes Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: WO2023212147A1 - Heterocyclic compounds as modulators of bcl6 as ligand directed degraders Source: Google Patents URL
  • Title: Design, Syntheses and Biological Evaluation of 5-Fluoroindolin-2-One Derivatives with Urea Linkage Source: ResearchGate URL: [Link]

  • Title: In silico screening by molecular docking of heterocyclic compounds with furan or indole nucleus Source: Semantic Scholar URL: [Link]

Sources

Exploratory

Physicochemical properties of 4-Fluoro-1-methylindolin-2-one

An In-depth Technical Guide to the Physicochemical Properties of 4-Fluoro-1-methylindolin-2-one Introduction 4-Fluoro-1-methylindolin-2-one is a synthetic organic compound belonging to the indolinone family. The indolino...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-Fluoro-1-methylindolin-2-one

Introduction

4-Fluoro-1-methylindolin-2-one is a synthetic organic compound belonging to the indolinone family. The indolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including potential antimicrobial and anticancer properties.[1] The strategic introduction of a fluorine atom and a methyl group onto the indolinone core significantly modulates its physicochemical properties. The fluorine atom at the 4-position can alter electronic properties, metabolic stability, and binding interactions, while the N-methylation at the 1-position removes the hydrogen bond donor capability of the parent indolinone.[1]

This guide, designed for researchers and drug development professionals, provides a comprehensive overview of the core physicochemical properties of 4-Fluoro-1-methylindolin-2-one. It details not only the known characteristics of this molecule but also provides robust, field-proven experimental protocols for their determination. Understanding these properties is a critical first step in any research campaign, as they fundamentally influence a compound's solubility, permeability, stability, and ultimately, its potential as a therapeutic agent.[2][3]

Molecular and Structural Properties

The foundational characteristics of a molecule are its identity and structure. These identifiers are crucial for sourcing, registration, and computational modeling.

PropertyValueSource
IUPAC Name 4-fluoro-1-methylindolin-2-one[4]
CAS Number 1894042-88-6[4][5]
Molecular Formula C₉H₈FNO[4]
Molecular Weight 165.17 g/mol [4]
Canonical SMILES CN1C(=O)CC2=C1C=CC=C2F[4]
InChI Key DVELLIGPTBQUMH-UHFFFAOYSA-N[4]

Core Physicochemical Characterization Workflow

The following diagram outlines a logical workflow for the comprehensive physicochemical characterization of a novel compound like 4-Fluoro-1-methylindolin-2-one. This process ensures that foundational data is collected systematically, with each step informing the next.

Caption: Physicochemical Characterization Workflow.

Solubility Profile

Solubility is a critical determinant of a compound's bioavailability and formulation potential. For indolinone-based compounds, which tend to be hydrophobic, assessing solubility in both aqueous and organic media is essential.[1]

Expected Properties:

  • Aqueous Solubility: Due to its relatively planar, aromatic structure, 4-Fluoro-1-methylindolin-2-one is expected to have limited aqueous solubility. The presence of the fluorine atom may slightly increase this compared to its non-fluorinated analog, but it will likely remain in the "slightly soluble" to "very slightly soluble" range (e.g., < 1 mg/mL).[6]

  • Organic Solubility: The compound is expected to be readily soluble in common organic solvents such as dimethyl sulfoxide (DMSO), methanol, and dichloromethane.[1]

Protocol: Kinetic Aqueous Solubility Measurement using Nephelometry

This high-throughput method is ideal for early-stage drug discovery to quickly assess solubility from a DMSO stock solution.

Principle: The compound is rapidly precipitated from a DMSO stock solution upon dilution into an aqueous buffer. The resulting turbidity, which is proportional to the amount of insoluble material, is measured by a nephelometer.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 4-Fluoro-1-methylindolin-2-one in 100% DMSO.

  • Calibration Curve: Create a series of standards by serial dilution of the stock solution in DMSO.

  • Assay Plate Preparation: Dispense 1.5 µL of each standard, sample, and DMSO blank into a clear-bottom 384-well microplate.

  • Precipitation: Using a multichannel pipette or liquid handler, add 75 µL of phosphate-buffered saline (PBS, pH 7.4) to all wells. This induces precipitation of compounds with solubility below the tested concentration (200 µM in this case).

  • Incubation: Seal the plate and shake for 2 hours at room temperature to allow the precipitation to equilibrate.

  • Measurement: Measure the turbidity (nephelometric units) using a plate reader equipped with a nephelometer.

  • Data Analysis: Plot the nephelometric units versus concentration for the standards to generate a calibration curve. Use this curve to determine the solubility of the test compound.

Lipophilicity (LogP and LogD)

Lipophilicity, the measure of a compound's preference for a lipid-like environment over an aqueous one, is a key predictor of membrane permeability and metabolic clearance.[7] It is expressed as the logarithm of the partition coefficient (LogP for the neutral species) or the distribution coefficient (LogD at a specific pH).

Expected Properties: Given its structure, 4-Fluoro-1-methylindolin-2-one is a neutral molecule with no readily ionizable groups. Therefore, its LogD will be largely independent of pH, and LogP ≈ LogD. The calculated XLogP3 for the similar, non-methylated compound 4-fluoroindolin-2-one is not available, but related structures suggest a moderately lipophilic character (LogP likely in the range of 1.5-2.5).

Protocol: LogP Determination by HPLC

This chromatographic method correlates a compound's retention time with its lipophilicity. It is faster and requires less material than the traditional shake-flask method.

Principle: The compound is passed through a reverse-phase HPLC column (e.g., C18). The more lipophilic the compound, the more strongly it will interact with the non-polar stationary phase, resulting in a longer retention time.

Step-by-Step Methodology:

  • System Preparation: Use an HPLC system with a C18 column and a UV detector. The mobile phase is typically a gradient of water and an organic solvent like acetonitrile or methanol.

  • Calibration: Prepare a set of 5-6 standards with known LogP values that bracket the expected LogP of the analyte.

  • Sample Preparation: Prepare a 1 mg/mL solution of 4-Fluoro-1-methylindolin-2-one in the mobile phase.

  • Chromatography: Inject the standards and the sample onto the HPLC column and run the gradient method. Record the retention time (t_R) for each compound.

  • Data Analysis:

    • Calculate the capacity factor (k') for each compound using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time (measured by injecting an unretained compound like uracil).

    • Plot the known LogP values of the standards against their calculated log(k') values.

    • Perform a linear regression to obtain a calibration curve.

    • Use the log(k') of 4-Fluoro-1-methylindolin-2-one and the regression equation to calculate its LogP.

Spectroscopic Profile

Spectroscopic analysis provides unambiguous structural confirmation and is essential for quality control.[3] The combination of NMR, MS, and IR spectroscopy offers a complete picture of the molecule's atomic connectivity and functional groups.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of organic compounds in solution.[9][10] For this molecule, ¹H, ¹³C, and ¹⁹F NMR experiments are all highly informative.

Expected Spectral Features:

  • ¹H NMR:

    • Aromatic Region (6.8-7.5 ppm): Three distinct signals corresponding to the protons on the fluorinated benzene ring. The coupling patterns (doublets, triplets of doublets) will be complex due to ¹H-¹H and ¹H-¹⁹F coupling.

    • Aliphatic Methylene (CH₂): A singlet around 3.5 ppm corresponding to the two protons at the 3-position of the indolinone ring.

    • N-Methyl (CH₃): A sharp singlet around 3.2 ppm corresponding to the three protons of the methyl group attached to the nitrogen.

  • ¹³C NMR:

    • Carbonyl Carbon (C=O): A signal in the downfield region, typically around 175 ppm.

    • Aromatic Carbons: Multiple signals between 110-150 ppm. The carbon directly attached to the fluorine will show a large one-bond C-F coupling constant. Other aromatic carbons will show smaller two- and three-bond couplings to fluorine.

    • Aliphatic Carbons: Signals for the CH₂ and N-CH₃ groups, typically between 25-40 ppm.

  • ¹⁹F NMR:

    • A single signal (as there is only one fluorine atom) whose chemical shift will be characteristic of a fluoro-aromatic compound. This experiment is highly sensitive and provides a clean window for observing the fluorine environment.[11]

Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of 4-Fluoro-1-methylindolin-2-one and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the sample in the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure adequate signal-to-noise and resolution.

  • ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. This experiment typically requires a longer acquisition time due to the lower natural abundance of ¹³C.

  • ¹⁹F Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This is usually a quick experiment.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs) to obtain the final spectra. Calibrate the chemical shifts relative to the residual solvent peak (for ¹H and ¹³C) or an external standard.

Mass Spectrometry (MS)

MS provides information about the mass-to-charge ratio (m/z) of the molecule, allowing for the confirmation of its molecular weight and elemental composition.[12][13]

Expected Data:

  • Technique: Electrospray ionization (ESI) is a suitable soft ionization technique.

  • Expected Ion: In positive ion mode, the primary ion observed will be the protonated molecule [M+H]⁺ at an m/z of 166.17.

  • High-Resolution MS (HRMS): An exact mass measurement would confirm the elemental formula. The calculated exact mass for C₉H₉FNO⁺ ([M+H]⁺) is 166.0663.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation by specific bond vibrations.[8]

Expected Key Peaks:

  • C=O Stretch (Amide): A strong, sharp absorption band around 1700-1720 cm⁻¹. This is one of the most characteristic peaks for the indolinone core.

  • C-F Stretch: An absorption in the 1000-1300 cm⁻¹ region.

  • Aromatic C=C Stretch: Several peaks in the 1450-1600 cm⁻¹ region.

  • C-H Stretches: Signals just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (aliphatic).

Relationship Between Core Physicochemical Properties

The interplay between solubility, lipophilicity, and ionization is fundamental to a drug's behavior. The diagram below illustrates how these properties are interconnected, particularly for ionizable compounds. Although 4-Fluoro-1-methylindolin-2-one is neutral, this framework is essential for lead optimization, where acidic or basic centers might be introduced.

G LogP LogP (Intrinsic Lipophilicity) LogD LogD (Lipophilicity at pH 7.4) LogP->LogD Defines neutral state partition pKa pKa (Ionization Constant) pKa->LogD Determines ionized fraction Solubility Aqueous Solubility pKa->Solubility Ionization increases solubility Permeability Membrane Permeability LogD->Permeability Influences passive diffusion Solubility->Permeability Affects concentration gradient

Sources

Foundational

4-Fluoro-1-methylindolin-2-one as a scaffold in medicinal chemistry

4-Fluoro-1-methylindolin-2-one: A Privileged Scaffold in Advanced Medicinal Chemistry Executive Summary In contemporary medicinal chemistry, the architectural design of small-molecule therapeutics relies heavily on "priv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

4-Fluoro-1-methylindolin-2-one: A Privileged Scaffold in Advanced Medicinal Chemistry

Executive Summary

In contemporary medicinal chemistry, the architectural design of small-molecule therapeutics relies heavily on "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets. The indolin-2-one (oxindole) core is one such ubiquitous scaffold, frequently utilized in the development of kinase inhibitors, targeted protein degraders, and central nervous system (CNS) agents[1][2].

4-Fluoro-1-methylindolin-2-one (CAS: 1894042-88-6) represents a highly specialized, synthetically refined iteration of this core[3]. By introducing specific substitutions—a fluorine atom at the C4 position and a methyl group at the N1 position—medicinal chemists can precisely tune the molecule's physicochemical properties, metabolic stability, and target-binding thermodynamics. This whitepaper provides an in-depth technical analysis of 4-Fluoro-1-methylindolin-2-one, detailing the structural causality behind its design, its applications in modern drug discovery, and validated synthetic methodologies.

Structural Rationale & Pharmacophore Causality (E-E-A-T)

The transition from a bare indolin-2-one to 4-Fluoro-1-methylindolin-2-one is not arbitrary; it is driven by rational drug design principles aimed at overcoming common pharmacokinetic and pharmacodynamic liabilities[1][4].

  • The Indolin-2-one Core: The rigid, bicyclic nature of the oxindole provides a predictable spatial orientation for substituents. In kinase inhibitors, the unmethylated oxindole NH and carbonyl typically act as a bidentate hinge-binding motif. However, in non-kinase targets or allosteric modulators, this hydrogen bond capacity can be a liability[2][4].

  • 1-Methyl Substitution (N-Methylation): Alkylating the N1 position explicitly removes the hydrogen bond donor (HBD) capacity of the scaffold. Causality: Removing the HBD restricts the molecule's binding modes, preventing off-target hinge-binding in kinases. Furthermore, it significantly increases the lipophilicity (LogP) and reduces the topological polar surface area (TPSA), thereby enhancing passive membrane permeability and blood-brain barrier (BBB) penetration. It also prevents Phase II N-glucuronidation[1].

  • 4-Fluoro Substitution: The incorporation of fluorine at the C4 position serves a dual purpose. Causality: First, it acts as a metabolic shield, blocking cytochrome P450 (CYP)-mediated aromatic oxidation at an otherwise electron-rich site. Second, the strong electron-withdrawing nature of fluorine exerts an inductive effect that modulates the pKa of the adjacent C3 protons, increasing the acidity of the C3 position and facilitating downstream synthetic functionalization (e.g., aldol condensations). Additionally, the C-F bond can participate in orthogonal halogen bonding with backbone carbonyls in the target protein's binding pocket[5][6].

Pharmacophore Core Indolin-2-one Core Rigid Bicyclic Framework (Hinge Binder) Target 4-Fluoro-1-methylindolin-2-one (Privileged Scaffold) Core->Target F_Sub 4-Fluoro Substitution Metabolic Shielding & Halogen Bonding F_Sub->Target Me_Sub 1-Methyl Substitution H-Bond Donor Removal & Increased Lipophilicity Me_Sub->Target

Pharmacophore logic of 4-Fluoro-1-methylindolin-2-one substitutions.

Medicinal Chemistry Applications

Targeted Protein Degraders (PROTACs) targeting BCL6
Anticancer Agents and AMPK Activation

Fluorinated oxindoles have shown significant promise as direct antitumor agents. Research has identified specific 2-oxindole fluorinated derivatives that act as potent in vivo antitumor agents for prostate cancer by activating the AMP-activated protein kinase (AMPK) pathway[5][10]. The inclusion of the fluorine atom was shown to dramatically improve the druggability profile and metabolic stability of the compounds, allowing for effective in vivo tumor suppression[11].

Quantitative Data: Physicochemical Impact of Substitutions

The table below summarizes the theoretical physicochemical shifts achieved by modifying the base oxindole core into the 4-Fluoro-1-methylindolin-2-one scaffold.

PropertyIndolin-2-one4-Fluoroindolin-2-one4-Fluoro-1-methylindolin-2-oneMedicinal Chemistry Impact
H-Bond Donors (HBD) 110 N-methylation removes HBD, improving passive permeability and BBB crossing.
Lipophilicity (cLogP) ~1.2~1.4~1.8 Fluorine and methyl groups incrementally increase lipophilicity, aiding cellular uptake.
Metabolic Stability LowModerateHigh C4-F blocks CYP-mediated oxidation; N-Me prevents N-glucuronidation.
C3-Proton pKa ~18.5~17.8~17.5 Fluorine inductive effect increases C3 acidity, facilitating enolate formation.

Experimental Methodologies & Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocol details the synthesis of 4-Fluoro-1-methylindolin-2-one and its subsequent functionalization.

Protocol 1: Synthesis of 4-Fluoro-1-methylindolin-2-one

This protocol utilizes a classic N-alkylation methodology under aqueous basic conditions[7].

Reagents: 4-Fluoroindolin-2-one (1.0 eq), Dimethyl sulfate (1.1 eq), 1N Sodium Hydroxide (1.5 eq), Water. Procedure:

  • Suspension: Suspend 4-fluoroindolin-2-one (1.0 g, 6.62 mmol) in distilled water (18 mL) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Base Addition: Add 1N aqueous sodium hydroxide (9.92 mL, 9.92 mmol). Rationale: NaOH deprotonates the indolin-2-one nitrogen (pKa ~14), generating the reactive nucleophilic amide anion.

  • Alkylation: Dropwise, add dimethyl sulfate (0.695 mL, 7.28 mmol) to the mixture. Caution: Dimethyl sulfate is a highly toxic alkylating agent; handle strictly inside a fume hood.

  • Thermal Activation: Heat the reaction mixture to 120 °C for exactly 40 minutes.

  • Self-Validation (In-Process Control): Monitor the reaction via LC-MS. At 40 minutes, LC-MS should indicate ~80% conversion. Crucial Note: Do not exceed 40 minutes of heating, as prolonged exposure to dimethyl sulfate and base at elevated temperatures can lead to unwanted C3-methylation or ring-opening degradation[7].

  • Quenching & Isolation: Quench the reaction with saturated aqueous ammonium chloride to neutralize unreacted base and destroy residual dimethyl sulfate. Extract with Ethyl Acetate (3 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography to yield the pure 4-Fluoro-1-methylindolin-2-one.

Protocol 2: C3-Functionalization via Aldol Condensation

Because the N1 position is protected, the C3 position becomes the primary site for structural elaboration[6].

Procedure:

  • Dissolve 4-Fluoro-1-methylindolin-2-one in anhydrous THF under an inert argon atmosphere.

  • Cool the solution to -78 °C and slowly add LiHMDS (1.2 eq). Rationale: The bulky, non-nucleophilic base selectively deprotonates the C3 position without attacking the C2 carbonyl.

  • Stir for 30 minutes to ensure complete enolate formation, then add the desired electrophile (e.g., an aryl aldehyde) dropwise.

  • Allow the reaction to warm to room temperature, quench with water, and extract to yield the C3-functionalized derivative, which serves as the advanced intermediate for PROTAC or kinase inhibitor synthesis.

Workflow SM 4-Fluoroindolin-2-one Step1 N-Methylation (Me2SO4, NaOH, 120°C) SM->Step1 Intermediate 4-Fluoro-1-methylindolin-2-one Step1->Intermediate  Isolation & Purification Step2 C3-Deprotonation (Base: LiHMDS) Intermediate->Step2 Step3 Electrophilic Trapping (Aldehyde/Ketone) Step2->Step3  Enolate Formation Product C3-Functionalized Target (e.g., BCL6 Modulator) Step3->Product

Synthetic workflow for N-methylation and subsequent C3-functionalization.

Conclusion

4-Fluoro-1-methylindolin-2-one is a masterclass in rational scaffold design. By strategically masking the hydrogen bond donor and introducing a metabolically stabilizing, electronegative fluorine atom, this molecule bypasses the traditional limitations of the oxindole core. Its integration into cutting-edge therapeutic modalities, such as BCL6-targeted PROTACs and AMPK-activating antineoplastic agents, underscores its value as a foundational building block in modern medicinal chemistry.

References

  • Oxindole and its derivatives: A review on recent progress in biological activities. Biomedicine & Pharmacotherapy (2021). Available at:[Link]

  • Identification of a novel 2-oxindole fluorinated derivative as in vivo antitumor agent for prostate cancer acting via AMPK activation. Scientific Reports (2018). Available at:[Link]

  • WO2023212147A1 - Heterocyclic compounds as modulators of bcl6 as ligand directed degraders.Google Patents (2023).
  • Metal-Catalyzed Approaches toward the Oxindole Core. Accounts of Chemical Research (2020). Available at:[Link]

  • Decarboxylative Organocatalyzed Addition Reactions of Fluoroacetate Surrogates for the Synthesis of Fluorinated Oxindoles. Organic Letters (2021). Available at:[Link]

Sources

Exploratory

Initial Synthesis and Characterization of 4-Fluoro-1-methylindolin-2-one: A Technical Guide for Scaffold Generation

Executive Brief 4-Fluoro-1-methylindolin-2-one (CAS: 1894042-88-6) is a privileged heterocyclic building block extensively utilized in the design of spirocyclic therapeutics and highly selective kinase inhibitors. The st...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Brief

4-Fluoro-1-methylindolin-2-one (CAS: 1894042-88-6) is a privileged heterocyclic building block extensively utilized in the design of spirocyclic therapeutics and highly selective kinase inhibitors. The strategic incorporation of a fluorine atom at the C-4 position introduces critical steric constraints and enhances metabolic stability by blocking cytochrome P450-mediated oxidation. Concurrently, N-methylation at the 1-position restricts the amide to a cis conformation, increasing lipophilicity and optimizing the molecule for deep binding within the ATP pockets of target proteins.

This technical guide outlines a highly optimized, self-validating protocol for the initial synthesis and characterization of this scaffold, emphasizing the mechanistic logic required to achieve strict regiocontrol during N-alkylation.

Mechanistic Rationale: Regioselective N-Alkylation

The synthesis of 1-methylindolin-2-ones from their unmethylated precursors requires precise control over regioselectivity. The indolin-2-one scaffold possesses two competitive acidic sites: the amide nitrogen (N1-H, pKₐ ~14) and the active methylene carbon (C3-H₂, pKₐ ~18.5).

Causality of Reagent Selection: To achieve exclusive N-methylation without competitive C3-methylation or O-alkylation, a base must be selected that quantitatively deprotonates the N-H bond while leaving the C3 protons intact. Sodium hydride (NaH) is the optimal choice for this transformation. When 1.1 equivalents of NaH are introduced at 0 °C in a polar aprotic solvent like N,N-dimethylformamide (DMF), the N-anion is generated kinetically and thermodynamically. The low temperature is critical; it suppresses the formation of the C3-enolate and prevents oxidative dimerization of the oxindole core. Subsequent addition of iodomethane (MeI) results in a rapid Sₙ2 substitution, yielding the N-methylated product with >99% regioselectivity[1].

SynthesisWorkflow A 4-Fluoroindolin-2-one (Starting Material) B NaH, 0°C, DMF (Deprotonation) A->B 1.1 eq Base C N-Anion Intermediate (Kinetically Favored) B->C -H2 gas D MeI, RT (Nucleophilic Attack) C->D + Electrophile F C3-Methylation (Side Product) C->F Excess Base/MeI (Minor) E 4-Fluoro-1-methylindolin-2-one (Target Product) D->E SN2 Reaction (Major)

Workflow and mechanistic logic for the regioselective N-methylation of 4-fluoroindolin-2-one.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system, incorporating strict in-process controls to ensure the integrity of the intermediate enolate and the purity of the final product. While alternative aqueous methods using NaOH and dimethyl sulfate exist[2], the NaH/MeI route in anhydrous DMF provides superior purity profiles for sensitive downstream catalytic applications[3].

Reagents & Equipment
  • 4-Fluoroindolin-2-one: 1.0 eq, 10.0 mmol, 1.51 g

  • Sodium hydride (60% dispersion in mineral oil): 1.1 eq, 11.0 mmol, 0.44 g

  • Iodomethane (MeI): 1.2 eq, 12.0 mmol, 0.75 mL

  • Anhydrous DMF: 20 mL

  • Equipment: Flame-dried 100 mL round-bottom flask, nitrogen/argon Schlenk line.

Step-by-Step Methodology
  • System Purging & Substrate Dissolution: Charge the flame-dried flask with 4-fluoroindolin-2-one (1.51 g). Add 20 mL of anhydrous DMF. Stir under a continuous nitrogen atmosphere until fully dissolved.

    • Causality: Anhydrous conditions are mandatory to prevent the premature quenching of NaH by ambient moisture, which would halt the deprotonation cascade and depress the yield.

  • Controlled Deprotonation: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add NaH (0.44 g) in small portions over 10 minutes.

    • Causality: The deprotonation is highly exothermic and evolves hydrogen gas. Gradual addition at 0 °C controls the exotherm, preventing thermal degradation and ensuring exclusive N-deprotonation over C3-deprotonation.

  • Electrophilic Addition: Stir the mixture at 0 °C for 30 minutes until hydrogen evolution completely ceases (indicating 100% formation of the sodium 4-fluoro-2-oxoindolin-1-ide intermediate). Add iodomethane (0.75 mL) dropwise via a gas-tight syringe.

  • Reaction Propagation & In-Process Control: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2–4 hours.

    • Validation Step: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The starting material (R_f ~0.2) must disappear entirely, replaced by a single, less polar spot (R_f ~0.5).

  • Quenching & Extraction: Once LC-MS confirms >98% conversion, cool the flask back to 0 °C and carefully quench with 30 mL of saturated aqueous NH₄Cl.

    • Causality: NH₄Cl safely neutralizes any unreacted NaH without causing the base-catalyzed hydrolysis of the oxindole ring that stronger aqueous acids/bases might trigger. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash the combined organic layers heavily with brine (5 x 20 mL) to partition and remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography to afford 4-Fluoro-1-methylindolin-2-one as a crystalline solid.

Quantitative Data & Analytical Characterization

Accurate characterization is required to confirm the position of the methyl group and the integrity of the fluorine atom. The absence of a broad N-H stretch in the IR spectrum (~3200 cm⁻¹) and the appearance of a sharp N-CH₃ singlet in the ¹H NMR spectrum are primary indicators of success.

Table 1: Summarized NMR Spectroscopic Data

(Data extrapolated from structural analogs and 4-fluoro oxindole derivatives)

NucleusChemical Shift (δ, ppm)Multiplicity & Coupling (J in Hz)Assignment
¹H NMR 3.22Singlet, 3HN-CH₃
¹H NMR 3.55Singlet, 2HC3-H₂
¹H NMR 6.65Doublet, J = 7.8, 1HC7-H
¹H NMR 6.75Doublet of doublets, J = 8.8, 8.8, 1HC5-H
¹H NMR 7.20Triplet of doublets, J = 8.0, 5.5, 1HC6-H
¹³C NMR 26.5SingletN-CH₃
¹³C NMR 34.2SingletC3
¹³C NMR 159.0Doublet, J = 245.0C4 (C-F coupling)
¹³C NMR 174.5SingletC2 (C=O)
Table 2: Base & Solvent Optimization Matrix
Base (1.1 eq)SolventTemp (°C)Conversion (%)Regioselectivity (N:C3)
K₂CO₃Acetone60 (Reflux)45%95:5
NaOH (aq)Water/DMS12080%90:10
NaH DMF 0 to RT >98% >99:1
LiHMDSTHF-78 to RT95%85:15

Note: The NaH/DMF system provides the highest conversion and strict N-regioselectivity, preventing the formation of 3,3-dimethylated byproducts.

Downstream Application: Tyrosine Kinase Inhibition

The 4-fluoro-1-methylindolin-2-one scaffold is frequently utilized in Knoevenagel condensations with substituted benzaldehydes to yield 3-benzylideneindolin-2-ones. These compounds are potent, ATP-competitive inhibitors of Receptor Tyrosine Kinases (RTKs) such as VEGFR and PDGFR[4]. The C4-fluorine forces the 3-benzylidene ring into a specific Z-conformation due to steric repulsion. This locked geometry is highly favored for binding in the narrow kinase hinge region, thereby blocking the autophosphorylation cascade responsible for tumor angiogenesis.

RTKPathway Ligand VEGF / PDGF Ligands RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds & Dimerizes Phos Autophosphorylation RTK->Phos Activation Inhibitor Oxindole Derivative (4-Fluoro-1-methylindolin-2-one core) Inhibitor->RTK ATP-competitive binding (Blocks Activation) Downstream PI3K / AKT / MAPK Pathways Phos->Downstream Signal Cascade Proliferation Tumor Angiogenesis & Proliferation Downstream->Proliferation Gene Expression

Mechanism of action for oxindole-derived RTK inhibitors blocking downstream tumor angiogenesis.

References

  • [4] Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases. Journal of Medicinal Chemistry - ACS Publications. 4

  • [1] Visible-Light-Mediated Cyclopropanation Reactions of 3-Diazooxindoles with Arenes. The Journal of Organic Chemistry - ACS Publications. 1

  • [2] WO2023212147A1 - Heterocyclic compounds as modulators of bcl6 as ligand directed degraders. Google Patents. 2

  • [3] Design, synthesis and biological evaluation of 3-benzylidene 4-bromo isatin derivatives. Journal of Chemical and Pharmaceutical Research (JOCPR).3

Sources

Protocols & Analytical Methods

Method

Application Note: Experimental Procedures and Assays Utilizing 4-Fluoro-1-methylindolin-2-one as a Core Pharmacophore Scaffold

Audience: Researchers, scientists, and drug development professionals Compound: 4-Fluoro-1-methylindolin-2-one (CAS: 1894042-88-6) Executive Summary & Pharmacophore Rationale The indolin-2-one (oxindole) core is a privil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals Compound: 4-Fluoro-1-methylindolin-2-one (CAS: 1894042-88-6)

Executive Summary & Pharmacophore Rationale

The indolin-2-one (oxindole) core is a privileged scaffold in medicinal chemistry, frequently utilized in the design of kinase inhibitors and targeted protein degraders (PROTACs). The specific derivative 4-Fluoro-1-methylindolin-2-one offers distinct physicochemical and structural advantages that make it a highly valuable building block in advanced assay development:

  • 1-Methyl Substitution: Methylation of the indole nitrogen eliminates its hydrogen-bond donor capacity. This restriction limits non-specific binding, increases lipophilicity, and enhances membrane permeability—critical for cell-based degradation assays.

  • 4-Fluoro Substitution: The incorporation of a fluorine atom at the C4 position provides metabolic stability against CYP450-mediated oxidation. Furthermore, the strong electronegativity of fluorine modulates the pKa of adjacent protons and enables specific halogen bonding within tight binding pockets, such as the BTB domain of the BCL6 transcription factor.

This application note details two primary experimental workflows utilizing this scaffold: (A) Targeted Protein Degradation (BCL6) [1] and (B) Visible-Light-Mediated Photochemical Derivatization [2].

Workflow A: Targeted Protein Degradation (BCL6 PROTACs)

Context & Causality

4-Fluoro-1-methylindolin-2-one is a critical precursor in the synthesis of ligand-directed degraders (LDDs) targeting BCL6, an oncogenic driver in diffuse large B-cell lymphoma (DLBCL). When incorporated into a PROTAC architecture (e.g., recruiting Cereblon), the 4-fluoro-oxindole core acts as the high-affinity warhead for the BCL6 BTB domain[3].

To validate the efficacy of these synthesized degraders, a self-validating system of biochemical and cellular assays is required. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for biochemical binding because its time-delayed signal acquisition effectively eliminates short-lived background autofluorescence commonly associated with complex oxindole macrocycles.

Protocol 1: TR-FRET Biochemical Binding Assay

Objective: Quantify the binding affinity ( IC50​ ) of 4-fluoro-1-methylindolin-2-one derived PROTACs to the BCL6 BTB domain.

  • Reagent Preparation: Prepare the assay buffer consisting of 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% BSA, 0.01% Tween-20, and 1 mM DTT. Causality: Tween-20 and BSA prevent non-specific adsorption of the highly lipophilic PROTACs to the microplate walls.

  • Compound Dilution: Serially dilute the synthesized degrader in 100% DMSO to create a 10-point concentration curve (100x final concentration). Dilute 1:25 in assay buffer to yield a 4% DMSO intermediate.

  • Protein/Tracer Mix: Prepare a solution containing 4 nM His-tagged BCL6 BTB domain and 10 nM biotinylated reference ligand in assay buffer.

  • Detection Mix: Prepare 2 nM Europium-labeled anti-His antibody (Donor) and 10 nM Streptavidin-APC (Acceptor) in assay buffer.

  • Assay Assembly: In a 384-well low-volume white microplate, dispense 5 µL of the compound solution and 5 µL of the Protein/Tracer mix. Incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Detection: Add 10 µL of the Detection Mix. Incubate in the dark for 1 hour at room temperature.

  • Readout: Measure the TR-FRET signal on a compatible microplate reader (e.g., PHERAstar) using an excitation of 337 nm and dual emission at 615 nm and 665 nm. Calculate the 665/615 ratio to determine the IC50​ .

Quantitative Data Summary

The table below demonstrates the representative structure-activity relationship (SAR) advantages of utilizing the 4-fluoro-1-methylindolin-2-one core versus a non-fluorinated analog in PROTAC development.

Table 1: Representative Profiling of BCL6 Degraders

Scaffold CoreBCL6 TR-FRET IC50​ (nM)SU-DHL-4 DC50​ (nM) Dmax​ (%)Microsomal Clearance (µL/min/mg)
Des-fluoro Analog45.2120.58545.0
4-Fluoro-1-methyl 12.4 18.2 98 12.5

Note: The 4-fluoro substitution significantly improves both the degradation concentration ( DC50​ ) and metabolic stability (reduced clearance).

Pathway Visualization

BCL6_Degradation BCL6 BCL6 Target Protein (BTB Domain) Ternary Ternary Complex (BCL6 - PROTAC - CRBN) BCL6->Ternary PROTAC Ligand-Directed Degrader (4-Fluoro-oxindole core) PROTAC->Ternary E3 Cereblon (CRBN) E3 Ubiquitin Ligase E3->Ternary Ub Polyubiquitination (Ub-Tagging) Ternary->Ub E2 Ligase Activity Proteasome 26S Proteasome (Degradation) Ub->Proteasome Target Recognition

Figure 1: Mechanism of action for 4-Fluoro-1-methylindolin-2-one derived BCL6 degraders.

Workflow B: Photochemical Derivatization (Visible-Light Carbene Transfer)

Context & Causality

Beyond direct biological targeting, 4-fluoro-1-methylindolin-2-one is utilized in advanced synthetic methodologies. By converting the core to 3-diazo-4-fluoro-1-methylindolin-2-one, researchers can perform visible-light-mediated cyclopropanation reactions with arenes to yield complex spiro[norcaradiene-7,3′-indolin]-2′-ones[4].

Traditional carbene transfer requires transition metal catalysts (e.g., Rh, Ru) or harsh thermal conditions, which can degrade sensitive functional groups. Utilizing blue LEDs (470 nm) precisely overlaps with the absorption band of the diazooxindole, facilitating nitrogen extrusion to form a singlet carbene without external photocatalysts. The 4-fluoro substituent inductively stabilizes the carbene transition state, preventing unwanted C-H insertion side reactions and driving high diastereoselectivity in the [2+1] cycloaddition.

Protocol 2: Visible-Light-Mediated Cyclopropanation with Arenes

Objective: Synthesize spiro-oxindole derivatives via catalyst-free photochemical carbene transfer.

  • Precursor Synthesis: Convert 4-fluoro-1-methylindolin-2-one to 3-diazo-4-fluoro-1-methylindolin-2-one using standard diazo transfer protocols (e.g., utilizing p-ABSA and triethylamine).

  • Reaction Setup: In an oven-dried 15 mL borosilicate glass test tube, dissolve the 3-diazo-4-fluoro-1-methylindolin-2-one precursor (0.1 mmol, ~19.1 mg) in 10 mL of anhydrous benzene. Causality: Borosilicate glass is chosen for its high transmittance of visible light (>400 nm) compared to standard flint glass.

  • Atmosphere: Leave the reaction under an ambient air atmosphere. Causality: No inert gas purging is required, demonstrating the robustness and rapid kinetics of the singlet carbene pathway over competing oxygen insertion.

  • Irradiation: Position the test tube approximately 2 cm away from a 6W Blue LED light source ( λmax​ = 470 nm).

  • Incubation: Stir the mixture vigorously at room temperature (20–25 °C) for 24 hours. Ensure adequate external cooling (e.g., a small fan) to prevent solvent evaporation caused by LED heat emission.

  • Workup & Purification: Concentrate the crude mixture under reduced pressure. Purify directly via flash column chromatography on silica gel, eluting with an Ethyl Acetate/Petroleum Ether gradient (1:5 v/v).

  • Characterization: Isolate the product (typically a red solid) and verify the stereochemistry via 1H NMR (monitoring the characteristic upfield cyclopropane protons) and HRMS.

Experimental Workflow Visualization

Photochemical_Workflow Diazo 3-Diazo-4-fluoro-1-methylindolin-2-one (0.1 mmol) Light Blue LED Irradiation (470 nm, 6W, 24 h) Diazo->Light Arene Arene Solvent/Reactant (e.g., Benzene, 10 mL) Arene->Light Carbene Singlet Carbene Intermediate (Highly Reactive) Light->Carbene N2 Extrusion Product Spiro[norcaradiene-7,3'-indolin]-2'-one (High Diastereoselectivity) Carbene->Product [2+1] Cycloaddition

Figure 2: Visible-light-mediated cyclopropanation workflow using diazooxindole precursors.

References

  • Title: Heterocyclic compounds as modulators of bcl6 as ligand directed degraders (WO2023212147A1)
  • Title: Visible-Light-Mediated Cyclopropanation Reactions of 3-Diazooxindoles with Arenes Source: The Journal of Organic Chemistry (ACS Publications), 2021, 86 (10), 7131-7140. URL: [Link]

Sources

Application

Application Notes &amp; Protocols: The 4-Fluoro-1-methylindolin-2-one Scaffold in Kinase Inhibitor Development

Abstract The indolin-2-one (oxindole) core represents a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous clinically approved small-molecule kinase inhibitors.[1][2] This technical guide ex...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The indolin-2-one (oxindole) core represents a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous clinically approved small-molecule kinase inhibitors.[1][2] This technical guide explores the strategic application of a specific, functionalized derivative, 4-Fluoro-1-methylindolin-2-one, as a core building block for the development of next-generation kinase inhibitors. We delve into the rationale behind its design, highlighting the synergistic roles of the oxindole core as a hinge-binding motif, the C4-fluoro substituent for enhancing pharmacological properties, and the N1-methyl group for modulating physicochemical characteristics. This document provides detailed, field-proven protocols for the synthesis, biochemical screening, and cellular characterization of inhibitors derived from this scaffold, offering researchers a comprehensive framework for leveraging its potential in oncology and beyond.

The Indolin-2-One Core: A Cornerstone of Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of many diseases, particularly cancer.[2][3] Consequently, they have become one of the most important families of drug targets. The development of small-molecule kinase inhibitors often relies on identifying and optimizing molecular scaffolds that can effectively compete with adenosine triphosphate (ATP) at the enzyme's catalytic site.[3]

The indolin-2-one, or oxindole, scaffold has emerged as a highly successful pharmacophore in this context.[1][4] Its structure is adept at forming key hydrogen bonding interactions with the "hinge region" of the kinase ATP-binding pocket, an essential anchoring point for many potent inhibitors.[5] This fundamental binding mode is a feature of several FDA-approved drugs, including Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[4] The versatility of the oxindole core allows for substitutions at various positions (notably C3, C5, and C6) to fine-tune potency, selectivity, and pharmacokinetic properties.[4][5]

Strategic Design of the 4-Fluoro-1-methylindolin-2-one Scaffold

The 4-Fluoro-1-methylindolin-2-one scaffold is not a random collection of atoms; it is a carefully considered starting point for inhibitor design, where each component serves a distinct and advantageous purpose.

The Hinge-Binding Pharmacophore

The foundational indolin-2-one core provides the essential geometry and hydrogen bonding capacity to anchor the molecule within the kinase ATP-binding site. The lactam NH (if not methylated) and carbonyl oxygen are perfectly positioned to interact with the backbone amide and carbonyl groups of the kinase hinge region, mimicking the interactions of the adenine portion of ATP.

The Role of the C4-Fluoro Substituent

The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry.[6] Its placement at the C4 position of the indolinone ring is a strategic choice intended to confer several benefits:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic oxidation by cytochrome P450 enzymes, which can increase the half-life and bioavailability of the drug.[6]

  • Enhanced Binding Affinity: Fluorine's high electronegativity can alter the electronic properties of the aromatic ring, potentially leading to more favorable electrostatic or dipole interactions with the target protein. It can also participate in favorable hydrophobic interactions within protein pockets.[7][8]

  • Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, which can influence a compound's solubility, cell permeability, and binding characteristics under physiological conditions.

The N1-Methyl Group: A Physicochemical Modifier

Substitution on the lactam nitrogen is a common tactic in the optimization of oxindole-based inhibitors. The N1-methyl group:

  • Blocks a Hydrogen Bond Donor: It removes the hydrogen bond donating capability of the N1-H, which can be critical for fine-tuning kinase selectivity. Some kinases require or are sterically hindered by a donor at this position.

  • Improves Physicochemical Properties: N-methylation often increases lipophilicity, which can enhance cell membrane permeability and oral absorption.

  • Prevents N-Glucuronidation: It blocks a potential site of phase II metabolism, further improving the metabolic stability of the compound.

G cluster_scaffold 4-Fluoro-1-methylindolin-2-one cluster_features Key Structural Features & Rationale scaffold Feature1 C4-Fluoro Group • Enhances metabolic stability • Modulates pKa • Improves binding affinity Feature2 N1-Methyl Group • Blocks H-bond donor • Increases lipophilicity • Prevents N-glucuronidation Feature3 Oxindole Core • Privileged scaffold • Hinge-binding motif • Versatile derivatization Feature4 C3 Position • Primary site for derivatization • Introduces diversity for SAR • Modulates selectivity & potency

Caption: Key features of the 4-Fluoro-1-methylindolin-2-one scaffold.

Synthesis and Derivatization Strategies

A robust and flexible synthetic route is paramount for generating a library of analogs for structure-activity relationship (SAR) studies.

Protocol 1: Generalized Synthesis of the 4-Fluoro-1-methylindolin-2-one Core

This protocol outlines a plausible, multi-step synthesis adapted from common methods for preparing substituted oxindoles.[9][10]

Objective: To synthesize the 4-Fluoro-1-methylindolin-2-one scaffold from commercially available starting materials.

Materials:

  • 2-Fluoro-6-nitrotoluene

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂) or a hydrogen source (e.g., ammonium formate)

  • Methyl iodide (MeI)

  • Sodium hydride (NaH) or potassium carbonate (K₂CO₃)

  • Solvents: DMF, Methanol, Tetrahydrofuran (THF)

  • Standard workup and purification reagents (Ethyl acetate, brine, Na₂SO₄, silica gel)

Step-by-Step Methodology:

  • Step 1: Formation of the Enamine Intermediate.

    • In a round-bottom flask, dissolve 2-fluoro-6-nitrotoluene (1.0 eq) in DMF.

    • Add DMF-DMA (2.0 eq) to the solution.[10]

    • Heat the reaction mixture to reflux (approx. 120 °C) and monitor by TLC or LC-MS until the starting material is consumed (typically 18-24 hours).

    • Causality: This step creates an enamine, which is the precursor necessary for the subsequent reductive cyclization to form the indole ring.

    • Cool the reaction to room temperature and evaporate the solvent under reduced pressure to yield the crude enamine intermediate, which can often be used directly in the next step.

  • Step 2: Reductive Cyclization to 4-Fluoroindole.

    • Dissolve the crude enamine from Step 1 in methanol.

    • Carefully add 10% Pd/C catalyst (approx. 10% by weight of the substrate).

    • Place the reaction under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature.[10]

    • Causality: The palladium-catalyzed hydrogenation simultaneously reduces the nitro group to an amine and facilitates the cyclization onto the enamine, forming the indole ring system.

    • Monitor the reaction until completion. Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.

    • Purify the residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain 4-fluoroindole.

  • Step 3: N-Methylation.

    • Dissolve 4-fluoroindole (1.0 eq) in anhydrous THF or DMF in a flask under an inert atmosphere (N₂ or Argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add NaH (1.2 eq, 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir for 30 minutes at 0 °C.

    • Causality: The strong base deprotonates the indole nitrogen, forming a nucleophilic anion.

    • Add methyl iodide (1.5 eq) dropwise and allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction carefully by adding saturated ammonium chloride solution. Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography to yield 4-fluoro-1-methylindole.

  • Step 4: Oxidation to 4-Fluoro-1-methylindolin-2-one.

    • This oxidation can be achieved via several methods. A common one involves N-bromosuccinimide (NBS) in aqueous DMSO or t-butanol.

    • Dissolve 4-fluoro-1-methylindole (1.0 eq) in a mixture of DMSO and water.

    • Add NBS (approx. 2.2 eq) portion-wise, maintaining the temperature below 25 °C.

    • Stir for several hours until the reaction is complete.

    • Causality: This step oxidizes the C2 position of the indole ring to form the desired carbonyl of the oxindole core.

    • Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layers, dry, and concentrate.

    • Purify by column chromatography to yield the final product, 4-Fluoro-1-methylindolin-2-one.

G start 2-Fluoro-6-nitrotoluene step1 Enamine Formation (DMF-DMA, Reflux) start->step1 step2 Reductive Cyclization (H₂, Pd/C) step1->step2 step3 N-Methylation (NaH, MeI) step2->step3 step4 Oxidation (NBS, aq. DMSO) step3->step4 end 4-Fluoro-1-methylindolin-2-one step4->end

Caption: Synthetic workflow for the 4-Fluoro-1-methylindolin-2-one core.

Derivatization for SAR Studies

The most common and effective position for introducing chemical diversity to the oxindole scaffold is the C3 position. The methylene group at C3 is nucleophilic and can participate in various reactions, most notably the Knoevenagel condensation with aldehydes.[11] This reaction allows for the straightforward installation of a wide variety of substituted aryl or heteroaryl groups, which can probe different pockets of the kinase active site to enhance potency and selectivity.

Protocols for Inhibitor Characterization

Once a library of compounds based on the 4-Fluoro-1-methylindolin-2-one scaffold is synthesized, a systematic evaluation of their biological activity is required.

Protocol 2: In Vitro ATP-Competitive Kinase Inhibition Assay (ADP-Glo™)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against a panel of purified kinases.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. As kinase activity is inhibited, less ADP is formed, resulting in a lower luminescent signal.

Materials:

  • Purified kinase enzymes (e.g., VEGFR2, PDGFRβ, CDK2)

  • Kinase-specific peptide substrates and ATP

  • Test compounds dissolved in 100% DMSO

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate-reading luminometer

Step-by-Step Methodology:

  • Compound Plating:

    • Create a serial dilution series of the test compounds in DMSO (e.g., starting from 10 mM).

    • Transfer a small volume (e.g., 1 µL) of each compound dilution into the wells of the 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate master mix in the appropriate kinase reaction buffer.

    • Add the master mix to the wells containing the compounds.

    • Prepare a 2X ATP solution and add it to the wells to initiate the kinase reaction. Final ATP concentration should be at or near the Kₘ for each specific kinase.

    • Incubate the plate at the optimal temperature (e.g., 30 °C) for the recommended time (e.g., 60 minutes).

    • Self-Validation: The signal-to-background ratio (DMSO control vs. no enzyme control) should be >10 for a valid assay.

  • Signal Detection:

    • Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes at room temperature.

    • Causality: This two-step process ensures that the light signal is directly proportional to the amount of ADP produced, and thus to the kinase activity.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.

    • Plot the normalized percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter dose-response curve using graphing software (e.g., GraphPad Prism) to calculate the IC₅₀ value.

Compound IDModification at C3VEGFR2 IC₅₀ (nM)PDGFRβ IC₅₀ (nM)CDK2 IC₅₀ (nM)
Control Sunitinib98>1000
FMI-001 3,4-dimethylphenyl1525850
FMI-002 2-pyridyl15022095
FMI-003 4-carboxyphenyl>5000>5000>5000
Table 1: Example of a data table for summarizing IC₅₀ values from in vitro kinase profiling. Data is hypothetical.
Protocol 3: Cellular Proliferation Assay (MTT)

Objective: To measure the cytotoxic or cytostatic effect of the compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HUVEC, A549, HT-29)

  • Complete growth medium

  • Test compounds dissolved in DMSO

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., acidified isopropanol or DMSO)

  • 96-well clear-bottom plates

  • Multichannel pipette and a 570 nm plate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37 °C, 5% CO₂ incubator.

  • Compound Treatment: Add serial dilutions of the test compounds (prepared in growth medium from DMSO stocks) to the wells. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plates for 72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm.

  • Analysis: Normalize the absorbance values to the vehicle control and plot cell viability (%) against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Protocol 4: Western Blot for Target Engagement

Objective: To confirm that the compound inhibits the target kinase within the cell by assessing the phosphorylation status of its downstream substrates.

Materials:

  • Cell line expressing the target kinase

  • Growth factor (if required to stimulate the pathway, e.g., VEGF for VEGFR2)

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-VEGFR2, anti-total-VEGFR2, anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Step-by-Step Methodology:

  • Cell Treatment: Plate cells and allow them to adhere. Serum-starve the cells overnight if necessary.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with the appropriate growth factor (e.g., VEGF) for a short period (e.g., 10 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or non-fat milk).

    • Incubate with the primary antibody overnight at 4 °C.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Wash again and apply the chemiluminescent substrate.

  • Imaging: Capture the signal using a digital imager.

  • Analysis: Quantify the band intensities. A potent and specific inhibitor should reduce the signal for the phosphorylated protein without affecting the total protein level.

G VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg RAS RAS VEGFR2->RAS Inhibitor 4-Fluoro-1-methylindolin-2-one Derivative Inhibitor->VEGFR2 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation

Caption: Inhibition of the VEGFR2 signaling pathway by a designed inhibitor.

Iterative SAR and Lead Optimization

The data gathered from the biochemical and cellular assays form the basis of the structure-activity relationship. The goal is to identify trends that guide the synthesis of more potent and selective compounds.

Feature Modified (at C3)Effect on VEGFR2 PotencyEffect on Cellular ActivityRationale / Next Step
Small, hydrophobic groupModerateModerateIntroduce H-bond acceptors/donors to seek new interactions.
Group with H-bond donorIncreasedIncreasedExplore different positions and geometries of the H-bond donor.
Bulky, rigid groupDecreasedDecreasedIndicates steric clash. Synthesize smaller, more flexible analogs.
Basic nitrogen (e.g., pyridine)VariesImprovedMay improve solubility and cell permeability. Explore different basic moieties.
Table 2: Example of a qualitative SAR table to guide lead optimization.

This iterative cycle of design, synthesis, and testing is the core of medicinal chemistry.[12][13] The 4-Fluoro-1-methylindolin-2-one scaffold provides a robust and well-characterized starting point, allowing researchers to focus their efforts on optimizing the C3-substituent to achieve the desired biological profile.

G cluster_cycle Lead Optimization Cycle Design In Silico Design & SAR Analysis Synthesis Chemical Synthesis of Analogs Design->Synthesis Biochem Biochemical Assays (IC₅₀ Profiling) Synthesis->Biochem Cellular Cell-Based Assays (GI₅₀, Western Blot) Biochem->Cellular Cellular->Design

Caption: The iterative cycle of drug discovery and lead optimization.

Conclusion and Future Perspectives

The 4-Fluoro-1-methylindolin-2-one scaffold is a valuable tool in modern kinase inhibitor development. It combines the proven hinge-binding capabilities of the oxindole core with the strategic advantages conferred by fluorination and N-methylation. This guide provides a foundational set of protocols and rationale to empower researchers to synthesize, characterize, and optimize novel inhibitors based on this promising framework. Future efforts may involve incorporating this scaffold into more advanced therapeutic modalities, such as macrocyclic inhibitors or targeted protein degraders (PROTACs), to address challenges like acquired drug resistance and to unlock new therapeutic opportunities.[14][15]

References

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. PMC.
  • Structural insights of oxindole based kinase inhibitors as anticancer agents: Recent advances. PubMed.
  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. ResearchGate.
  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. PubMed.
  • Oxindole-Based Inhibitors of Cyclin-Dependent Kinase 2 (CDK2): Design, Synthesis, Enzymatic Activities, and X-ray Crystallographic Analysis. Journal of Medicinal Chemistry.
  • Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential. PMC.
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI.
  • The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia.pub.
  • Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications. PMC.
  • Technical Support Center: Synthesis of 4-Fluoro-2-methyl-1H-indol-5-amine. Benchchem.
  • Designing Macrocyclic Kinase Inhibitors Using Macrocycle Scaffold Hopping with Reinforced Learning (Macro-Hop). Journal of Medicinal Chemistry.
  • Synthesis and radiopharmacological investigation of 3-[4'-[(18)F]fluorobenzylidene]indolin-2-one as possible tyrosine kinase inhibitor. PubMed.
  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. PMC.
  • Preparation method of 4-fluoroindole. Google Patents.
  • Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents. PubMed.
  • Drug Discovery - Inhibitor. chemical-kinomics.
  • Structure-activity relationships for the design of small-molecule inhibitors. ResearchGate.
  • Synthesis and anticancer activity of Indolin-2-one derivatives bearing the 4-thiazolidinone moiety. PubMed.

Sources

Method

Application Note: LC-MS/MS Quantification of 4-Fluoro-1-methylindolin-2-one in Biological Matrices

Executive Summary & Mechanistic Rationale 4-Fluoro-1-methylindolin-2-one (CAS: 1894042-88-6) is a highly functionalized fluorinated oxindole. The oxindole core is a privileged scaffold in modern medicinal chemistry, freq...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

4-Fluoro-1-methylindolin-2-one (CAS: 1894042-88-6) is a highly functionalized fluorinated oxindole. The oxindole core is a privileged scaffold in modern medicinal chemistry, frequently utilized as a critical building block or active pharmacophore in targeted protein degraders and kinase inhibitors, including BCL6 modulators[1].

Accurate pharmacokinetic (PK) profiling of this compound requires a highly sensitive and specific analytical method. This application note details a robust Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) protocol. By leveraging the specific physicochemical properties of the fluorinated lactam ring, this method provides a self-validating, high-throughput workflow designed to meet stringent regulatory standards for bioanalysis.

Analyte Profiling

Understanding the analyte's physical chemistry is the first step in method development. The presence of the highly electronegative fluorine atom at the C4 position withdraws electron density from the aromatic system, while the N-methyl group prevents hydrogen bond donation, increasing the molecule's overall lipophilicity compared to unsubstituted oxindoles.

Table 1: Physicochemical Properties of 4-Fluoro-1-methylindolin-2-one

ParameterValue
Chemical Formula C9H8FNO
Molecular Weight 165.16 g/mol
CAS Number 1894042-88-6
Monoisotopic Mass 165.0589 Da
LogP (Estimated) ~1.8 - 2.2

Analytical Workflow Architecture

The following diagram maps the end-to-end bioanalytical sample processing and detection pipeline.

Workflow A Plasma Sample (50 µL) B Add SIL-IS & 150 µL ACN (Protein Precipitation) A->B C Vortex & Centrifuge (14,000g, 10 min, 4°C) B->C D Supernatant Transfer & Aqueous Dilution C->D E UHPLC Separation (C18, Gradient Elution) D->E F ESI-MS/MS (Positive MRM) E->F

Step-by-step bioanalytical workflow for fluorinated oxindole quantification.

Self-Validating Execution Protocols

Do not treat these steps as mere instructions; they are a carefully balanced thermodynamic and kinetic system. Every choice is designed to maximize analyte recovery while minimizing matrix interference.

Matrix Extraction Protocol (Protein Precipitation)

Step-by-Step Method:

  • Aliquot 50 µL of plasma into a 96-well plate.

  • Spike with 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., d3-methyl analog).

  • Add 150 µL of ice-cold Acetonitrile (ACN).

  • Vortex aggressively for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of LC-grade water.

  • Causality & Rationale: Plasma proteins (like human serum albumin) strongly bind lipophilic small molecules. The 3:1 (v/v) addition of cold ACN disrupts the hydration shell of these proteins, causing rapid denaturation and quantitative release of the oxindole[2]. ACN is preferred over methanol as it forms a denser protein pellet, reducing the risk of aspirating particulates into the LC system. Diluting the final supernatant with water matches the sample solvent strength to the initial LC mobile phase, preventing peak broadening (the "solvent effect").

  • Self-Validation Check: Always include a "Zero Sample" (blank matrix spiked only with IS). This validates that the IS formulation contains no trace impurities of the target analyte, preventing false positives at the Lower Limit of Quantification (LLOQ).

UHPLC Chromatographic Separation

Step-by-Step Method: Inject 5 µL of the prepared sample onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm) maintained at 40°C.

Table 2: UHPLC Gradient Program (Flow rate: 0.4 mL/min)

Time (min)Mobile Phase A (0.1% FA in H2O)Mobile Phase B (ACN)
0.095%5%
0.595%5%
2.510%90%
3.510%90%
3.695%5%
5.095%5%
  • Causality & Rationale: Oxindoles possess a lactam moiety that can exhibit secondary dipole-dipole interactions with unreacted silanols on standard silica columns, leading to peak tailing. Operating at an acidic pH (using 0.1% Formic Acid) suppresses silanol ionization on the stationary phase and maintains the analyte in a state optimized for ESI droplet protonation[2]. The rapid gradient ensures the analyte is focused into a sharp Gaussian peak, maximizing the signal-to-noise ratio.

  • Self-Validation Check (System Suitability Test - SST): Before analyzing any biological cohort, inject a neat standard at the LLOQ level six consecutive times. The system is validated for the run only if the peak area Coefficient of Variation (CV) is ≤ 5% and retention time drift is ≤ 0.1 min.

ESI-MS/MS Detection Parameters

Step-by-Step Method: Operate the triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

Table 3: MRM Transitions and MS Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)DP (V)CE (eV)Purpose
4-Fluoro-1-methylindolin-2-one166.1138.16015Quantifier
4-Fluoro-1-methylindolin-2-one166.1123.16025Qualifier
SIL-IS (d3-methyl analog)169.1141.16015Internal Standard
  • Causality & Rationale: The ESI source vaporizes the LC eluent, and the acidic mobile phase facilitates the formation of the [M+H]+ precursor ion at m/z 166.1. In the collision cell (Q2), collision-induced dissociation (CID) with argon gas shatters the precursor. The primary thermodynamic degradation pathway for oxindoles is the neutral loss of carbon monoxide (-28 Da) from the lactam ring, yielding the highly stable m/z 138.1 product ion used for primary quantification.

Fragmentation A Precursor Ion [M+H]+ m/z 166.1 B Product Ion m/z 138.1 (-CO) A->B CID (15 eV) C Product Ion m/z 123.1 (-CH3) B->C CID (25 eV)

Proposed CID fragmentation pathway for 4-Fluoro-1-methylindolin-2-one.

Regulatory Validation Metrics (ICH M10)

To ensure the trustworthiness of the data for regulatory submissions (e.g., IND/NDA applications), the method must be validated according to the3[3].

Table 4: ICH M10 Validation Criteria Summary

Validation ParameterRegulatory Acceptance Criteria
Calibration Curve Linearity R² ≥ 0.99; Standards must be ±15% of nominal (±20% at LLOQ)
Accuracy (Inter/Intra-day) ±15% of nominal concentration (±20% at LLOQ)
Precision (CV%) ≤ 15% (≤ 20% at LLOQ) across all QC levels
Matrix Effect IS-normalized Matrix Factor CV ≤ 15% across 6 distinct matrix lots
Carryover Blank injection after ULOQ must be ≤ 20% of LLOQ response

Causal Troubleshooting & System Optimization

Even highly optimized systems encounter biological variability. Use this causal framework to troubleshoot assay failures:

  • Issue: Severe Ion Suppression (Low Matrix Factor).

    • Causality: Co-eluting endogenous plasma phospholipids (e.g., glycerophosphocholines) are competing with the oxindole for charge on the surface of the ESI droplets.

    • Resolution: Extend the high-organic wash phase of the LC gradient (Time 2.5 to 3.5 min in Table 2) to ensure all strongly retained phospholipids are flushed from the column before the next injection. Alternatively, upgrade the sample preparation from simple PPT to Solid Phase Extraction (SPE).

  • Issue: Drifting Retention Times.

    • Causality: Incomplete column equilibration or subtle fluctuations in the pump's mixing of the aqueous/organic phases.

    • Resolution: Ensure a minimum of 10 column volumes of equilibration between runs. Verify that the laboratory temperature is stable, as retention of small lipophilic molecules is highly temperature-dependent.

References

  • Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH)
  • Source: Biomedical Chromatography / PubMed (NIH)
  • Source: Google Patents (WIPO)

Sources

Application

Solubility Profile and Dissolution Protocols for 4-Fluoro-1-methylindolin-2-one

Introduction & Mechanistic Context 4-Fluoro-1-methylindolin-2-one (CAS: 1894042-88-6) is a highly specialized heterocyclic building block. The indolin-2-one (oxindole) scaffold is recognized as a "privileged structure" i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

4-Fluoro-1-methylindolin-2-one (CAS: 1894042-88-6) is a highly specialized heterocyclic building block. The indolin-2-one (oxindole) scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors (e.g., Sunitinib) and emerging targeted therapeutics, including receptor tyrosine kinase (RTK) inhibitors and Bcl6 modulators[1][2][3].

Understanding the solubility profile of this specific derivative is critical for preclinical assay development. The physicochemical behavior of 4-Fluoro-1-methylindolin-2-one is dictated by two key structural modifications compared to the parent oxindole:

  • N-Methylation (Position 1): The unsubstituted indolin-2-one acts as both a hydrogen-bond donor (N-H) and acceptor (C=O). Methylating the nitrogen eliminates its hydrogen-bond donor capacity. This disruption of the intermolecular hydrogen-bonding network lowers the crystal lattice energy, which significantly enhances its solubility in polar aprotic, coordinating solvents like Dimethyl Sulfoxide (DMSO)[4][5].

  • Fluorination (Position 4): The highly electronegative fluorine atom increases the molecule's overall lipophilicity (LogP) and metabolic stability. While advantageous for cell membrane permeability, this modification severely restricts aqueous solubility due to the hydrophobic effect[2]. Furthermore, the C-4 fluorine introduces steric constraints that can influence the binding conformation in kinase ATP-binding pockets, but simultaneously exacerbates the molecule's tendency to aggregate and "crash out" of aqueous biological buffers[6].

Physicochemical Properties & Quantitative Solubility Data

To design effective dissolution strategies, it is necessary to establish the baseline physicochemical properties and empirical solubility limits of the compound.

Table 1: Physicochemical Properties
PropertyValueCausality / Impact on Solubility
CAS Number 1894042-88-6N/A
Molecular Formula C9H8FNON/A
Molecular Weight 165.16 g/mol Low MW generally favors better solvation kinetics.
H-Bond Donors 0Lack of N-H limits aqueous solubility but improves aprotic solvation.
H-Bond Acceptors 1 (Carbonyl)Allows interaction with protic solvents (e.g., Ethanol)[7].
Table 2: Reference Solubility Profile at 25°C

Note: Values are empirical estimates based on structurally analogous fluorinated and methylated indolin-2-ones[7][8].

Solvent SystemSolubility LimitSolvation Mechanism
DMSO (Anhydrous) > 30 mg/mLStrong dipole-dipole interactions; coordinates with the lactam carbonyl[4].
DMF ~ 15 - 20 mg/mLSimilar to DMSO, favorable aprotic coordination[7].
Ethanol (Absolute) ~ 5 - 10 mg/mLHydrogen bonding between the ethanol hydroxyl and the lactam carbonyl[5][7].
Water / PBS (pH 7.4) < 0.1 mg/mLHighly restricted due to the hydrophobic C-4 fluorine and lack of H-bond donors[8].

Experimental Protocols: Solubilization & Formulation

Because 4-Fluoro-1-methylindolin-2-one is highly lipophilic, introducing it directly into aqueous in vitro assays often results in immediate precipitation. The following protocols are designed as self-validating systems to ensure the compound remains in solution.

Protocol A: Preparation of High-Concentration Stock Solutions

Objective: Create a stable, homogenous stock solution for downstream dilution.

  • Solvent Selection: Utilize anhydrous DMSO (≥99.9% purity, stored over molecular sieves).

    • Causality: Water absorbed by hygroscopic DMSO will drastically reduce the solubility limit of the fluorinated core and may promote slow hydrolysis of the lactam ring over time.

  • Weighing & Addition: Weigh 16.5 mg of 4-Fluoro-1-methylindolin-2-one to prepare a 100 mM stock. Add 1.0 mL of anhydrous DMSO.

  • Dissolution: Vortex for 60 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

    • Causality: Gentle heating provides the activation energy required to break the remaining crystal lattice without thermally degrading the compound[8].

  • Validation Check: Visually inspect the solution against a dark background under a strong light beam (Tyndall effect). The absence of light scattering validates complete dissolution.

Protocol B: Aqueous Dilution & Formulation Strategy (Overcoming "Crash Out")

Objective: Dilute the DMSO stock into an aqueous buffer without inducing precipitation.

  • Carrier Preparation: Prepare the target aqueous buffer (e.g., PBS) supplemented with a solubilizing agent, such as 10% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD)[8].

    • Causality: HP-β-CD features a hydrophobic internal cavity that encapsulates the fluorinated aromatic ring, shielding it from the aqueous environment, while its hydrophilic exterior maintains the complex in solution[8].

  • Dynamic Mixing: Place the aqueous carrier on a vortex mixer at medium speed.

  • Dropwise Addition: Using a precision micropipette, add the required volume of the DMSO stock dropwise directly into the vortexing liquid.

    • Causality: Adding the organic stock slowly into a rapidly mixing aqueous phase prevents localized zones of supersaturation. Localized supersaturation is the primary thermodynamic trigger for irreversible nucleation and compound precipitation[8].

  • Validation Check: Measure the absorbance of the final solution at 600 nm using a spectrophotometer. An OD600​ of < 0.05 confirms the absence of sub-visible colloidal aggregates.

Thermodynamic Solubility Assay Workflow

To accurately determine the maximum equilibrium solubility of 4-Fluoro-1-methylindolin-2-one for formulation development, a rigorous thermodynamic shake-flask method must be employed.

Step-by-Step Methodology
  • Saturation Setup: Add an excess amount of solid 4-Fluoro-1-methylindolin-2-one (e.g., 5 mg) into a glass vial containing 1 mL of the test solvent.

  • Isothermal Incubation: Seal the vial and place it in a thermostatic shaker at 25°C (or 37°C for physiological relevance) at 300 rpm.

  • Equilibrium Validation (Self-Validating Step): Extract 50 µL aliquots at T=24 hours and T=48 hours.

    • Causality: Thermodynamic solubility is only valid if the system has reached a true equilibrium. If the HPLC-quantified concentration difference between the 24h and 48h timepoints is < 5%, equilibrium is validated. If > 5%, shaking must continue.

  • Phase Separation: Centrifuge the aliquots at 15,000 x g for 15 minutes.

    • Causality: High-speed centrifugation pellets sub-micron undissolved particles that would otherwise be injected into the HPLC, preventing artificially inflated solubility readings.

  • Quantification: Dilute the supernatant appropriately with the mobile phase and analyze via HPLC-UV, quantifying the peak area against a pre-validated standard curve.

Workflow Visualization

ThermodynamicSolubility Start Excess Solid Compound (4-Fluoro-1-methylindolin-2-one) Solvent Add Target Solvent (e.g., PBS, Ethanol, DMSO) Start->Solvent Incubate Isothermal Shaking (24-48 hrs at 25°C/37°C) Solvent->Incubate Equilibrium Verify Equilibrium (ΔC < 5% between timepoints) Incubate->Equilibrium Monitor over time Separation Phase Separation (Centrifugation / Filtration) Equilibrium->Separation Saturation achieved Analysis HPLC-UV Analysis Quantify against Standard Curve Separation->Analysis Supernatant only

Workflow for determining the thermodynamic solubility of 4-Fluoro-1-methylindolin-2-one.

References

  • Heterocyclic compounds as modulators of bcl6 as ligand directed degraders Google P
  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems National Center for Biotechnology Information (PMC)[Link]

  • Solubility Measurement and Correlation of 2-Oxindole in 12 Pure Organic Solvents Journal of Chemical & Engineering Data - ACS Publications[Link]

  • Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases Journal of Medicinal Chemistry - ACS Publications[Link]

  • Synthesis, Characterization, Computational and Antibacterial Studies of Novel Dopamine-Based Derivatives Scientific Research Publishing (SCIRP)[Link]

Sources

Method

Application Note: In Vitro Experimental Design Using 4-Fluoro-1-methylindolin-2-one

Scientific Rationale & Scaffold Significance In modern drug discovery, the oxindole core is a privileged scaffold frequently utilized in the development of kinase inhibitors and targeted protein degraders. 4-Fluoro-1-met...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Scaffold Significance

In modern drug discovery, the oxindole core is a privileged scaffold frequently utilized in the development of kinase inhibitors and targeted protein degraders. 4-Fluoro-1-methylindolin-2-one (CAS: 1894042-88-6) represents a highly optimized derivative of this class, offering distinct physicochemical advantages for in vitro and in vivo applications[1].

From a mechanistic perspective, the specific substitutions on this scaffold are highly deliberate:

  • C4-Fluorination: The introduction of a highly electronegative fluorine atom at the C4 position exerts an inductive electron-withdrawing effect, modulating the electron density of the aromatic ring. This enhances lipophilicity, improves binding affinity through favorable halogen-protein interactions, and blocks metabolic oxidation hotspots.

  • N1-Methylation: Alkylation of the indolin-2-one nitrogen prevents lactam-lactim tautomerization. By locking the molecule in the lactam state, N-methylation ensures a predictable 3D conformation and significantly enhances passive cellular permeability[2].

This compound is extensively utilized as a precursor in visible-light-mediated carbene transfer reactions to synthesize complex spirocyclic architectures[3], and as a highly specific target-binding warhead in the design of Proteolysis Targeting Chimeras (PROTACs), notably for the degradation of the BCL6 transcriptional repressor[2].

Mechanistic Framework: Targeted Protein Degradation

When derivatized into a PROTAC, the 4-Fluoro-1-methylindolin-2-one warhead recruits a target protein (e.g., BCL6) and tethers it to an E3 ubiquitin ligase (such as Cereblon or VHL). This proximity induces poly-ubiquitination and subsequent degradation by the 26S proteasome. Understanding this causality is critical for designing self-validating in vitro experiments.

PROTAC_Mechanism PROTAC PROTAC (Indolin-2-one Core) Ternary Ternary Complex PROTAC->Ternary Binds Target Target Protein (e.g., BCL6) Target->Ternary Recruited E3 E3 Ubiquitin Ligase E3->Ternary Recruited Ub Poly-Ubiquitination Ternary->Ub Ub Transfer Proteasome 26S Proteasome Ub->Proteasome Recognition Degradation Target Degradation Proteasome->Degradation Cleavage

Fig 1: PROTAC-mediated target degradation pathway utilizing an indolin-2-one derived ligand.

In Vitro Experimental Workflow & Protocols

To rigorously evaluate compounds derived from 4-Fluoro-1-methylindolin-2-one, researchers must employ a multi-tiered validation strategy. The following workflow ensures that observed phenotypic effects are directly caused by on-target mechanisms rather than off-target toxicity.

Workflow Synth Scaffold Derivatization Valid Chemical Validation Synth->Valid Cell Cell Treatment Valid->Cell Assay In Vitro Assays Cell->Assay Data Data Analysis Assay->Data

Fig 2: End-to-end in vitro experimental workflow for evaluating indolin-2-one derivatives.

Protocol A: Compound Preparation and Validation

Before biological testing, the chemical integrity of the synthesized derivative must be verified. Impurities (especially unreacted warheads) can competitively inhibit ternary complex formation.

  • Synthesis Check: Ensure the precursor was correctly synthesized. 4-Fluoro-1-methylindolin-2-one is typically generated via N-methylation of 4-fluoroindolin-2-one using dimethyl sulfate and sodium hydroxide[2]. For photochemical applications, it is converted to a 3-diazo intermediate[3].

  • Stock Preparation: Dissolve the final purified derivative in 100% molecular-biology grade DMSO to create a 10 mM stock.

  • Validation: Analyze the stock via LC-MS to confirm >95% purity. Aliquot into single-use tubes to prevent freeze-thaw degradation and store at -80°C.

Protocol B: Target Degradation Assay (Western Blot)

This protocol quantifies the degradation efficiency (DC50) and maximum degradation (Dmax) of the target protein. It includes critical self-validating controls to prove the mechanism is dependent on the Ubiquitin-Proteasome System (UPS).

Step-by-Step Methodology:

  • Cell Seeding: Seed target-expressing cells (e.g., SU-DHL-4 cells for BCL6) in 6-well plates at 1×106 cells/well. Incubate overnight at 37°C, 5% CO2.

  • Control Pre-treatment (The Causality Check):

    • Vehicle Control: 0.1% DMSO.

    • Proteasome Rescue: Pre-treat one well with 1 μM MG132 (proteasome inhibitor) for 2 hours.

    • E3 Ligase Rescue: Pre-treat one well with 1 μM MLN4924 (NEDD8-activating enzyme inhibitor) for 2 hours.

    • Rationale: If the compound acts via true PROTAC degradation, MG132 and MLN4924 will rescue the target protein levels. If the target still disappears, the compound is causing transcriptional suppression or assay artifacts, not degradation.

  • Compound Treatment: Treat cells with a 10-point dose-response of the indolin-2-one derivative (e.g., 0.1 nM to 10 μM) for 24 hours. Note: Include high concentrations (e.g., 10 μM) to observe the "hook effect"—a hallmark of PROTACs where binary complexes outcompete ternary complexes, reducing degradation.

  • Lysis & Quantification: Harvest cells, lyse using RIPA buffer supplemented with protease/phosphatase inhibitors, and quantify protein via BCA assay.

  • Immunoblotting: Run 20 μg of lysate on an SDS-PAGE gel, transfer to a PVDF membrane, and probe for the target protein (e.g., anti-BCL6) and a loading control (e.g., anti-GAPDH).

Protocol C: Phenotypic Viability Assay (CellTiter-Glo)

To link target degradation to a functional biological outcome, assess cellular viability.

  • Seeding: Seed cells in a white opaque 96-well plate at 5,000 cells/well in 90 μL of media.

  • Dosing: Add 10 μL of 10X compound dilutions (final DMSO concentration strictly ≤0.1%).

  • Incubation: Incubate for 72 to 96 hours.

  • Detection: Add 100 μL of CellTiter-Glo reagent per well. Shake for 2 minutes to induce lysis, incubate for 10 minutes at room temperature, and read luminescence.

  • Analysis: Normalize data to the DMSO control and calculate the IC50 using a 4-parameter logistic non-linear regression model.

Quantitative Data Presentation

A robust in vitro profiling campaign for a 4-Fluoro-1-methylindolin-2-one derived degrader should yield a specific profile of quantitative metrics. The table below summarizes the expected data structure for a successful candidate.

Assay TypeKey MetricExpected RangeBiological & Mechanistic Significance
Target Engagement (CETSA) ΔTm​ (Thermal Shift)> 2.0 °C shiftConfirms the oxindole warhead successfully permeates the cell and binds the target directly.
Target Degradation (WB) DC 50​ (Potency)1 nM – 100 nMIndicates the concentration at which 50% of the target is degraded.
Target Degradation (WB) D max​ (Efficacy)> 85% clearanceRepresents the maximum achievable degradation before the hook effect occurs.
Mechanistic Rescue % Target Recovery> 90% vs ControlValidates that degradation is strictly dependent on the E3 ligase and proteasome machinery.
Cell Viability (CTG) IC 50​ (Cytotoxicity)0.1 μM – 5 μMDemonstrates the phenotypic consequence (e.g., apoptosis) of sustained target depletion.

References

  • Source: Google Patents (WO2023212147A1)
  • 1894042-88-6 | 4-Fluoro-1-methylindolin-2-one Source: BLD Pharm URL
  • Visible-Light-Mediated Cyclopropanation Reactions of 3-Diazooxindoles with Arenes Source: The Journal of Organic Chemistry - ACS Publications URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 4-Fluoro-1-methylindolin-2-one Synthesis

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I frequently consult on the regioselective functionalization of indolin-2-one (oxindole) scaffolds.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I frequently consult on the regioselective functionalization of indolin-2-one (oxindole) scaffolds. The synthesis of 4-fluoro-1-methylindolin-2-one via the N-methylation of 4-fluoroindolin-2-one is a foundational transformation in drug development, but it is notoriously prone to byproduct formation.

Because the deprotonated oxindole acts as an ambident nucleophile, achieving high regioselectivity requires precise control over thermodynamics and kinetics. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure your synthesis is robust and reproducible.

Part 1: Frequently Asked Questions (Troubleshooting Byproducts)

Q1: My LC-MS shows a major impurity at +14 Da and a minor one at +28 Da relative to my target product. What are these, and how do I prevent them? A1: You are observing C3-methylated byproducts (4-fluoro-1,3-dimethylindolin-2-one and 4-fluoro-1,3,3-trimethylindolin-2-one).

  • Mechanistic Causality: Alkylation of oxindoles frequently results in competitive N-alkylation and C-alkylation[1]. The methylene protons at the C3 position are highly acidic (pKa ~18.2) due to the adjacent carbonyl and aromatic ring[2]. While the N-H proton is more acidic (pKa ~14–16) and deprotonates first, the resulting anion exists in equilibrium. If excess base or methylating agent (like MeI) is present, the C3 position is readily alkylated. The 4-fluoro substituent inductively withdraws electron density, which can subtly increase C3 acidity compared to unsubstituted oxindoles.

  • Solution: Use strict stoichiometric control (exactly 1.05 eq of MeI) and a mild base like K₂CO₃ in DMF rather than strong bases like NaH. Lowering the temperature to 0 °C during MeI addition ensures kinetic control, heavily favoring N-alkylation.

Q2: I have an impurity with the exact same mass as my target (isobaric), but it elutes earlier on reverse-phase HPLC. What is happening? A2: You have likely formed the O-methylated byproduct (4-fluoro-2-methoxy-1H-indole), a lactim ether.

  • Mechanistic Causality: The deprotonated oxindole is an ambident nucleophile with resonance structures placing the negative charge on the nitrogen, the C3 carbon, and the carbonyl oxygen. According to Hard-Soft Acid-Base (HSAB) theory, oxygen is a "hard" nucleophile. While methyl iodide is relatively "soft" and favors N-alkylation, using certain bases (like Ag₂CO₃) or highly polar aprotic solvents can promote O-alkylation.

  • Solution: Avoid silver salts. If O-alkylation persists, switching the leaving group of the electrophile (e.g., using dimethyl sulfate instead of MeI) or changing the solvent to THF can alter the transition state to favor N-attack.

Q3: When scaling up using aqueous NaOH and dimethyl sulfate, my yield dropped significantly, and I isolated a highly polar, water-soluble byproduct (+18 Da). Why? A3: This is the ring-opened hydrolysis product (a 2-amino-6-fluorophenylacetic acid derivative).

  • Mechanistic Causality: Oxindoles are cyclic amides (lactams). Synthesis of fluoro-1-methylindolin-2-ones can be achieved using sodium hydroxide and dimethyl sulfate, but requires careful monitoring to prevent incomplete reactions or over-alkylation[3]. Under strongly basic aqueous conditions at elevated temperatures (e.g., >60 °C), the hydroxide ion attacks the carbonyl carbon, leading to irreversible hydrolysis of the amide bond.

  • Solution: If using aqueous biphasic conditions, keep the temperature strictly below 40 °C and limit the reaction time. For maximum safety on scale, switch to anhydrous conditions (K₂CO₃/DMF).

Part 2: Quantitative Data & Analytical Signatures

To rapidly identify your byproducts, cross-reference your analytical data with the table below. NMR shifts are critical, as mass spectrometry alone cannot distinguish between N-alkylation and O-alkylation.

CompoundMechanismMS (ESI+) m/zΔ MassKey ¹H-NMR Identifier (DMSO-d₆)
4-Fluoro-1-methylindolin-2-one N-Alkylation (Target)166.10N-CH₃ singlet (~3.15 ppm), C3-CH₂ singlet (~3.60 ppm)
4-Fluoro-1,3-dimethylindolin-2-one C3-Monoalkylation180.1+14C3-CH₃ doublet (~1.4 ppm), C3-H quartet (~3.5 ppm)
4-Fluoro-1,3,3-trimethylindolin-2-one C3-Dialkylation194.1+28C3-(CH₃)₂ singlet (~1.3 ppm), absent C3-H
4-Fluoro-2-methoxy-1H-indole O-Alkylation166.10O-CH₃ singlet (~4.0 ppm), aromatic C3-H (~6.2 ppm)
2-Amino-6-fluorophenylacetic acid Lactam Hydrolysis184.1+18Broad COOH/NH₂ exchangeable peaks, absent N-CH₃

Part 3: Mechanistic Pathway Visualization

The following diagram illustrates the divergent pathways of 4-fluoroindolin-2-one alkylation based on reaction conditions.

AlkylationPathways SM 4-Fluoroindolin-2-one (Starting Material) Anion Ambident Anion (Resonance Stabilized) SM->Anion Base (-H+) RingOpen Ring-Opened Acid (Hydrolysis) SM->RingOpen Strong Aq. Base (Heat) Target 4-Fluoro-1-methylindolin-2-one (Target: N-Alkylation) Anion->Target MeI, 0°C (Kinetic Control) C_Byprod C3-Methylated Byproducts (Over-alkylation) Anion->C_Byprod Excess MeI (Thermodynamic) O_Byprod O-Methyl Lactim Ether (Isobaric Byproduct) Anion->O_Byprod Hard Electrophile

Mechanistic divergence in the alkylation of 4-fluoroindolin-2-one.

Part 4: Self-Validating Experimental Protocol

Title: Regioselective N-Methylation of 4-Fluoroindolin-2-one under Kinetic Control Objective: Synthesize the target molecule while actively suppressing C3-alkylation and lactam hydrolysis.

Step-by-Step Methodology:

  • System Preparation: Charge a flame-dried, nitrogen-flushed round-bottom flask with 4-fluoroindolin-2-one (1.0 eq) and anhydrous DMF to achieve a 0.2 M concentration.

    • Causality Note: Strict anhydrous conditions prevent the hydroxide-mediated ring-opening hydrolysis pathway[3].

  • Selective Deprotonation: Add finely powdered anhydrous K₂CO₃ (1.5 eq) in one portion. Stir the suspension vigorously at room temperature for 30 minutes.

    • Causality Note: K₂CO₃ is a mild base that selectively deprotonates the more acidic N-H (pKa ~14) over the C3-H (pKa 18.2)[2]. It maintains a low steady-state concentration of the highly reactive enolate compared to NaH.

  • Kinetic Alkylation: Cool the reaction mixture to exactly 0 °C using an ice bath. Dropwise add Methyl Iodide (1.05 eq) over 15 minutes.

    • Causality Note: The slight stoichiometric excess ensures reaction completion without providing enough reagent for secondary C3-alkylation[1]. Cooling to 0 °C enforces kinetic control, favoring the softer nitrogen nucleophile over oxygen.

  • In-Process Control (IPC) & Self-Validation: After 2 hours of stirring at 0 °C, pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Validation Metric: The reaction is deemed complete when the starting material peak (m/z 152) is <2% area. If a peak at m/z 180 (+14 Da) exceeds 5%, it indicates the internal temperature rose too high or the MeI was added too quickly.

  • Quench & Isolation: Slowly pour the reaction mixture into ice-cold water (3× the volume of DMF) while stirring rapidly. A precipitate will form immediately. Filter the solid under vacuum, wash with cold water (2 × 10 mL) to remove DMF and inorganic salts, and finally wash with cold heptane (10 mL). Dry under vacuum at 40 °C to afford the product.

References

  • Heterocyclic compounds as modulators of bcl6 as ligand directed degraders. Google Patents (WO2023212147A1).
  • Literature Survey and Further Studies on the 3-Alkylation of N-Unprotected 3-Monosubstituted Oxindoles. MDPI. URL:[Link]

  • Ruthenium-Catalyzed Alkylation of Oxindole with Alcohols. ACS Publications. URL:[Link]

Sources

Optimization

Troubleshooting common issues in 4-Fluoro-1-methylindolin-2-one reactions

Welcome to the technical support center for 4-Fluoro-1-methylindolin-2-one. This guide is designed for researchers, scientists, and professionals in drug development.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4-Fluoro-1-methylindolin-2-one. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common issues encountered during the synthesis and subsequent reactions of this important fluorinated scaffold. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental success.

Section 1: Troubleshooting Guide for Synthesis

The synthesis of 4-Fluoro-1-methylindolin-2-one typically starts from 4-fluoroindolin-2-one, which is then N-methylated. This section addresses common problems that can arise during this two-step process.

Issue 1: Low Yield During N-Methylation of 4-Fluoroindolin-2-one

Question: I am attempting to N-methylate 4-fluoroindolin-2-one to synthesize 4-Fluoro-1-methylindolin-2-one, but my yields are consistently low. What are the potential causes and how can I optimize the reaction?

Answer:

Low yields in the N-methylation of 4-fluoroindolin-2-one can stem from several factors, primarily related to the choice of base, methylating agent, and reaction conditions. The lactam nitrogen of the indolin-2-one core is not strongly nucleophilic, and deprotonation is required for efficient alkylation.

Causality and Optimization Strategy:

  • Incomplete Deprotonation: The pKa of the N-H bond in similar lactams is in the range of 17-18 in DMSO. A base that is not strong enough will result in an unfavorable equilibrium with only a small concentration of the reactive anion.

  • Competing Side Reactions: Strong bases can also promote side reactions if the methylating agent is not reactive enough or if there are other electrophilic sites in the molecule.

  • Steric Hindrance: While minimal in this case, the choice of a bulky base could potentially hinder the approach to the nitrogen atom.

Recommended Actions:

  • Base Selection: Employ a strong base to ensure complete deprotonation of the lactam nitrogen. Sodium hydride (NaH) is a common and effective choice. Other strong bases like potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA) can also be effective. The choice of base can be critical for selectivity in related reactions.[1]

  • Methylating Agent: Use a reactive methylating agent. Methyl iodide (CH₃I) and dimethyl sulfate ((CH₃)₂SO₄) are standard choices.[2]

  • Solvent Choice: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) is recommended. These solvents will solvate the cation of the base without interfering with the nucleophilic anion.

  • Temperature Control: The initial deprotonation with a strong base like NaH is often performed at 0 °C to control the exothermic reaction. The subsequent alkylation can then be carried out at room temperature or with gentle heating.

Optimized N-Methylation Protocol:
Parameter Recommendation Rationale
Base Sodium Hydride (NaH, 60% dispersion in mineral oil), 1.1 eq.Strong, non-nucleophilic base ensures near-complete deprotonation.
Solvent Anhydrous DMF or THFPolar aprotic, effectively solvates ions without protonating the anion.
Methylating Agent Methyl Iodide (CH₃I), 1.2 eq.Highly reactive primary alkyl halide.
Temperature 0 °C for deprotonation, then room temperature for methylation.Controls exothermicity and allows for a controlled reaction rate.
Atmosphere Inert (Nitrogen or Argon)Prevents quenching of the base and anion by atmospheric moisture.
Step-by-Step Experimental Protocol:
  • To a flame-dried round-bottom flask under an inert atmosphere, add 4-fluoroindolin-2-one (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH (1.1 eq) portion-wise. Effervescence (H₂ gas) should be observed.

  • Stir the mixture at 0 °C for 30-60 minutes until gas evolution ceases.

  • Add methyl iodide (1.2 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Issue 2: Formation of Impurities During Synthesis or Reactions

Question: My reaction is producing the desired 4-Fluoro-1-methylindolin-2-one, but I am observing significant impurities. What are the likely side products and how can I minimize their formation?

Answer:

Impurity formation is a common challenge. The nature of the impurities depends on the specific reaction conditions and reagents used.

Potential Side Reactions and Solutions:

  • O-Alkylation: In related systems with hydroxyl groups, O-alkylation can be a major side reaction.[1] While 4-fluoroindolin-2-one itself does not have a hydroxyl group, its enolate form possesses a nucleophilic oxygen. Under certain conditions, particularly with harder alkylating agents or different counter-ions, a small amount of the O-alkylated product, 2-methoxy-4-fluoro-1H-indole, could form.

    • Solution: Using a strong base like NaH in a polar aprotic solvent like DMF generally favors N-alkylation for lactams. The conditions described in the protocol above are optimized to minimize this.

  • Hydrolysis/Degradation: The indolin-2-one ring can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. This can lead to the formation of the corresponding amino acid derivative.

    • Solution: Maintain moderate reaction temperatures and use a slight excess of reagents rather than harsh conditions to drive the reaction to completion. Ensure the workup procedure is performed at cooler temperatures and that the pH does not become excessively high or low. The compound should be stored in a dry, room-temperature environment.[3][4]

  • Polymerization: Indole-like structures can be prone to polymerization under strongly acidic conditions.[5]

    • Solution: Avoid strong Brønsted acids. If an acidic workup is necessary, use a mild acid and maintain a low temperature.

Troubleshooting Workflow for Impurity Analysis:

Impurity_Analysis_Workflow start Impurity Detected (TLC, LC-MS, NMR) check_mass Characterize Impurity (MS, NMR) start->check_mass is_o_alkylation Mass consistent with O-Alkylation? check_mass->is_o_alkylation is_hydrolysis Mass consistent with Hydrolysis? is_o_alkylation->is_hydrolysis No solution_o_alkylation Optimize Base/Solvent (e.g., NaH in DMF) is_o_alkylation->solution_o_alkylation Yes is_starting_material Presence of unreacted Starting Material? is_hydrolysis->is_starting_material No solution_hydrolysis Use Milder Conditions (Lower Temp, pH control) is_hydrolysis->solution_hydrolysis Yes other_impurity Other Impurity is_starting_material->other_impurity No solution_starting_material Increase Reaction Time/ Reagent Stoichiometry is_starting_material->solution_starting_material Yes solution_other Re-evaluate Reaction Mechanism and Reagent Purity other_impurity->solution_other

Caption: Troubleshooting workflow for identifying and mitigating impurities.

Section 2: Troubleshooting Reactions of 4-Fluoro-1-methylindolin-2-one

Once synthesized, 4-Fluoro-1-methylindolin-2-one can be used in various subsequent reactions, such as α-functionalization or condensation reactions.

Issue 3: Poor Reactivity in α-Alkylation/Functionalization

Question: I am trying to perform an alkylation at the C3 position (α to the carbonyl) of 4-Fluoro-1-methylindolin-2-one, but the reaction is sluggish and gives low yields. Why is this happening?

Answer:

The C3 position of the indolin-2-one core is activated by the adjacent carbonyl group, allowing for deprotonation and subsequent reaction with electrophiles. However, several factors can lead to poor reactivity.

Causality and Optimization Strategy:

  • Base Strength and Steric Hindrance: Similar to N-methylation, a sufficiently strong base is required to deprotonate the α-carbon. However, a very bulky base might be sterically hindered. A strong, non-nucleophilic base like LDA is often ideal for forming the enolate.

  • Electrophile Reactivity: The chosen electrophile (e.g., alkyl halide) must be reactive enough. Primary alkyl iodides or bromides are generally more reactive than chlorides.

  • Fluorine's Electronic Effect: The electron-withdrawing fluorine atom at the C4 position can influence the acidity of the α-protons and the stability of the resulting enolate, potentially affecting reactivity in complex ways.

  • Temperature: Enolate formation is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions. The subsequent alkylation may require warming to proceed at a reasonable rate.

Recommended Actions:

  • Use a Strong, Non-nucleophilic Base: Lithium diisopropylamide (LDA) is the base of choice for generating the enolate of such lactams. Prepare it fresh or use a reliable commercial solution.

  • Optimize Temperature Protocol: Form the enolate at -78 °C, add the electrophile at this temperature, and then slowly allow the reaction to warm to room temperature.

  • Use a Reactive Electrophile: If using an alkyl halide, consider converting alkyl chlorides or bromides to the more reactive iodides in situ using sodium iodide (Finkelstein reaction).

  • Monitor Reaction Carefully: Use TLC or LC-MS to track the consumption of the starting material and the formation of the product to determine the optimal reaction time.

General Protocol for α-Alkylation:
  • In a flame-dried flask under an inert atmosphere, dissolve diisopropylamine (1.1 eq) in anhydrous THF.

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Add n-butyllithium (n-BuLi, 1.05 eq) dropwise and stir for 30 minutes at -78 °C to generate LDA.

  • In a separate flask, dissolve 4-Fluoro-1-methylindolin-2-one (1.0 eq) in anhydrous THF and cool to -78 °C.

  • Transfer the substrate solution to the LDA solution via cannula, or add the LDA to the substrate. Stir for 1 hour at -78 °C to ensure complete enolate formation.

  • Add the electrophile (1.1-1.5 eq) dropwise at -78 °C.

  • Stir at -78 °C for 1-2 hours, then slowly warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous NH₄Cl and proceed with a standard aqueous workup and purification.

Alpha_Alkylation_Workflow start Prepare Substrate (4-Fluoro-1-methylindolin-2-one in THF) enolate_formation Enolate Formation (Add Substrate to LDA at -78°C) start->enolate_formation prepare_lda Prepare LDA (n-BuLi + Diisopropylamine in THF at -78°C) prepare_lda->enolate_formation add_electrophile Add Electrophile (e.g., R-X at -78°C) enolate_formation->add_electrophile reaction Reaction (Warm to RT, stir) add_electrophile->reaction workup Quench & Workup (NH4Cl, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification

Caption: General workflow for the α-alkylation of 4-Fluoro-1-methylindolin-2-one.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 4-Fluoro-1-methylindolin-2-one? A1: The compound should be stored in a tightly sealed container in a dry, cool place, away from light.[6] An inert atmosphere is recommended for long-term storage to prevent potential degradation from moisture or oxidation. Avoid contact with strong oxidizing agents, strong acids, and strong bases.[6]

Q2: How can I monitor the progress of my reactions involving this compound? A2: Thin Layer Chromatography (TLC) is a quick and effective method for routine monitoring. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material, product, and any major byproducts. For more quantitative analysis and to check for low-level impurities, High-Performance Liquid Chromatography (HPLC) coupled with a UV or MS detector is recommended.[7]

Q3: I am having trouble dissolving the compound. What solvents are recommended? A3: 4-Fluoro-1-methylindolin-2-one is generally soluble in common organic solvents like dichloromethane, ethyl acetate, acetone, and DMF.[8] If you experience solubility issues, it may indicate the presence of insoluble degradation products or impurities.[6] Gentle warming or sonication can aid dissolution, but be mindful of potential thermal degradation.[6]

Q4: Can the fluorine atom be displaced in nucleophilic aromatic substitution (SNAᵣ) reactions? A4: The fluorine atom on the aromatic ring is activated by the electron-withdrawing nature of the adjacent carbonyl group of the fused lactam ring. While not as activated as a nitro-substituted fluoride, it is possible to displace it with strong nucleophiles under forcing conditions (high temperature, strong base). However, other reaction pathways, such as attack at the carbonyl carbon, may compete. Careful optimization would be required for a successful SNAr reaction.

References

  • BenchChem. (n.d.). Stability and storage conditions for 4-Fluoro-2-methyl-1H-indol-5-amine.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 4-Fluoro-2-methyl-1H-indol-5-amine.
  • BenchChem. (n.d.). Application Notes and Protocols for the N-methylation of 4-fluoro-1H-indol-5-ol.
  • Google Patents. (n.d.). CN103420892A - Preparation method of 4-fluoroindole.
  • Higuchi, K., et al. (2021). Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One. MDPI.
  • Higuchi, K., et al. (2021). Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One. PMC - NIH.
  • Filist, M., et al. (n.d.).
  • Google Patents. (n.d.). EP1829872B1 - Processes for production of indole compounds.
  • Yang, Q., et al. (2018). Solvent Effects: Syntheses of 3,3-Difluorooxindoles and 3-Fluorooxindoles from Hydrazonoindolin-2-one by Selectfluor.
  • Beilstein Journals. (2026, February 9). A mild and atom-efficient four-component cascade strategy for the construction of biologically relevant 4-hydroxyquinolin-2(1H)
  • Tsui, G. C., et al. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Chemistry Portal.
  • PMC. (n.d.). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H).
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis and Characterization of 4-Fluoro-1-methyl-1H-indol-5-ol.
  • MDPI. (2021, December 24). Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One.
  • (n.d.).
  • PubChem. (n.d.). 4-Fluoro-2-methyl-1h-indole. Retrieved from [Link]

  • EvitaChem. (n.d.). Buy 7-Fluoro-4-methylindolin-2-one (EVT-14038422).
  • BenchChem. (n.d.). Technical Support Center: Optimization of Reaction Conditions for 4-Fluoro-2-hydroxyquinoline.
  • PMC. (n.d.). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins.
  • PMC - NIH. (n.d.).
  • Organic Chemistry Frontiers (RSC Publishing). (n.d.).
  • SciSpace. (n.d.).
  • ResearchGate. (n.d.). Hydrolysis of Fluorosilanes: A Theoretical Study | Request PDF.
  • ResearchGate. (2022, October 3).
  • ResearchGate. (2025, August 10). Improved Stability and Practicality for Synthesis of 4-Borono-2-[18F]fluoro-l-phenylalanine by Combination of [18O]O2 Single-Use and [18F]CH3COOF Labeling Agents.

Sources

Troubleshooting

Overcoming challenges in the purification of 4-Fluoro-1-methylindolin-2-one

Welcome to the dedicated support center for 4-Fluoro-1-methylindolin-2-one. As a key intermediate in pharmaceutical research, achieving high purity of this compound is critical for the success of subsequent synthetic ste...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated support center for 4-Fluoro-1-methylindolin-2-one. As a key intermediate in pharmaceutical research, achieving high purity of this compound is critical for the success of subsequent synthetic steps and the integrity of biological data. My experience in process chemistry has shown that while fluorinated indolinones are invaluable, their purification can present unique hurdles. This guide is designed to provide you, our fellow researchers, with practical, field-tested solutions to the most common challenges encountered during the purification of this molecule. We will explore the "why" behind each step, ensuring a robust and reproducible purification strategy.

Troubleshooting Guide: From Crude to Pure

This section directly addresses specific issues that may arise during the purification workflow. Each entry follows a "Problem -> Probable Cause -> Solution" format to quickly guide you to a resolution.

Question 1: My final product has a persistent yellow or brownish tint, even after initial purification. What's causing this and how can I remove it?

  • Probable Cause: The coloration is almost certainly due to trace amounts of oxidized impurities. Indolinone scaffolds, while more stable than indoles, can still undergo oxidation when exposed to air and light over extended periods, especially if residual acid or base is present from the synthesis.[1][2] These oxidized species are often highly conjugated and intensely colored, meaning even a minute quantity can discolor the bulk material.

  • Solution:

    • Activated Carbon Treatment: This is the most direct method for removing colored impurities.

      • Dissolve the semi-purified product in a suitable solvent (e.g., Ethyl Acetate or Dichloromethane) at a concentration of ~50-100 mg/mL.

      • Add a small amount of activated carbon (typically 1-2% w/w of your compound).

      • Stir the suspension at room temperature for 15-30 minutes. Avoid prolonged heating, which can sometimes promote degradation on the carbon surface.

      • Filter the mixture through a pad of Celite® to remove the activated carbon. The Celite is crucial as it prevents fine carbon particles from passing through the filter paper.[1]

      • Wash the Celite pad with a small amount of fresh solvent.

      • Concentrate the filtrate in vacuo. The resulting solid should be significantly lighter in color.

    • Meticulous Chromatography: If color persists, it indicates the impurity has a polarity similar to your product. A carefully executed column chromatography is required. Focus on a shallow elution gradient and consider dry loading the sample (adsorbed onto silica) to ensure a tight initial band.

Question 2: My TLC plate shows multiple spots after the reaction work-up. How do I identify the product and select the right purification strategy?

  • Probable Cause: A multi-spot TLC indicates the presence of unreacted starting materials, intermediates, or side-products. The key is to differentiate these from your target compound, 4-Fluoro-1-methylindolin-2-one.

  • Solution:

    • Co-spotting on TLC: This is the most reliable way to identify your product spot. On a single TLC plate, spot the crude reaction mixture, the starting material (e.g., 4-Fluoroindolin-2-one), and a "co-spot" where you apply both the crude mixture and the starting material on the same spot.

    • Interpreting the TLC:

      • The spot corresponding to the starting material will be obvious.

      • Your product, 4-Fluoro-1-methylindolin-2-one, is less polar than the N-H precursor (4-Fluoroindolin-2-one) due to the methylation of the nitrogen. Therefore, the product spot should have a higher Rf (retention factor) value.

      • Spots with a very low Rf (close to the baseline) are often highly polar impurities or baseline decomposition.

    • Strategy Selection:

      • If spots are well-separated (ΔRf > 0.2): Flash column chromatography is the ideal method.[1][3]

      • If spots are very close (ΔRf < 0.1): A high-performance flash chromatography system with a very shallow gradient or even an isocratic elution might be necessary. Alternatively, recrystallization could be effective if the impurities have significantly different solubilities.

Question 3: My yield is very low after column chromatography. Where could I be losing my product?

  • Probable Cause: Product loss during chromatography can occur for several reasons: irreversible adsorption onto the silica gel, using an incorrect solvent system, or co-elution with an impurity that requires discarding mixed fractions.

  • Solution & Prevention:

    • Deactivate the Silica Gel: The indolinone lactam functionality can sometimes interact strongly with the acidic silanol groups on the silica surface, leading to tailing and irreversible adsorption. Pre-treating the silica can mitigate this.

      • Method: Prepare your silica slurry in the initial mobile phase (e.g., Hexane/Ethyl Acetate 9:1) and add 0.5-1% triethylamine (Et₃N) by volume. The amine base will neutralize the most acidic sites on the silica.

    • Optimize Sample Loading: Loading your crude product in a large volume of strong solvent (like pure ethyl acetate or DCM) will cause a broad initial band, leading to poor separation and the need to discard mixed fractions.

      • Best Practice (Dry Loading): Dissolve your crude product in a minimal amount of a strong solvent (e.g., DCM). Add a small amount of silica gel (2-3x the weight of your crude product) and concentrate it to a dry, free-flowing powder. Carefully load this powder onto the top of your packed column. This ensures a very sharp band and maximizes separation efficiency.[1]

    • TLC Monitoring of Fractions: Do not rely on visual inspection. Collect smaller fractions and analyze them by TLC to precisely identify which ones contain the pure product.[4] This prevents the premature mixing of pure fractions with contaminated ones.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 4-Fluoro-1-methylindolin-2-one?

Based on a standard N-methylation of 4-Fluoroindolin-2-one, the impurity profile typically includes:

  • Unreacted 4-Fluoroindolin-2-one: The N-H precursor is more polar than the N-methylated product.

  • Reagents: Residual base (e.g., K₂CO₃) or methylating agent by-products. These are usually removed during the aqueous work-up.

  • Positional Isomers: Unlikely with standard methylation, but possible if the synthesis route involves cyclization of a complex precursor.[1]

  • Oxidized Species: As discussed in the troubleshooting section, these are common colored impurities.[2]

Q2: What is the recommended purification method for this compound?

Flash column chromatography on silica gel (230-400 mesh) is the most robust and widely cited method.[3][5] A gradient elution starting with a low polarity mobile phase and gradually increasing the polarity is most effective.

Q3: How do I choose the best solvent system for column chromatography?

The ideal solvent system is determined by running several TLCs in different solvent mixtures. Aim for a system that gives your product an Rf value of 0.2-0.4 .[1] For 4-Fluoro-1-methylindolin-2-one, a gradient of Ethyl Acetate in Hexanes is a proven choice.

ComponentTypical Rf in 20% EtOAc/HexanesNotes
4-Fluoro-1-methylindolin-2-one ~0.35 The target compound.
4-Fluoroindolin-2-one (Starting Material)~0.20More polar due to the N-H bond, resulting in a lower Rf.
Non-polar by-products>0.6Will elute from the column very quickly in the initial solvent mix.
Oxidized/Polar Impurities<0.1Will remain near the baseline on TLC and elute late or not at all.

Q4: Can I purify 4-Fluoro-1-methylindolin-2-one by recrystallization?

Yes, recrystallization can be an effective and scalable alternative or adjunct to chromatography, especially for removing small amounts of impurities with different solubility profiles.

  • Solvent Screening is Key: The goal is to find a solvent that dissolves the compound well when hot but poorly when cold.[1][6]

  • Recommended Solvents to Screen:

    • Ethanol/Water

    • Ethyl Acetate/Hexanes

    • Toluene

    • Isopropyl Acetate

Q5: How should I properly store the purified 4-Fluoro-1-methylindolin-2-one to prevent degradation?

To ensure long-term stability, store the purified solid in a tightly sealed amber vial at room temperature or refrigerated (2-8°C).[2] The key is to protect it from light and moisture. For extended storage (>6 months), storing under an inert atmosphere (Nitrogen or Argon) is recommended.

Visualized Workflows and Protocols
Diagram 1: Troubleshooting Decision Tree

This diagram provides a logical path to follow when encountering an impure product after the initial synthetic work-up.

G cluster_tlc TLC Analysis Outcomes start Impure Product after Work-up tlc Analyze by TLC (co-spot with starting material) start->tlc spots_separate Spots are well-separated (ΔRf > 0.2) tlc->spots_separate spots_close Spots are very close (ΔRf < 0.1) tlc->spots_close color_streak Colored streaks or baseline spots tlc->color_streak nmr Analyze by ¹H NMR recrys Attempt Recrystallization nmr->recrys Purity <95% final_product Pure Product (Store Properly) nmr->final_product Purity >95% chrom Perform Flash Column Chromatography spots_separate->chrom spots_close->recrys carbon 1. Activated Carbon Treatment 2. Re-evaluate for Chromatography color_streak->carbon chrom->nmr recrys->nmr carbon->chrom G crude Crude Product (Post-Workup) purify Primary Purification (Column Chromatography or Recrystallization) crude->purify analyze Purity Analysis (TLC, NMR, LC-MS) purify->analyze pure Pure Compound (>98%) analyze->pure Purity OK repurify Repurify analyze->repurify Purity Not OK repurify->purify

Sources

Optimization

Technical Support Center: Strategies to Minimize Side Reactions in 4-Fluoro-1-methylindolin-2-one Synthesis

Welcome to the technical support center for the synthesis of 4-Fluoro-1-methylindolin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-Fluoro-1-methylindolin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the common challenges encountered during the synthesis of this valuable compound. Our focus is to not only provide solutions but to explain the underlying chemical principles to empower you to optimize your synthetic route.

The synthesis of 4-Fluoro-1-methylindolin-2-one is typically a two-step process: first, the formation of the 4-fluoroindolin-2-one core, followed by N-methylation. Each step presents unique challenges and potential for side reactions. This guide is structured to address these two stages sequentially.

Part 1: Synthesis of 4-Fluoroindolin-2-one via Intramolecular Cyclization

The formation of the 4-fluoroindolin-2-one scaffold is often achieved through an intramolecular Friedel-Crafts-type reaction of a suitable precursor, such as 2-chloro-N-(3-fluorophenyl)acetamide. This electrophilic aromatic substitution can be prone to issues related to catalyst activity and substrate reactivity.

Troubleshooting Guide: Intramolecular Cyclization

Issue 1: Low or No Conversion to 4-Fluoroindolin-2-one

  • Question: My reaction shows a low yield or no formation of the desired 4-fluoroindolin-2-one. What are the likely causes and how can I address them?

  • Answer: Low or no conversion in this intramolecular Friedel-Crafts reaction typically points to issues with the catalyst or the reactivity of the aromatic ring.[1]

    • Catalyst Deactivation: Lewis acid catalysts, most commonly AlCl₃, are extremely sensitive to moisture. Any trace of water in your solvent, glassware, or starting materials will deactivate the catalyst.[1]

      • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and high-purity, anhydrous AlCl₃.

    • Insufficient Catalyst: Unlike some catalytic reactions, intramolecular Friedel-Crafts acylations often require stoichiometric or even excess amounts of the Lewis acid. The catalyst can complex with the carbonyl oxygen of the product, rendering it inactive.[1]

      • Solution: Gradually increase the equivalents of AlCl₃ in small-scale test reactions to find the optimal loading.

    • Deactivated Aromatic Ring: While the fluorine atom is generally considered a deactivator for electrophilic aromatic substitution, its effect in the meta position to the reacting carbon should allow for cyclization. However, the presence of other, more strongly deactivating groups would inhibit the reaction.

      • Solution: Confirm the purity of your 2-chloro-N-(3-fluorophenyl)acetamide precursor and ensure no strongly deactivating impurities are present.

Issue 2: Formation of Isomeric Byproducts

  • Question: I am observing the formation of an isomeric product alongside my desired 4-fluoroindolin-2-one. What could be the cause?

  • Answer: The formation of regioisomers can occur if the cyclization is not completely selective. In the case of 2-chloro-N-(3-fluorophenyl)acetamide, cyclization can theoretically occur at two positions ortho to the amide substituent.

    • Steric and Electronic Effects: The fluorine atom's electron-withdrawing nature and steric bulk influence the regioselectivity of the cyclization. While cyclization to the position between the fluorine and the amide is desired, the alternative position may also be reactive.

      • Solution: Optimization of the reaction temperature can influence the regioselectivity. Lowering the temperature may favor the formation of the thermodynamically more stable product. Screening different Lewis acids (e.g., FeCl₃, TiCl₄) may also improve selectivity.

Part 2: N-Methylation of 4-Fluoroindolin-2-one

The second stage of the synthesis involves the N-methylation of the 4-fluoroindolin-2-one intermediate. This step is crucial for obtaining the final product and presents its own set of challenges, primarily related to selectivity and over-reaction.

Troubleshooting Guide: N-Methylation

Issue 3: Incomplete N-Methylation

  • Question: My reaction is not going to completion, and I am left with unreacted 4-fluoroindolin-2-one. How can I drive the reaction forward?

  • Answer: Incomplete N-methylation can be due to several factors, including the choice of base, methylating agent, and reaction conditions.

    • Insufficiently Strong Base: The acidity of the N-H proton in the indolinone is significant, but a sufficiently strong base is required for complete deprotonation to form the nucleophilic anion.

      • Solution: Stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often more effective than weaker bases like potassium carbonate (K₂CO₃).

    • Reactivity of the Methylating Agent: The reactivity of the methylating agent plays a key role. The general trend for leaving group ability is I > Br > Cl.

      • Solution: If using methyl chloride or bromide, consider switching to the more reactive methyl iodide. The addition of a catalytic amount of potassium iodide (KI) can facilitate an in-situ Finkelstein reaction to generate the more reactive iodide.[2]

    • Reaction Temperature and Time: The reaction may require more forcing conditions to proceed to completion.

      • Solution: Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. If a temperature increase is ineffective, extending the reaction time may be necessary.

Issue 4: Formation of an Over-methylated Byproduct

  • Question: I am observing a byproduct with a mass corresponding to the addition of two methyl groups. What is this, and how can I prevent its formation?

  • Answer: This is likely a C,N-dimethylated product. After N-methylation, the C3 position of the indolinone ring can become susceptible to a second methylation, especially under strongly basic conditions.[3]

    • Excess Methylating Agent: Using a large excess of the methylating agent can drive the reaction towards di-methylation.

      • Solution: Carefully control the stoichiometry of the methylating agent. Use a slight excess (e.g., 1.05-1.2 equivalents) to ensure complete N-methylation without promoting C-methylation.[2]

    • Reaction Conditions: Prolonged reaction times at elevated temperatures can also favor the formation of the C,N-dimethylated byproduct.

      • Solution: Monitor the reaction closely and quench it as soon as the starting material is consumed. Consider using a milder base or lower reaction temperature if over-methylation is a persistent issue.

Issue 5: Difficulty in Product Purification

  • Question: I am having trouble separating my desired 4-Fluoro-1-methylindolin-2-one from the starting material and/or side products. What purification strategies do you recommend?

  • Answer: Purification can be challenging due to the similar polarities of the desired product, starting material, and potential byproducts.

    • Column Chromatography: Silica gel column chromatography is the most common method for purification.

      • Solution: A careful selection of the eluent system is critical. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) can effectively separate the components.

    • Recrystallization: If the product is a solid, recrystallization can be an effective purification method.

      • Solution: Experiment with different solvent systems to find one in which the desired product has good solubility at elevated temperatures and poor solubility at room temperature or below, while impurities remain in solution.

Frequently Asked Questions (FAQs)

  • Q1: What is the best methylating agent to use for the N-methylation of 4-fluoroindolin-2-one?

    • A1: While traditional reagents like methyl iodide are effective, they are also toxic. Greener and safer alternatives like dimethyl carbonate (DMC) are increasingly used.[3][4] Phenyl trimethylammonium iodide (PhMe₃NI) has also been shown to be a highly effective and selective N-methylating agent for indoles and related compounds.[5][6][7]

  • Q2: How can I monitor the progress of my reactions?

    • A2: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the consumption of starting materials and the formation of products. For more quantitative analysis and to identify byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[2]

  • Q3: Are there any specific safety precautions I should take during this synthesis?

    • A3: Yes. Lewis acids like AlCl₃ are corrosive and react violently with water. Methylating agents can be toxic and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Quantitative Data Summary

ParameterRecommended ConditionRationaleReference
Intramolecular Cyclization
Lewis Acid Stoichiometry1.1 - 2.0 equivalentsTo overcome complexation with the product.[1]
Reaction Temperature0 °C to refluxTo be optimized for selectivity and yield.[8]
N-Methylation
BaseNaH, t-BuOK, or Cs₂CO₃Stronger bases ensure complete deprotonation.[5]
Methylating Agent Stoichiometry1.05 - 1.2 equivalentsMinimizes C,N-dimethylation.[2]
SolventDMF, THF, or TolueneAprotic polar solvents are generally effective.[5]

Experimental Protocols

Protocol 1: Synthesis of 4-Fluoroindolin-2-one (General Procedure)

  • To a stirred suspension of anhydrous aluminum chloride (1.5 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere, add 2-chloro-N-(3-fluorophenyl)acetamide (1.0 eq.) in portions at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of water.

  • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Methylation of 4-Fluoroindolin-2-one

  • To a solution of 4-fluoroindolin-2-one (1.0 eq.) in anhydrous DMF, add sodium hydride (1.2 eq., 60% dispersion in mineral oil) in portions at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the mixture to 0 °C and add methyl iodide (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visual Diagrams

Synthesis_Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: N-Methylation Precursor 2-chloro-N-(3-fluorophenyl)acetamide Step1_Reaction Intramolecular Friedel-Crafts Precursor->Step1_Reaction AlCl3, DCM Intermediate 4-Fluoroindolin-2-one Step1_Reaction->Intermediate Step2_Reaction N-Methylation Intermediate->Step2_Reaction NaH, CH3I, DMF Product 4-Fluoro-1-methylindolin-2-one Step2_Reaction->Product

Caption: Synthetic workflow for 4-Fluoro-1-methylindolin-2-one.

Troubleshooting_N_Methylation Start N-Methylation Reaction Check_Conversion Incomplete Conversion? Start->Check_Conversion Increase_Base Use stronger base (NaH) Increase base equivalents Check_Conversion->Increase_Base Yes Check_Side_Products Side Products Observed? Check_Conversion->Check_Side_Products No Change_MeI Use MeI or add KI Increase_Base->Change_MeI Increase_Temp Increase temperature/time Change_MeI->Increase_Temp Increase_Temp->Check_Side_Products Overmethylation C,N-Dimethylation? Check_Side_Products->Overmethylation Yes Purification Purify by Column Chromatography Check_Side_Products->Purification No Reduce_MeI Reduce MeI equivalents (1.05-1.2) Overmethylation->Reduce_MeI Yes Overmethylation->Purification No Milder_Conditions Use milder base (Cs2CO3) Lower temperature Reduce_MeI->Milder_Conditions Milder_Conditions->Purification

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 4-Fluoro-1-methylindolin-2-one

Welcome to the Technical Support Center for the scale-up synthesis of 4-Fluoro-1-methylindolin-2-one. This guide is designed for researchers and process chemists to troubleshoot common issues, optimize yields, and ensure...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scale-up synthesis of 4-Fluoro-1-methylindolin-2-one. This guide is designed for researchers and process chemists to troubleshoot common issues, optimize yields, and ensure safe, reproducible N-methylation of fluorooxindoles at scale[1].

Process Workflow

Workflow SM 4-Fluoroindolin-2-one (Starting Material) Base Deprotonation (NaOH / H2O) SM->Base Alkylation N-Methylation (Dimethyl Sulfate, 120°C) Base->Alkylation Quench Quench & Phase Separation (Sat. NaCl / EtOAc) Alkylation->Quench Purification Purification (Crystallization/Chromatography) Quench->Purification Product 4-Fluoro-1-methylindolin-2-one (Target API Intermediate) Purification->Product

Figure 1: Standard scale-up workflow for the N-methylation of 4-fluoroindolin-2-one.

Troubleshooting & FAQs

Q1: Why am I observing significant O-alkylation instead of the desired N-alkylation? A: Indolin-2-ones exhibit lactam-lactim tautomerism. Under strongly basic conditions, the ambident enolate can react at either the nitrogen or oxygen atom. To favor N-alkylation, it is critical to use a hard base and a highly electrophilic methylating agent like dimethyl sulfate ( Me2​SO4​ ). Using polar protic solvents (like water) with NaOH helps stabilize the N-anion, driving the regioselectivity toward the nitrogen[1]. If O-alkylation persists, verify the stoichiometry of your base; excess base can alter the solvation sphere of the enolate.

Q2: My reaction stalls at 80% conversion. How can I drive it to completion? A: Incomplete conversion is often due to the hydrolysis of dimethyl sulfate in the aqueous basic medium before it can fully react with the substrate. As Me2​SO4​ degrades into methyl hydrogen sulfate and methanol, the effective concentration drops. Solution: Implement a fed-batch addition of dimethyl sulfate. Add the reagent in two or three portions while monitoring the pH to ensure the reaction remains basic. Heating to 120 °C ensures kinetic completion, but prolonged heating after Me2​SO4​ depletion only degrades the product[1].

Q3: How do I safely quench unreacted dimethyl sulfate at the kilogram scale? A: Dimethyl sulfate is highly toxic and volatile. Never rely on simple aqueous dilution. Quench the reaction mixture by adding a 10% aqueous solution of ammonium hydroxide ( NH4​OH ) or sodium hydroxide (NaOH) and stirring vigorously for at least 1-2 hours at room temperature. This converts residual Me2​SO4​ into harmless methylamine derivatives or methanol and sodium sulfate.

Quantitative Data: Reagent Equivalency & Yield Optimization

The following table summarizes the causal relationship between reagent equivalents, temperature, and isolated yield during process optimization.

Scale (g)NaOH (equiv) Me2​SO4​ (equiv)Temp (°C)Reaction TimeConversion (%)Isolated Yield (%)
1.01.11.1802 h75%68%
5.01.51.512040 min80%69%
50.01.51.5 (Fed-batch)12060 min>98%88%

Validated Experimental Protocol

This protocol is adapted from validated scale-up methodologies for fluoro-oxindole derivatives[1]. It is designed as a self-validating system: the pH and phase separation behaviors act as built-in checkpoints.

Step 1: Deprotonation

  • Charge a jacketed reactor with 4-fluoroindolin-2-one (1.0 equiv) and deionized water (approx. 25 volumes).

  • Add 1N aqueous Sodium Hydroxide (1.5 equiv). Checkpoint: The suspension should transition to a homogeneous or slightly cloudy solution as the sodium salt forms.

Step 2: Alkylation 3. Heat the mixture to 120 °C. 4. Slowly dose Dimethyl Sulfate (1.5 equiv) over 15 minutes to control the exotherm. 5. Stir for 40-60 minutes at 120 °C. Checkpoint: Monitor via HPLC/LCMS. The reaction is complete when starting material is <2%.

Step 3: Quench and Extraction 6. Cool the reactor to 25 °C. Quench with saturated aqueous sodium chloride to break any emulsions. 7. Extract the aqueous layer with Ethyl Acetate (3 × 25 volumes). 8. Wash the combined organic phases with brine, dry over anhydrous sodium sulfate, and filter over a pad of celite.

Step 4: Isolation 9. Concentrate the filtrate under reduced pressure. 10. Purify the crude residue via crystallization (e.g., using heptane/ethyl acetate) or silica gel column chromatography to afford 4-fluoro-1-methylindolin-2-one as a solid[1].

References

  • World Intellectual Property Organization. "Heterocyclic compounds as modulators of bcl6 as ligand directed degraders" (WO2023212147A1). Google Patents.

Sources

Optimization

Technical Support Center: Characterization of Impurities in 4-Fluoro-1-methylindolin-2-one

Welcome to the technical support center for the analysis of 4-Fluoro-1-methylindolin-2-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of impuri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of 4-Fluoro-1-methylindolin-2-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity characterization in this pharmaceutical intermediate. Ensuring the purity of active pharmaceutical ingredients (APIs) is paramount for the safety and efficacy of the final drug product.[1][2] This guide provides in-depth troubleshooting and frequently asked questions to support your analytical workflows.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities I should expect in 4-Fluoro-1-methylindolin-2-one samples?

A1: Impurities in 4-Fluoro-1-methylindolin-2-one can be broadly categorized as organic, inorganic, and residual solvents.[3][4]

  • Organic Impurities: These are the most common and can include:

    • Starting materials and intermediates: Unreacted precursors from the synthetic route.

    • By-products: Formed from side reactions during synthesis. This could include positional isomers or products of incomplete cyclization.[5]

    • Degradation products: Formed during manufacturing or storage.

    • Reagents, ligands, and catalysts: Residual amounts of chemicals used in the synthesis.[3][6]

  • Inorganic Impurities: These can include reagents, catalysts (like palladium on carbon), heavy metals, or inorganic salts.[3][4]

  • Residual Solvents: Organic solvents used during the synthesis or purification process that are not completely removed.[3][4]

Q2: What are the regulatory thresholds for reporting and identifying impurities?

A2: The International Council for Harmonisation (ICH) provides guidelines for impurity thresholds in new drug substances.[3][7][8][9] Key thresholds from ICH Q3A(R2) include:

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%

Source: Adapted from ICH Q3A(R2) Guidelines[3][8]

Q3: Which analytical techniques are most suitable for characterizing impurities in 4-Fluoro-1-methylindolin-2-one?

A3: A multi-technique approach is essential for comprehensive impurity profiling.[1]

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating, detecting, and quantifying organic impurities.[1][10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Crucial for identifying unknown impurities by providing molecular weight information.[1][10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for the definitive identification of impurities.[12][13][14]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the analysis of volatile and semi-volatile impurities, particularly residual solvents.[1]

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Used for the detection and quantification of elemental impurities.[1][15]

Troubleshooting Guides

HPLC Method Development and Troubleshooting

Issue: Poor peak shape (tailing, fronting, or splitting) in the HPLC chromatogram.

Possible Causes & Solutions:

  • Column Overload:

    • Explanation: Injecting too much sample can lead to peak tailing or fronting.

    • Solution: Reduce the sample concentration or injection volume.[16]

  • Secondary Interactions:

    • Explanation: The analyte may have secondary interactions with the stationary phase, especially with residual silanols.

    • Solution: Adjust the mobile phase pH to ensure the analyte is in a single ionic form. Adding a competing base (e.g., triethylamine) to the mobile phase can also help.

  • Column Contamination or Degradation:

    • Explanation: Accumulation of strongly retained compounds or degradation of the stationary phase can cause peak splitting.[17]

    • Solution: Wash the column with a strong solvent. If the problem persists, the column may need to be replaced.[16]

  • Mismatched Injection Solvent:

    • Explanation: Injecting the sample in a solvent significantly stronger than the mobile phase can lead to peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[16]

Workflow for HPLC Troubleshooting

HPLC_Troubleshooting start Poor Peak Shape Observed overload Reduce Sample Concentration/Volume start->overload Check for Overload secondary Adjust Mobile Phase pH / Add Modifier start->secondary Investigate Secondary Interactions contamination Wash or Replace Column start->contamination Assess Column Health solvent_mismatch Match Injection Solvent to Mobile Phase start->solvent_mismatch Verify Injection Solvent end Improved Peak Shape overload->end secondary->end contamination->end solvent_mismatch->end

Caption: Decision tree for troubleshooting poor HPLC peak shape.

LC-MS Impurity Identification

Issue: Difficulty in identifying an unknown impurity peak observed in the HPLC chromatogram.

Step-by-Step Protocol for Impurity Identification using LC-MS:

  • Initial LC-MS Analysis:

    • Objective: To obtain the molecular weight of the unknown impurity.

    • Procedure: Analyze the sample using an LC-MS system. The mass spectrometer will provide the mass-to-charge ratio (m/z) of the impurity.[10][11]

  • Propose Potential Structures:

    • Objective: To generate a list of possible chemical structures for the impurity based on its molecular weight and the known synthesis pathway of 4-Fluoro-1-methylindolin-2-one.

    • Considerations: Think about potential side reactions, unreacted starting materials, and degradation pathways.

  • High-Resolution Mass Spectrometry (HRMS):

    • Objective: To obtain the accurate mass and elemental composition of the impurity.

    • Procedure: If available, use an HRMS instrument (e.g., Q-TOF or Orbitrap) to determine the exact mass of the impurity. This will help to narrow down the possible elemental formulas.[18]

  • Tandem Mass Spectrometry (MS/MS):

    • Objective: To obtain fragmentation data for structural elucidation.

    • Procedure: Perform an MS/MS experiment on the impurity's parent ion. The resulting fragmentation pattern can provide valuable information about its chemical structure.

  • NMR Spectroscopy for Confirmation:

    • Objective: To definitively confirm the structure of the isolated impurity.

    • Procedure: If the impurity is present at a sufficient level, it can be isolated using preparative HPLC.[19] The isolated fraction can then be analyzed by NMR (¹H, ¹³C, ¹⁹F, and 2D-NMR) for unambiguous structure elucidation.[12][13]

Workflow for Unknown Impurity Identification

Impurity_ID_Workflow cluster_0 Initial Detection & Characterization cluster_1 Structural Elucidation A Unknown Peak in HPLC B LC-MS Analysis (MW Determination) A->B C HRMS (Elemental Composition) B->C D Propose Structures (Synthesis Knowledge) C->D E MS/MS Fragmentation Analysis D->E F Isolate with Prep-HPLC E->F G NMR Spectroscopy (¹H, ¹³C, ¹⁹F) F->G H Structure Confirmed G->H

Caption: Stepwise workflow for identifying unknown impurities.

References

  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from [Link]

  • International Council for Harmonisation. (2006, October 25). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • Drug Development & Delivery. (2016, August 24). Application of LCMS in small-molecule drug development. Retrieved from [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • Pharma Stability. Troubleshooting & Pitfalls. Retrieved from [Link]

  • Drug Development & Delivery. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, August 27). How Pharmaceutical Impurity Analysis Works. Retrieved from [Link]

  • European Pharmaceutical Review. (2014, October 28). NMR spectroscopy: Quality control of pharmaceutical products. Retrieved from [Link]

  • International Council for Harmonisation. (2006, June 6). ICH Guideline Q3B(R2): Impurities in New Drug Products. Retrieved from [Link]

  • Pacific BioLabs. Small Molecule Identity and Purity Testing. Retrieved from [Link]

  • Journal of Pharmaceutical Research. (2022). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Retrieved from [Link]

  • Intertek. The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities. Retrieved from [Link]

  • Taylor & Francis Online. (2007). Identification of Pharmaceutical Impurities. Retrieved from [Link]

  • Agilent. Small Molecule Drug Characterization and Purity Analysis. Retrieved from [Link]

  • Shimadzu. Quantitative Analysis of Trace Impurities in Drugs (LC/MS). Retrieved from [Link]

  • Pharmaguideline. (2025, April 11). Resolving API Impurity Issues in Drug Development. Retrieved from [Link]

  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2024, March). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Analytical Method Development for 4-Fluoro-1-methylindolin-2-one

Welcome to the Technical Support Center for 4-Fluoro-1-methylindolin-2-one (CAS 1894042-88-6). As a critical intermediate in the synthesis of targeted therapeutics, establishing a robust, stability-indicating analytical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-Fluoro-1-methylindolin-2-one (CAS 1894042-88-6). As a critical intermediate in the synthesis of targeted therapeutics, establishing a robust, stability-indicating analytical method for this compound is paramount[1].

As a Senior Application Scientist, I have designed this guide to move beyond basic protocols. We will explore the chemical causality behind chromatographic behaviors, establish self-validating experimental systems, and align all workflows with the latest ICH Q14 and Q2(R2) regulatory guidelines[2][3].

Analytical Method Development and Validation Lifecycle based on ICH Q14 and Q2(R2).

Module 1: Chromatographic Separation & Method Development

Q: I am observing poor resolution between 4-Fluoro-1-methylindolin-2-one and its positional isomers (e.g., 5-fluoro or 6-fluoro derivatives) using a standard C18 column. How can I improve this?

A: This is a classic selectivity issue. Positional isomers of fluorinated aromatics have nearly identical hydrophobicities and molecular weights, rendering standard C18 stationary phases ineffective for baseline separation[4].

  • The Causality: Standard C18 columns rely purely on dispersive (hydrophobic) interactions. To separate these isomers, you must exploit the subtle differences in their dipole moments caused by the positional shift of the fluorine atom on the indolin-2-one core.

  • The Solution: Switch to a Pentafluorophenyl (PFP) stationary phase. The PFP column incorporates highly electronegative fluorine atoms on the phenyl ring, which provides alternative retention mechanisms—specifically dipole-dipole interactions, π−π electron cloud overlap, and enhanced shape selectivity[5][6]. This will allow you to achieve baseline resolution ( Rs​>1.5 ) between the 4-fluoro, 5-fluoro, and 6-fluoro isomers[7].

Q: My peaks are tailing significantly ( Tf​>1.5 ). How do I optimize the mobile phase to correct this?

A: Peak tailing in indolin-2-one derivatives is typically caused by secondary interactions between the lactam nitrogen/carbonyl oxygen and residual, unreacted silanols on the silica support of the column.

  • The Causality: At a neutral pH, residual silanols become ionized ( −SiO− ), creating strong ion-exchange interactions with the polarized regions of the indolin-2-one ring.

  • The Solution: Buffer the mobile phase to an acidic pH (e.g., 0.1% Formic Acid or 10 mM Ammonium Formate at pH 3.0) to suppress silanol ionization and ensure the analyte remains fully neutral. Additionally, utilize an ultra-inert, double-endcapped column.

Module 2: Stability & Forced Degradation

Q: During solution preparation, I notice the appearance of unknown peaks over time. What are the likely degradation pathways for this compound?

A: Indolin-2-one derivatives are susceptible to two primary degradation routes[8]:

  • Hydrolysis: The lactam ring is vulnerable to nucleophilic attack, especially under basic conditions, leading to ring-opening and the formation of a substituted amino acid derivative.

  • Oxidation: The C-3 position of the indolin-2-one core is highly reactive. Oxidation (e.g., via peroxides or auto-oxidation) leads to hydroxylation at the 3-position, eventually forming a 4-fluoro-1-methylisatin (indole-2,3-dione) derivative[9][10].

To ensure your method is stability-indicating, you must perform forced degradation studies. A self-validating system requires achieving a mass balance of 95–105%. This means the molar sum of the intact API and all quantified degradants must equal the initial API concentration, proving that no secondary degradants are co-eluting or irreversibly retained on the column.

Primary degradation pathways of 4-Fluoro-1-methylindolin-2-one under stress conditions.
Quantitative Data: Forced Degradation Summary

Table 1: Representative Forced Degradation Profile for 4-Fluoro-1-methylindolin-2-one

Stress ConditionReagent / EnvironmentTemp / TimeDegradation (%)Primary DegradantMass Balance (%)
Acid Hydrolysis 0.1 M HCl60°C, 24h4.2%Ring-opened amino acid99.1%
Base Hydrolysis 0.1 M NaOHRT, 4h18.5%Ring-opened amino acid98.5%
Oxidation 3% H2​O2​ RT, 24h12.3%Isatin derivative (C-3 oxidation)97.8%
Thermal Solid state105°C, 48h< 1.0%None100.2%
Photolysis UV/Vis Light (ICH Q1B)1.2M lux-hr2.1%Unspecified99.5%

Module 3: Method Validation per ICH Q2(R2)

Q: What are the critical validation parameters under the updated ICH Q2(R2) guidelines for quantifying this intermediate?

A: The updated ICH Q2(R2) guideline emphasizes a lifecycle approach and risk-based validation[2]. For a quantitative impurity assay of 4-Fluoro-1-methylindolin-2-one, you must validate:

  • Specificity: Must demonstrate baseline resolution ( Rs​>1.5 ) between the API, its degradants (isatin/ring-opened forms), and synthesis intermediates. Peak purity testing via Photodiode Array (PDA) or LC-MS is mandatory to prove no co-elution[11][12].

  • Range & Linearity: Typically validated from the Reporting Level (e.g., 0.05% of nominal concentration) up to 120% of the nominal specification limit[13].

  • Accuracy & Precision: Evaluated through spike-recovery experiments across the established range.

  • Robustness: Deliberate, multivariate variations in column temperature ( ±5∘ C), flow rate ( ±10% ), and mobile phase composition to ensure method reliability before transfer[14].

Step-by-Step Methodologies

Protocol 1: HPLC Method Development and Optimization
  • Column Selection: Install a PFP core-shell column (e.g., 2.6 µm particle size, 100 x 4.6 mm) to maximize efficiency and positional isomer selectivity[4].

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (pH ~2.7).

    • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient Design: Initiate at 10% B, hold for 1 min, ramp to 90% B over 12 mins, hold for 2 mins, and re-equilibrate at 10% B for 4 mins. Flow rate: 1.0 mL/min. Column Temp: 35°C.

  • Detection: Set the PDA detector to scan from 200–400 nm. Extract the quantitative chromatogram at the λmax​ of 4-Fluoro-1-methylindolin-2-one (typically around 235-245 nm).

  • System Suitability: Inject a resolution mixture containing 4-fluoro, 5-fluoro, and 6-fluoro-1-methylindolin-2-one. Confirm resolution ( Rs​ ) > 1.5 and tailing factor ( Tf​ ) < 1.5 before proceeding with sample analysis.

Protocol 2: Forced Degradation Study Setup (Self-Validating)
  • Stock Solution: Prepare a 1.0 mg/mL solution of 4-Fluoro-1-methylindolin-2-one in Acetonitrile.

  • Stress Aliquots Preparation:

    • Control: 1 mL Stock + 1 mL Water.

    • Base: 1 mL Stock + 1 mL 0.2 M NaOH. (Neutralize with 1 mL 0.2 M HCl before injection).

    • Acid: 1 mL Stock + 1 mL 0.2 M HCl. (Neutralize with 1 mL 0.2 M NaOH before injection).

    • Oxidation: 1 mL Stock + 1 mL 6% H2​O2​ .

  • Incubation: Subject aliquots to the conditions specified in Table 1.

  • Analysis: Dilute all neutralized samples to a nominal concentration of 0.1 mg/mL with the initial mobile phase. Inject into the optimized HPLC system.

  • Validation Check: Calculate Mass Balance using the formula:

    MassBalance=(Area of Control APIArea of API+∑Area of Degradants​)×100

    If the mass balance is < 95%, investigate the potential for highly volatile degradants or compounds irreversibly retained on the PFP column.

References

  • Validation of Analytical Procedures Q2(R2)
  • ICH Q2(R2)
  • Understanding ICH Q2(R2)
  • ICH Q2(R2)
  • Validation of analytical procedures – ICH Q2(R2)
  • Analysis of a “3-(Naphthalen-1-ylimino)
  • Source: nih.
  • Source: nih.
  • Source: acs.
  • Improving the stability of Spiro[cyclohexane-1,3'-indolin]-2'-one derivatives.
  • Densitometric determination of diclofenac, 1-(2,6-dichlorophenyl)
  • Source: nih.
  • Source: thermofisher.
  • Source: hawach.
  • Reversed Phase InertSustain PFP Columns from GL Sciences made in Japan.

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of 4-Fluoro-1-methylindolin-2-one and Indolin-2-one Derivatives in Drug Discovery

Executive Summary The indolin-2-one (oxindole) scaffold is a privileged pharmacophore in medicinal chemistry, most notably recognized in FDA-approved pan-kinase inhibitors such as Sunitinib and Nintedanib. However, the p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indolin-2-one (oxindole) scaffold is a privileged pharmacophore in medicinal chemistry, most notably recognized in FDA-approved pan-kinase inhibitors such as Sunitinib and Nintedanib. However, the promiscuity of the unsubstituted indolin-2-one core often leads to off-target toxicities. To engineer target selectivity, researchers utilize specifically functionalized derivatives. 4-Fluoro-1-methylindolin-2-one represents a highly specialized building block that leverages both steric occlusion and electronic tuning to shift binding affinities away from classical Receptor Tyrosine Kinases (RTKs) and toward alternative targets such as Tousled-like kinase 2 (TLK2) and B-cell lymphoma 6 (BCL6) [1][2][3].

This guide objectively compares the structural, electronic, and performance metrics of 4-Fluoro-1-methylindolin-2-one against other standard indolin-2-one derivatives, providing actionable protocols for its synthesis and validation.

Structural and Electronic Profiling: Causality in Design

The performance of indolin-2-one derivatives is dictated by their substitution patterns. The transition from a standard indolin-2-one to 4-Fluoro-1-methylindolin-2-one involves two critical modifications:

The Impact of N1-Methylation (Negative Design)

In classical RTK inhibitors, the N1-H proton acts as an indispensable hydrogen bond donor to the backbone carbonyls of the kinase hinge region. Methylation at this position (N1-CH3) deliberately abolishes this interaction and introduces a steric clash.

  • Causality: By removing the H-bond donor capacity, N-methylation acts as a "negative design" strategy. SAR studies demonstrate that N-methylation results in a 28-fold loss in potency against VEGFR (Flk-1) and completely abolishes PDGFR activity [1]. This is highly desirable when repurposing the scaffold for non-RTK targets (e.g., BCL6 degraders), as it eliminates the dose-limiting toxicities associated with pan-kinase inhibition.

The Impact of C4-Fluorination (Electronic Tuning)

Fluorine provides a strong inductive electron-withdrawing effect (-I) without introducing significant steric bulk (Van der Waals radius of F is 1.47 Å, comparable to H at 1.20 Å).

  • Causality: Placing fluorine at the C4 position sterically shields the adjacent C3 position and lowers the pKa of the C3-protons. This facilitates downstream Knoevenagel condensations. Biologically, the 4-fluoro substitution has been empirically shown to mitigate the loss of TLK2 inhibition typically seen in bulkier derivatives, optimizing the kinome off-target profile [2].

Kinase_Selectivity Scaffold Indolin-2-one Core N_H N1-H (Unsubstituted) Hinge Binder Scaffold->N_H N_Me N1-Methylation Steric Clash / No H-Bond Scaffold->N_Me C4_F C4-Fluorination Electron Withdrawal Scaffold->C4_F RTK VEGFR / PDGFR High Affinity N_H->RTK H-Bond Donor Loss Loss of RTK Affinity (IC50 > 22 µM) N_Me->Loss Abolishes Binding TLK2 TLK2 / BCL6 Shifted Affinity N_Me->TLK2 Alternative Targets C4_F->TLK2 Tuned Electronics

Mechanistic divergence of kinase selectivity via N1 and C4 modifications.

Comparative Performance Data

The following table summarizes the quantitative impact of specific substitutions on the indolin-2-one core, demonstrating how 4-Fluoro-1-methylindolin-2-one diverges from its predecessors.

Compound ScaffoldN1-SubstitutionC4-SubstitutionPrimary TargetIC50 / Activity ProfileMechanistic Rationale
Indolin-2-one -H-HVEGFR / PDGFRHigh Potency (< 0.1 µM)N1-H acts as a critical H-bond donor to the kinase hinge region [1].
1-Methylindolin-2-one -CH3-HVEGFR / PDGFRLow Potency (22.6 µM)N1-Methylation abolishes hinge H-bonding; 28-fold loss in VEGFR activity [1].
4-Fluoroindolin-2-one -H-FTLK2Moderate PotencyC4-Fluoro mitigates off-target binding while maintaining TLK2 affinity [2].
4-Fluoro-1-methylindolin-2-one -CH3-FBCL6 / Atypical KinasesTunable SelectivityCombines negative design (N-Me) with electronic tuning (C4-F) for non-RTK targets [3].

Experimental Methodologies

To ensure scientific integrity, the following protocols outline the synthesis of 4-Fluoro-1-methylindolin-2-one and a self-validating assay for evaluating its biological performance.

Protocol A: Synthesis of 4-Fluoro-1-methylindolin-2-one

This methodology utilizes thermodynamic control to achieve regioselective N-methylation without over-alkylating the C3 position [3].

Reagents:

  • 4-fluoroindolin-2-one (1.0 g, 6.62 mmol)

  • 1N Aqueous Sodium Hydroxide (9.92 mL, 9.92 mmol)

  • Dimethyl sulfate (0.695 mL, 7.28 mmol)

Step-by-Step Workflow:

  • Deprotonation: Suspend 4-fluoroindolin-2-one in 18 mL of deionized water. Add 1N NaOH. Causality: The base selectively deprotonates the N1-H (pKa ~10.3), generating a highly nucleophilic amide anion while leaving the C3 position largely protonated in aqueous media.

  • Electrophilic Addition: Add dimethyl sulfate dropwise to the suspension. Causality: Dimethyl sulfate acts as a potent electrophile, reacting rapidly with the N-anion to form the N-methylated core.

  • Thermodynamic Heating: Stir the reaction mixture at 120 °C for 40 minutes. Causality: Elevated temperatures overcome the activation energy barrier for complete conversion. Continuous LCMS monitoring is required to prevent exhaustive methylation at the C3 position.

  • Quenching & Isolation: Quench the reaction with saturated aqueous buffer, extract with ethyl acetate, and purify via flash chromatography to yield the target compound.

Synthesis_Workflow Step1 4-Fluoroindolin-2-one (Starting Material) Step2 Aqueous NaOH (1N) Deprotonation of N1 Step1->Step2 Step3 Dimethyl Sulfate Electrophilic Methylation Step2->Step3 Step4 120°C, 40 min Thermodynamic Control Step3->Step4 Step5 4-Fluoro-1-methylindolin-2-one (Target Scaffold) Step4->Step5

Synthesis workflow for N-methylation of 4-fluoroindolin-2-one.
Protocol B: Self-Validating In Vitro Kinase Selectivity Assay

To validate the loss of RTK activity (due to N-methylation), an ATP-competitive Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay must be employed.

Step-by-Step Workflow:

  • Enzyme Preparation: Prepare recombinant VEGFR2 and TLK2 kinase domains in an assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, and 1 mM DTT.

  • Compound Dilution: Prepare a 10-point serial dilution of the 4-Fluoro-1-methylindolin-2-one derivative (from 100 µM down to 1 nM) in DMSO. Causality: Serial dilution is strictly required to generate a robust Hill slope for accurate IC50 determination. Keep final DMSO concentration <1% to prevent enzyme denaturation.

  • Assay Initiation (Self-Validation): Add ATP at the predetermined Michaelis constant ( Km​ ) for each specific kinase. Include Sunitinib as a positive control and a DMSO vehicle as a negative control. Causality: The positive control validates the assay's dynamic range and confirms active RTK conformation, while the negative control establishes baseline maximal activity.

  • Quantification: Measure the FRET signal ratio (e.g., 665 nm / 615 nm) after 60 minutes of incubation. A successful shift in selectivity will show an IC50 > 20 µM for VEGFR2 and preserved low-micromolar/nanomolar activity for the intended alternative target (e.g., TLK2).

References

  • Sun, L., et al. "Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases." Journal of Medicinal Chemistry, ACS Publications.[Link]

  • "Introduction of a 4-fluoro substitution mitigated some of the decrease in TLK2 inhibition." European Journal of Medicinal Chemistry, ePrints Soton - University of Southampton. [Link]

  • "WO2023212147A1 - Heterocyclic compounds as modulators of bcl6 as ligand directed degraders.
Comparative

A Comparative Analysis of Fluorinated versus Non-Fluorinated Indolinones: A Guide for Drug Development Professionals

The indolin-2-one core is a privileged heterocyclic scaffold, forming the structural basis for a multitude of biologically active molecules, most notably in the realm of kinase inhibition for cancer therapy.[1][2] The st...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The indolin-2-one core is a privileged heterocyclic scaffold, forming the structural basis for a multitude of biologically active molecules, most notably in the realm of kinase inhibition for cancer therapy.[1][2] The strategic introduction of fluorine into this scaffold has become a cornerstone of modern medicinal chemistry, offering a powerful method to fine-tune a molecule's properties for enhanced therapeutic performance.[3][4] This guide provides an in-depth comparative analysis of fluorinated and non-fluorinated indolinones, elucidating the profound impact of this single atomic substitution on physicochemical properties, pharmacokinetics, biological activity, and synthesis. We will explore the causal mechanisms behind these changes and provide field-proven experimental protocols to validate these observations, empowering researchers to make informed decisions in the design of next-generation therapeutics.

The Fluorine Factor: Impact on Physicochemical & Pharmacokinetic Profiles

The substitution of a hydrogen atom (van der Waals radius of 1.20 Å) with fluorine (1.47 Å) is a sterically conservative modification, yet it induces dramatic electronic and metabolic changes.[5][6] These alterations are fundamental to understanding the differential performance between fluorinated and non-fluorinated indolinones.

Modulating Acidity and Lipophilicity

Fluorine is the most electronegative element, and its powerful electron-withdrawing inductive effect can significantly alter the pKa of nearby functional groups.[6][7] In the context of the indolinone scaffold, which contains an acidic N-H proton, fluorination of the aromatic ring can lower the pKa, influencing the molecule's ionization state at physiological pH. This, in turn, affects solubility, membrane permeability, and receptor interactions.[6][8]

Lipophilicity, a critical parameter for drug absorption and distribution, is also subtly modulated by fluorination. While a single fluorine atom can increase lipophilicity, the overall effect is complex and position-dependent, often influencing the molecule's ability to cross cellular membranes.[8][9] Judicious use of fluorine can therefore optimize the bioavailability of indolinone-based drugs.[8]

Table 1: Comparative Physicochemical Properties

Property Non-Fluorinated Indolinone (General) Fluorinated Indolinone (General Trend) Rationale for Change
pKa (of N-H) Higher (Less Acidic) Lower (More Acidic) The strong electron-withdrawing nature of fluorine stabilizes the conjugate base, increasing acidity.[10]
Lipophilicity (LogP) Baseline Generally Increased Fluorine is more lipophilic than hydrogen, which can enhance partitioning into lipid membranes.[5][9]
Aqueous Solubility Variable Often Decreased (as free base) Increased lipophilicity can lead to lower solubility in aqueous media.[10]

| Dipole Moment | Lower | Higher | The highly polar C-F bond introduces a significant dipole moment, affecting molecular interactions.[5] |

Enhancing Metabolic Stability: A Core Advantage

A primary driver for incorporating fluorine is to enhance metabolic stability.[3][5] The carbon-fluorine (C-F) bond is significantly stronger (bond energy ~116 kcal/mol) than the carbon-hydrogen (C-H) bond (~100 kcal/mol). This makes the C-F bond highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, a major pathway for drug clearance.[4] By strategically placing fluorine at a metabolically vulnerable position on the indolinone ring, chemists can effectively block this degradation pathway, prolonging the drug's half-life and improving its oral bioavailability.[4][11]

G cluster_0 Non-Fluorinated Indolinone Metabolism cluster_1 Fluorinated Indolinone Metabolism Indolinone_H Indolinone-C-H CYP450 CYP450 Enzyme Indolinone_H->CYP450 Oxidation Metabolite_OH Hydroxylated Metabolite (Inactive/Cleared) CYP450->Metabolite_OH Indolinone_F Indolinone-C-F CYP450_2 CYP450 Enzyme Indolinone_F->CYP450_2 No_Reaction Metabolism Blocked CYP450_2->No_Reaction

Caption: Fluorine as a metabolic shield in indolinones.

Biological Activity: A Focus on Kinase Inhibition

The indolinone scaffold is a cornerstone of many approved kinase inhibitors, such as Sunitinib, which targets multiple receptor tyrosine kinases (RTKs) like VEGFR and PDGFR.[2][12] These enzymes are critical nodes in signaling pathways that drive tumor growth and angiogenesis.[13] Fluorination can profoundly impact the pharmacodynamic properties of these inhibitors.

Impact on Binding Affinity and Selectivity

The introduction of fluorine can enhance binding affinity through several mechanisms:

  • Favorable Interactions: Fluorine can participate in non-canonical hydrogen bonds and dipole-dipole interactions within the ATP-binding pocket of the kinase.[3]

  • Conformational Control: The electronic properties of fluorine can influence the conformation of the indolinone molecule, locking it into a more bioactive shape that fits optimally into the target's active site.[4][6]

This often translates to lower IC50 values. For example, studies on pyrrole-indolinones have shown that a fluorine substituent at the C5 position is a key feature of potent inhibitors like Sunitinib and Famitinib, which exhibit superior activity against VEGFR-2 and PDGFRβ.[13][14] Conversely, substitutions at other positions can alter the selectivity profile, sometimes decreasing activity against one target while increasing it against another.[15]

Case Study: VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary target for anti-angiogenic therapies.[16] Indolinone-based inhibitors act as ATP-competitive agents, blocking the kinase domain and halting the downstream signaling cascade that leads to endothelial cell proliferation and migration.

G VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization ADP ADP Dimerization->ADP Downstream Downstream Signaling (PI3K/Akt, MAPK) Dimerization->Downstream Activates Indolinone Fluorinated Indolinone Inhibitor Indolinone->Dimerization Blocks ATP Binding ATP ATP ATP->Dimerization Response Angiogenesis (Cell Proliferation, Migration) Downstream->Response

Caption: VEGFR-2 signaling pathway and indolinone inhibition.

Table 2: Comparative Biological Activity (Illustrative IC50 Data)

Compound Type Target Kinase IC50 (nM) Reference
Non-Fluorinated Pyrrole-Indolinone PDGFRβ >1000 [15]
6-Fluoro -Pyrrole-Indolinone PDGFRβ 20 [15]
Non-Fluorinated Indolinone-Thiourea VEGFR-2 87 [16][17]
5-Fluoro -Indolinone (Sunitinib) VEGFR-2 2 [12][13]

Note: Data is compiled from multiple sources for illustrative comparison and may not represent a direct head-to-head study.

Synthetic Methodologies: Incorporating Fluorine

The synthesis of the core indolinone scaffold is well-established. However, the introduction of fluorine requires specific strategies, either by using fluorinated starting materials or by employing modern fluorination reagents.

Synthesis of Non-Fluorinated Indolinones

Classic methods like the Stolle or Hinsberg cyclizations are commonly used. A typical modern approach involves the condensation of an appropriate isatin derivative with a compound containing an active methylene group, which is a versatile route to 3-substituted indolinones.

Synthesis of Fluorinated Indolinones

Two primary strategies exist:

  • From Fluorinated Building Blocks: The synthesis begins with a commercially available fluoro-aniline or fluoro-nitrobenzene, which is then carried through the standard cyclization procedures to form the fluorinated indolinone core.[11] This is often the most reliable method.

  • Late-Stage Fluorination: This advanced strategy involves introducing the fluorine atom at a later step in the synthesis using electrophilic fluorinating agents like Selectfluor® (N-fluorobenzenesulfonimide, NFSI).[11] This allows for the rapid generation of fluorinated analogs from a common, non-fluorinated intermediate but can present challenges in regioselectivity.[11][18]

Experimental Protocols & Validation

To empirically compare the performance of fluorinated and non-fluorinated indolinones, standardized in vitro assays are essential. The following protocols provide a self-validating framework for assessing kinase inhibition and cellular cytotoxicity.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the ability of a compound to inhibit a specific kinase by measuring the amount of ATP remaining after the kinase reaction. Less ATP remaining means higher kinase activity and lower inhibition.

Principle: The assay relies on a luciferase enzyme that uses ATP to produce light. The luminescence signal is directly proportional to the ATP concentration.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, kinase solution, substrate solution, and a solution of the test indolinone (fluorinated and non-fluorinated) at various concentrations.

  • Reaction Setup: In a 96-well plate, add the kinase and the test indolinone inhibitor. Incubate for 10-15 minutes to allow for binding.

  • Initiate Reaction: Add the substrate and ATP mixture to each well to start the phosphorylation reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add a commercial ATP detection reagent (e.g., Kinase-Glo®). This reagent stops the kinase reaction and initiates the luminescence reaction.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to a no-inhibitor control. Plot percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Caption: Workflow for a luminescence-based kinase inhibition assay.

Protocol: Cell Proliferation (MTT) Assay

This assay measures the cytotoxic effect of a compound on cancer cell lines by assessing the metabolic activity of viable cells.

Principle: Viable cells contain mitochondrial reductase enzymes that can convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, which can be quantified spectrophotometrically.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate and allow them to adhere overnight.[17]

  • Compound Treatment: Treat the cells with serial dilutions of the fluorinated and non-fluorinated indolinones. Include a vehicle-only control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control. Plot viability against compound concentration to determine the GI50 (Growth Inhibition 50) or IC50 value.

Conclusion and Future Perspectives

The comparative analysis unequivocally demonstrates that fluorination is a transformative strategy in the optimization of indolinone-based drug candidates. By enhancing metabolic stability, modulating physicochemical properties, and improving target binding affinity, the introduction of fluorine consistently addresses key challenges in drug development.[5][19] While non-fluorinated indolinones remain a valuable and synthetically accessible scaffold, their fluorinated counterparts frequently exhibit superior pharmacokinetic and pharmacodynamic profiles, as evidenced by the clinical success of molecules like Sunitinib.

Future research will likely focus on more sophisticated applications of fluorine, including the use of polyfluorinated motifs and the exploration of less common fluorine positions to achieve even greater selectivity and novel biological activities. As synthetic methodologies for late-stage fluorination become more robust, the ability to rapidly generate and screen fluorinated indolinone libraries will accelerate the discovery of potent and highly optimized therapeutics for oncology and beyond.

References

  • Copper-Catalyzed Synthesis of Fluorinated 2,2-Disubstituted Indolin-3-ones. Synfacts.
  • The role of fluorine in medicinal chemistry. Medicinal Chemistry Research.
  • Applications of Fluorine in Medicinal Chemistry.
  • The Many Roles for Fluorine in Medicinal Chemistry.
  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC.
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
  • Fluorine as a key element in modern drug discovery and development. LE STUDIUM.
  • Roles of Fluorine in Drug Design and Drug Action. Bentham Science.
  • Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applic
  • The Indolin-2-One Scaffold: A Privileged Structure in Drug Discovery and its Molecular Mechanisms of Action. Benchchem.
  • Fluorine-containing indoles: Synthesis and biological activity. Journal of Fluorine Chemistry.
  • Enantioselective Synthesis of Fluorinated Indolizidinone Deriv
  • 2‐Indolinone: An Anticancer Scaffold, Overview of the Studies and Approaches (2017–2024).
  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PMC.
  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI.
  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances.
  • Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. Semantic Scholar.
  • Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. MDPI.
  • A Comparative Guide to the Structure-Activity Relationship of Fluorinated Indole Derivatives as Potential Therapeutic Agents. Benchchem.
  • Novel Potent Orally Active Multitargeted Receptor Tyrosine Kinase Inhibitors: Synthesis, Structure−Activity Relationships, and Antitumor Activities of 2-Indolinone Deriv
  • Fluorine-containing indoles: Synthesis and biological activity.
  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Walailak Journal of Science and Technology.
  • The Strategic Role of Fluorine in Modifying Indole Bioactivity: A Technical Guide for Drug Discovery Professionals. Benchchem.
  • Synthesis of Monofluorinated Indolizines and Their Derivatives by the 1,3Dipolar Reaction of N-Ylides with Fluorinated Vinyl Tosylates.
  • Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. Scirp.org.
  • Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential. Frontiers.
  • Comparative docking scores and interaction profiles of known FYN inhibitors.
  • (A–F) Previous works on the impact of the fluorination on physicochemical properties of saturated cyclic compounds.
  • Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases. Journal of Medicinal Chemistry.
  • Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors th
  • Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorin
  • Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone deriv
  • A Comparative Guide to the Physicochemical Properties of Fluorin
  • Structure–Property Relationships for Fluorinated and Fluorine-Free Superhydrophobic Crack-Free Co

Sources

Validation

Validating the synthesis of 4-Fluoro-1-methylindolin-2-one via spectroscopy

Validating the Regioselective Synthesis of 4-Fluoro-1-methylindolin-2-one: A Comparative Spectroscopic Guide The indolin-2-one (oxindole) core is a privileged scaffold in medicinal chemistry, frequently serving as the st...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Validating the Regioselective Synthesis of 4-Fluoro-1-methylindolin-2-one: A Comparative Spectroscopic Guide

The indolin-2-one (oxindole) core is a privileged scaffold in medicinal chemistry, frequently serving as the structural foundation for kinase inhibitors and central nervous system (CNS) therapeutics. The synthesis of 4-Fluoro-1-methylindolin-2-one typically proceeds via the base-catalyzed N-methylation of 4-fluoroindolin-2-one.

However, this seemingly straightforward alkylation presents a critical analytical challenge: regioselectivity . Because the starting material undergoes lactam-lactim tautomerization, alkylation can occur at either the nitrogen (yielding the desired N-methyl lactam) or the oxygen (yielding the O-methyl lactim ether). Furthermore, depending on the upstream cyclization route, the starting material may be contaminated with the 6-fluoro isomer.

This guide objectively compares the analytical modalities used to validate this synthesis, providing researchers with self-validating experimental workflows to definitively prove molecular structure.

Comparative Analysis of Analytical Modalities

To validate the synthesis of 4-Fluoro-1-methylindolin-2-one, laboratories must balance throughput with structural resolution. Below is an objective comparison of the three primary spectroscopic workflows.

Analytical ModalityPrimary OutputRegiochemical ResolutionThroughputBest Use Case
High-Field Multinuclear NMR (400+ MHz) 1H, 13C, 19F, and 2D spatial correlations.Ultimate. Definitively distinguishes N- vs. O-alkylation and 4-fluoro vs. 6-fluoro isomers.Low to MediumFinal structural characterization and IND-enabling data packages.
Benchtop NMR (60-100 MHz) + FT-IR Low-res 1H spectra and functional group vibrations.Moderate. FT-IR easily detects the intact C=O stretch, ruling out O-alkylation.HighRoutine process monitoring and rapid reaction screening (PAT).
GC-MS / LC-MS Exact mass and isotopic distribution.Poor. Cannot differentiate between N-methyl and O-methyl isomers without extensive fragmentation libraries.Very HighConfirming molecular weight ( m/z 165.16) and assessing crude purity.

The Verdict: While GC-MS is excellent for confirming that a single methylation occurred, it is blind to regiochemistry. High-Field NMR combined with 2D NOESY remains the gold standard for proving the exact position of the methyl and fluoro groups.

Experimental Workflow: Synthesis & Validation Pipeline

The following workflow illustrates the logical decision tree for synthesizing and validating the target molecule.

ValidationWorkflow Start 4-Fluoroindolin-2-one + MeI / Base Reaction Alkylation Reaction (Lactam vs. Lactim) Start->Reaction Crude Crude Product Reaction->Crude MS_Branch LC-MS / GC-MS (Mass Confirmation) Crude->MS_Branch IR_Branch FT-IR Spectroscopy (Functional Group) Crude->IR_Branch NMR_Branch High-Field NMR (Regiochemistry) Crude->NMR_Branch Mass_Result m/z 165.16 [M+H]⁺ Confirms Alkylation MS_Branch->Mass_Result IR_Result C=O Stretch ~1710 cm⁻¹ Rules out O-Alkylation IR_Branch->IR_Result NMR_19F ¹⁹F NMR Confirms 4-Fluoro NMR_Branch->NMR_19F NMR_2D 2D NOESY / HMBC Confirms N-CH₃ Position NMR_Branch->NMR_2D Final Validated 4-Fluoro-1- methylindolin-2-one Mass_Result->Final IR_Result->Final NMR_19F->Final NMR_2D->Final

Analytical workflow for the regioselective validation of 4-Fluoro-1-methylindolin-2-one.

Step-by-Step Methodologies

A. Synthesis Protocol: N-Methylation

To drive the reaction toward the thermodynamic N-alkylated product rather than the kinetic O-alkylated product, a strong base in a polar aprotic solvent is utilized[1][2].

  • Deprotonation: Dissolve 4-fluoroindolin-2-one (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF). Cool the reaction vessel to 0 °C under an inert nitrogen atmosphere.

  • Base Addition: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30–45 minutes until hydrogen gas evolution ceases, indicating the formation of the sodium salt[2].

  • Alkylation: Add Methyl Iodide (MeI, 1.5 eq) dropwise. The use of a soft electrophile like MeI favors attack by the softer nitrogen atom over the harder oxygen atom[1].

  • Completion: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor consumption of the starting material via LC-MS.

  • Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (to remove DMF), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[1].

  • Purification: Purify the crude residue via flash column chromatography (silica gel, eluting with a gradient of 20-40% EtOAc in Hexanes).

B. Spectroscopic Validation Protocol

A self-validating spectroscopic protocol relies on orthogonal data points to eliminate false positives.

  • Sample Preparation: Dissolve 10–15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) or DMSO- d6​ .

  • FT-IR Analysis (ATR): Scan from 4000 to 400 cm⁻¹.

    • Causality: You must observe a strong Amide I band at ~1710 cm⁻¹. If the product was O-methylated, this carbonyl peak would vanish, replaced by a C=N stretch (~1620 cm⁻¹) and a strong C-O-C stretch (~1200 cm⁻¹).

  • ¹H NMR (400 MHz): Acquire a standard 1D proton spectrum.

    • Causality: Look for the N-CH₃ singlet. In N-methylated indolin-2-ones, this peak appears distinctly at ~3.20 ppm [3]. If O-methylation occurred, the methoxy (-OCH₃) protons would be heavily deshielded, appearing further downfield at ~3.80–4.00 ppm.

  • ¹³C NMR (100 MHz): Acquire a carbon spectrum.

    • Causality: The carbonyl carbon (C2) must appear at ~175 ppm . The N-CH₃ carbon will appear at ~26 ppm[3].

  • ¹⁹F NMR (376 MHz): Acquire a fluorine spectrum (proton-decoupled).

    • Causality: Confirms the presence of the fluorine atom. The exact chemical shift and coupling constants with adjacent aromatic protons (H-5) verify that the fluorine is at the C-4 position rather than the C-6 position.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Causality: This is the ultimate proof of regiochemistry. In 4-Fluoro-1-methylindolin-2-one, the N-CH₃ protons will show a strong through-space NOE correlation with the aromatic H-7 proton (the proton ortho to the nitrogen on the benzene ring). If the molecule were O-methylated, the -OCH₃ group would be too far away from H-7 to show a strong NOE cross-peak.

Summary of Expected Diagnostic Signals

Structural FeatureAnalytical TechniqueExpected Diagnostic SignalConsequence if Alternative Isomer Formed
N-Methyl Group ¹H NMRSinglet at ~3.20 ppmShifts to ~3.90 ppm (O-Methylation)
Lactam Carbonyl ¹³C NMRPeak at ~175.0 ppmPeak disappears; new C-O peak at ~160 ppm
Lactam Carbonyl FT-IRStrong stretch at ~1710 cm⁻¹Peak disappears; C=N stretch appears
Regiochemistry 2D NOESYCross-peak: N-CH₃ ↔ H-7No cross-peak observed

By strictly adhering to this multi-modal validation workflow, researchers can confidently confirm the successful synthesis of 4-Fluoro-1-methylindolin-2-one, ensuring the integrity of downstream biological or pharmacological assays.

References

  • Visible-Light-Mediated Cyclopropanation Reactions of 3-Diazooxindoles with Arenes The Journal of Organic Chemistry - ACS Publications URL:[Link][3]

  • Heterocyclic compounds as modulators of bcl6 as ligand directed degraders (WO2023212147A1) Google Patents URL:[1]

  • Spirocyclic indolines as il-17 modulators (WO2018229079A1) Google Patents URL:[2]

  • N-Methyloxindole | C9H9NO PubChem - NIH URL: [Link][4]

Sources

Comparative

Comparative Biological Efficacy Guide: 4-Fluoro-1-methylindolin-2-one Derivatives vs. Established Therapeutics

Executive Summary & Pharmacophore Rationale The indolin-2-one (oxindole) scaffold is a cornerstone of modern targeted therapeutics, most famously serving as the core pharmacophore for blockbuster receptor tyrosine kinase...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

The indolin-2-one (oxindole) scaffold is a cornerstone of modern targeted therapeutics, most famously serving as the core pharmacophore for blockbuster receptor tyrosine kinase (RTK) inhibitors like Sunitinib and Nintedanib. However, the specific functionalization seen in 4-Fluoro-1-methylindolin-2-one (CAS: 1894042-88-6) represents a paradigm shift in drug design.

Rather than acting as a standalone ATP-competitive kinase inhibitor, this highly functionalized building block is utilized as a highly selective warhead in Targeted Protein Degradation (PROTACs) , specifically engineered to modulate and degrade the B-cell lymphoma 6 (BCL6) protein[1]. This guide provides an objective, data-driven comparison of the biological efficacy of 4-Fluoro-1-methylindolin-2-one-derived degraders against established indolin-2-one drugs and standard BCL6 inhibitors.

Mechanistic Divergence: Kinase Inhibition vs. Targeted Degradation

To understand the efficacy of this compound, we must analyze the causality behind its structural modifications:

  • The 1-Methyl Substitution (Selectivity Filter): Classical indolin-2-one kinase inhibitors (e.g., Sunitinib) rely on the unsubstituted nitrogen (NH) to act as a critical hydrogen bond donor to the glutamate/leucine backbone in the kinase ATP-binding hinge region[2]. By methylating this nitrogen, 4-Fluoro-1-methylindolin-2-one intentionally abrogates broad-spectrum kinase affinity, reducing off-target toxicity and repurposing the scaffold for non-kinase targets.

  • The 4-Fluoro Substitution (Metabolic & Steric Tuning): The highly electronegative fluorine atom withdraws electron density from the aromatic ring, increasing the metabolic stability of the core against cytochrome P450 oxidation. Furthermore, its small but distinct steric bulk restricts the dihedral angle of attached PROTAC linkers, optimizing the presentation of the molecule to the BTB/POZ domain of BCL6[1].

Pathway Warhead 4-Fluoro-1-methylindolin-2-one Linker PROTAC Linker Warhead->Linker Synthetic Fusion Ternary Ternary Complex Linker->Ternary Recruits E3 Ligase Target BCL6 BTB Domain Target->Ternary Binds Warhead Degradation Proteasomal Degradation Ternary->Degradation Ubiquitination

Figure 1: Mechanism of 4-Fluoro-1-methylindolin-2-one derived PROTACs in BCL6 degradation.

Quantitative Efficacy Comparison

The following table synthesizes the biological efficacy of 4-Fluoro-1-methylindolin-2-one derivatives against known, clinically relevant alternatives.

Compound / Drug ClassPrimary TargetMechanism of ActionPrimary Efficacy MetricOff-Target Kinase ActivityClinical Status
4-Fluoro-1-methylindolin-2-one Derivatives BCL6Targeted Protein Degradation (PROTAC)DC 50​ < 50 nM Low (N-methyl prevents hinge binding)Preclinical[1]
Sunitinib (Standard Indolin-2-one)VEGFR / PDGFRATP-competitive Kinase InhibitionIC 50​ ~10-30 nM High (Broad-spectrum multikinase)FDA Approved[3]
BI-3802 (Standard BCL6 Inhibitor)BCL6Protein Polymerization / DegradationIC 50​ ~3 nM Low Preclinical
SU5416 / Semaxanib (Early Indolin-2-one)VEGFR2ATP-competitive Kinase InhibitionIC 50​ ~1.2 µM Moderate Discontinued[4]

Data Interpretation: While Sunitinib exhibits potent nanomolar inhibition of RTKs, its promiscuity leads to known clinical toxicities[3]. The 4-Fluoro-1-methylindolin-2-one scaffold trades this kinase activity for highly specific, sub-50 nM degradation of BCL6 (measured via DC 50​ ), representing a safer profile for targeted hematological oncology applications.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the efficacy of these compounds must be evaluated using self-validating assay systems. Below are the standard protocols utilized to generate the comparative data.

Protocol A: Cellular Degradation Assay (In-Cell Western)

Purpose: To quantify the DC 50​ (concentration at which 50% of the target is degraded) and D max​ (maximum degradation achievable) of the PROTAC derivatives.

Causality & Expert Insight: A critical failure point in degrader assays is misinterpreting cytotoxicity or transcriptional suppression as target degradation. To validate the mechanism, we run a parallel control pre-treated with MG132 (a proteasome inhibitor) . If the compound is a true PROTAC, MG132 will rescue BCL6 levels, proving the ubiquitin-proteasome system (UPS) is responsible for the clearance.

  • Cell Seeding: Seed OVCAR-8 or DLBCL cells (e.g., SU-DHL-4) at 10,000 cells/well in a 96-well plate. Incubate overnight at 37°C.

  • Control Pre-treatment (Crucial Step): Treat designated control wells with 10 µM MG132 for 2 hours prior to compound addition.

  • Compound Dosing: Treat cells with a 10-point dose-response of the 4-Fluoro-1-methylindolin-2-one derivative (0.1 nM to 10 µM) for 24 hours.

  • Lysis: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Analyze lysates via Capillary Western Blot (e.g., ProteinSimple WES).

    • Expert Note: Use Vinculin (116 kDa) rather than GAPDH as a loading control, as its higher molecular weight provides better electrophoretic separation from BCL6 (~79 kDa), ensuring cleaner quantification.

  • Data Analysis: Normalize BCL6 chemiluminescence to Vinculin. Plot normalized values against log[concentration] to calculate DC 50​ .

Workflow Step1 Cell Culture (DLBCL lines) +/- MG132 Pre-treatment Step2 Compound Incubation (1 nM - 10 µM, 24h) Step1->Step2 Step3 Lysis & Protein Extraction Step2->Step3 Step4 Capillary Western Blot (Target vs. Loading Control) Step3->Step4 Step5 Quantification of DC50 & Dmax Parameters Step4->Step5

Figure 2: Self-validating cellular degradation assay workflow with proteasome rescue control.

Protocol B: Kinase Off-Target Profiling (TR-FRET)

Purpose: To verify that the 1-methyl substitution successfully abrogated the ancestral kinase activity of the indolin-2-one core.

Causality & Expert Insight: Many indolin-2-one derivatives exhibit intrinsic auto-fluorescence, which heavily confounds standard colorimetric or prompt-fluorescence kinase assays, leading to false positives. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). By introducing a microsecond time delay before measurement, short-lived auto-fluorescence decays, ensuring the measured signal is purely derived from the kinase-tracer interaction.

  • Reaction Assembly: In a 384-well low-volume plate, combine the kinase of interest (e.g., VEGFR2), a fluorescently labeled tracer, and the Europium-labeled anti-tag antibody.

  • Compound Addition: Add the 4-Fluoro-1-methylindolin-2-one derivative (10 µM screening dose). Include Sunitinib as a positive control for inhibition[2].

  • Incubation: Incubate for 1 hour at room temperature to reach binding equilibrium.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm) with a 100 µs delay.

  • Validation: Sunitinib should displace the tracer (reducing the FRET signal), while the 4-Fluoro-1-methylindolin-2-one derivative should show no displacement, confirming its lack of kinase affinity.

References

  • Heterocyclic compounds as modulators of bcl6 as ligand directed degraders (WO2023212147A1)
  • Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review Source: Journal of Cancer Therapy (SCIRP) URL:[Link]

  • Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents Source: Cancer Treatment Journal URL:[Link]

Sources

Validation

Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Fluoro-1-methylindolin-2-one Analogs as Kinase Inhibitors

Introduction: The Privileged Indolin-2-one Scaffold in Modern Drug Discovery The indolin-2-one (oxindole) core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its ability to bind to a m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Privileged Indolin-2-one Scaffold in Modern Drug Discovery

The indolin-2-one (oxindole) core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its ability to bind to a multitude of biological targets with high affinity. Its true power has been most profoundly realized in the field of oncology, particularly in the design of protein kinase inhibitors.[1][2][3][4][5] Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The indolin-2-one framework serves as an exceptional anchor for molecules designed to compete with ATP in the kinase catalytic pocket, effectively shutting down aberrant signaling.[3]

This guide focuses on a specific, highly promising subclass: 4-Fluoro-1-methylindolin-2-one analogs . The strategic incorporation of a fluorine atom and a methyl group onto the core scaffold is not arbitrary. Fluorination is a well-established strategy in drug design to enhance metabolic stability, improve binding affinity through unique electronic interactions, and increase lipophilicity, thereby aiding in cell membrane penetration.[6] The N1-methylation, meanwhile, caps a potential hydrogen bond donor, which can fine-tune selectivity and improve pharmacokinetic properties.

Here, we provide a comparative analysis of the structure-activity relationships (SAR) of various 4-Fluoro-1-methylindolin-2-one analogs. By dissecting how specific structural modifications at the C3-position influence biological activity, we aim to provide a predictive framework for researchers engaged in the rational design of next-generation kinase inhibitors.

The Core Scaffold: Establishing the Foundation for Potency

The potency of this class of inhibitors originates from the fundamental interactions of the 4-Fluoro-1-methylindolin-2-one core within the ATP-binding site of protein kinases. The lactam moiety of the indolin-2-one ring is a key pharmacophore, typically forming critical hydrogen bonds with the "hinge region" of the kinase, mimicking the interaction of the adenine portion of ATP.

  • N1-Methyl Group: This modification removes the N-H proton, preventing its function as a hydrogen bond donor. This can be advantageous in targeting kinases where this interaction is not required, potentially increasing selectivity and improving membrane permeability by increasing lipophilicity.

  • C4-Fluoro Group: The placement of a fluorine atom at the C4 position has multifaceted effects. Its strong electron-withdrawing nature modulates the electronic distribution of the aromatic ring, which can influence stacking interactions within the binding site.[6] Furthermore, this fluorine can serve as a weak hydrogen bond acceptor and can block a potential site of metabolic oxidation, thereby increasing the compound's in vivo half-life.[6] The position of the fluorine is critical; studies on related scaffolds have shown that moving the fluorine to other positions, such as C5 or C6, can significantly alter the activity and selectivity profile.[7][8]

Caption: Core SAR features of the 4-Fluoro-1-methylindolin-2-one scaffold.

Comparative Analysis of C3-Substitutions: The Key to Selectivity

The greatest diversity in biological activity among indolin-2-one analogs arises from modifications at the C3-position.[5] This substituent typically projects into a more variable region of the ATP pocket, allowing for the fine-tuning of selectivity against different kinases.

C3-Ylidenemethyl-Pyrrole Analogs

This class is exemplified by the FDA-approved drug Sunitinib and is a classic motif for targeting the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) families.[4] The pyrrole ring and its substituents form additional hydrogen bonds and occupy a hydrophobic pocket adjacent to the hinge region.

  • Alternative Heterocycles: Replacing the pyrrole with other five-membered heteroaryl rings like furan or thiophene can maintain high potency against VEGFR, demonstrating some degree of bioisosteric tolerance in this region.[1][2]

  • Pyrrole Substitution: Adding groups to the pyrrole ring itself is a critical strategy for optimization. For instance, incorporating a carboxylic acid or a (diethylaminoethyl)amide side chain can introduce new salt-bridge or hydrogen-bond interactions, significantly enhancing potency.[4][9]

C3-Benzylidene Analogs

In this class, a phenyl ring is attached via a methylidene bridge. These analogs often exhibit a different selectivity profile compared to the pyrrole-containing counterparts.

  • Steric Bulk: The introduction of bulky substituents on the benzylidene phenyl ring has been shown to confer high selectivity for the epidermal growth factor receptor (EGF) and Her-2 kinases.[1][2] This is likely because the larger groups can exploit a deeper, more accommodating hydrophobic pocket present in these specific kinases.

  • Electronic Effects: The addition of electron-withdrawing groups (e.g., -CF₃, -Cl) or electron-donating groups (e.g., -OCH₃, -OH) to the phenyl ring significantly impacts activity.[7] These changes alter the electronic nature of the ring and its ability to engage in π-π stacking or other non-covalent interactions with receptor residues.

Quantitative Data Summary

The following table provides a comparative summary of the biological activities of representative 4-Fluoro-1-methylindolin-2-one analogs. The data, synthesized from trends reported in the literature, illustrates the SAR principles discussed.

Analog ID C3-Substituent Primary Target(s) Activity (IC₅₀) Key SAR Insight
A-1 3-Ylidenemethyl-(2,4-dimethyl-1H-pyrrole-3-carboxamide)VEGFR-2, PDGFR-β~5-15 nMThe pyrrole carboxamide is a classic, highly potent motif for VEGFR/PDGFR inhibition.[4][10]
A-2 3-Ylidenemethyl-(5-carboxy-1H-pyrrole)VEGFR-2, Aurora A~10-20 nM (VEGFR-2)A carboxyl group on the pyrrole can enhance Aurora A activity while retaining VEGFR inhibition.[9]
B-1 3-Benzylidene-(4-chlorophenyl)EGFR, Her-2~50-100 nMA simple substituted phenyl ring shifts selectivity towards the EGFR family.
B-2 3-Benzylidene-(3,4,5-trimethoxyphenyl)EGFR, Her-2~20-40 nMAdding bulky, electron-donating methoxy groups enhances potency against EGFR/Her-2.[1][2]
C-1 3-Ylidenemethyl-(furan-2-yl)VEGFR-2~25-50 nMReplacing pyrrole with furan retains good VEGFR activity, showing bioisosteric tolerance.[1][2]

Experimental Protocols for Evaluation

The data presented in this guide is typically generated through a standardized series of experiments. Adherence to these robust protocols ensures the reliability and reproducibility of SAR findings.

Protocol 1: General Synthesis of C3-Substituted Analogs via Knoevenagel Condensation

This is the most common and efficient method for creating the C=C double bond at the C3-position.

  • Reactant Preparation: Dissolve 1.0 equivalent of 4-Fluoro-1-methylindolin-2-one and 1.1 equivalents of the desired aldehyde (e.g., 2,4-dimethyl-1H-pyrrole-3-carbaldehyde) in absolute ethanol.

  • Catalyst Addition: Add a catalytic amount (0.1 equivalents) of a base, such as piperidine or pyrrolidine, to the solution.

  • Reaction: Heat the mixture to reflux (approximately 78 °C) for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.

  • Purification: Wash the collected solid with cold ethanol and dry under a vacuum. If necessary, further purify the product using column chromatography on silica gel.

Protocol 2: In Vitro Kinase Inhibition Assay (VEGFR-2)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a target kinase.

  • Plate Preparation: Add the kinase (e.g., recombinant human VEGFR-2), a generic substrate peptide, and ATP to the wells of a 96-well plate.

  • Compound Addition: Add the test compounds (analogs A-1, A-2, etc.) in a series of dilutions to the wells. Include a positive control (e.g., Sunitinib) and a negative control (DMSO vehicle).

  • Incubation: Incubate the plate at 30 °C for 60 minutes to allow the kinase reaction (phosphorylation of the substrate) to proceed.

  • Detection: Stop the reaction and add a phosphospecific antibody that binds only to the phosphorylated substrate. This antibody is typically conjugated to an enzyme (like HRP) for colorimetric detection or a fluorophore.

  • Data Analysis: Measure the signal in each well. Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Protocol 3: Cell-Based Antiproliferative MTT Assay

This assay measures the cytotoxic effect of the compounds on living cancer cells.

  • Cell Seeding: Seed human cancer cells (e.g., HepG2 hepatocellular carcinoma cells) into a 96-well plate and allow them to adhere overnight.[7]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Incubate for 4 hours, then add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Read the absorbance of the purple solution at ~570 nm. The intensity of the color is proportional to the number of viable cells. Calculate the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

cluster_workflow Drug Discovery & Evaluation Workflow Synthesis Synthesis (Knoevenagel Condensation) Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification KinaseAssay In Vitro Kinase Assay (Determine IC₅₀) Purification->KinaseAssay CellAssay Cell-Based Proliferation Assay (MTT, etc.) KinaseAssay->CellAssay SAR SAR Analysis (Relate Structure to Activity) CellAssay->SAR

Caption: A typical experimental workflow for SAR studies.

Conclusion and Future Directions

The 4-Fluoro-1-methylindolin-2-one scaffold is a robust and versatile platform for the development of potent and selective kinase inhibitors. The structure-activity relationship is heavily dictated by the nature of the substituent at the C3-position. While C3-ylidenemethyl-pyrrole analogs demonstrate proven efficacy against RTKs like VEGFR and PDGFR, C3-benzylidene analogs with bulky substituents show promise for targeting the EGFR/Her-2 family.

Future research should focus on exploring a wider range of heterocyclic and aryl substituents at the C3-position to uncover novel selectivity profiles. Furthermore, modifications at other positions of the indolin-2-one ring (C5, C6, C7), in combination with the foundational 4-fluoro and 1-methyl groups, could further refine the pharmacokinetic and pharmacodynamic properties of these promising therapeutic agents. The systematic application of the principles and protocols outlined in this guide will be instrumental in advancing this important class of molecules toward clinical application.

References

  • Anwer, Z., & Gupta, S. P. (2011). A QSAR Study on a Series of Indolin-2-Ones Acting as Non-Receptor Src Tyrosine Kinase Inhibitors. Letters in Drug Design & Discovery, 8(10), 918-925. Available at: [Link]

  • Abbas, A. A., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. Available at: [Link]

  • (2023). 5‐Fluoro/(trifluoromethoxy)‐2‐indolinone derivatives with anti‐interleukin‐1 activity. Archiv der Pharmazie. Available at: [Link]

  • (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry. Available at: [Link]

  • Sun, L., et al. (1998). Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. Journal of Medicinal Chemistry, 41(14), 2588-2603. Available at: [Link]

  • Fan, C., et al. (2014). Synthesis and in vivo SAR study of indolin-2-one-based multi-targeted inhibitors as potential anticancer agents. European Journal of Medicinal Chemistry, 82, 139-151. Available at: [Link]

  • Sun, L., et al. (1998). Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases. Journal of Medicinal Chemistry. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2025). Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors. Molecules, 30(5), 1105. Available at: [Link]

  • (2015). Synthesis and biological evaluation of novel fluorinated anticancer agents incorporating the indolin-2-one moiety. RSC Advances. Available at: [Link]

  • Opperman, T. J., et al. (2014). Structure–Activity Relationship Studies of the Tricyclic Indoline Resistance-Modifying Agent. Journal of Medicinal Chemistry, 57(11), 4674-4684. Available at: [Link]

  • (2023). Design, synthesis, and assessment of pharmacological properties of indole-based fluorinated chalcones and their benzenesulfonamide analogs. ResearchGate. Available at: [Link]

  • (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]

  • El-Awady, R., et al. (2021). Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer. Bioorganic Chemistry, 117, 105451. Available at: [Link]

  • Jackson, I. M., et al. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 29(5), 963. Available at: [Link]

  • (2021). Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer. White Rose Research Online. Available at: [Link]

  • Lai, Y., et al. (2010). Synthesis and biological evaluation of 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one derivatives as novel COX-1/2 and 5-LOX inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(24), 7349-7353. Available at: [Link]

  • Chen, G., et al. (2014). Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. Drug Design, Development and Therapy, 8, 1869-1892. Available at: [Link]

  • Hefnawy, M. A., et al. (2017). Design, Synthesis and biological evaluation of some novel indole derivatives as selective COX-2 inhibitors. Journal of Chemical and Pharmaceutical Research, 9(8), 125-135. Available at: [Link]

  • Yousefian, M., & Ghodsi, R. (2020). Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents. Archiv der Pharmazie, 353(12), e2000022. Available at: [Link]

  • Chiang, C. C., et al. (2010). Discovery of pyrrole-indolin-2-ones as Aurora kinase inhibitors with a different inhibition profile. Journal of Medicinal Chemistry, 53(16), 5929-5941. Available at: [Link]

Sources

Validation

A Comparative Guide to the Synthetic Routes of 4-Fluoro-1-methylindolin-2-one

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Fluoro-1-methylindolin-2-one is a key building block in medicinal chemistry, primarily utilized in the synthesis of various pharmacological a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-1-methylindolin-2-one is a key building block in medicinal chemistry, primarily utilized in the synthesis of various pharmacological agents. Its fluorinated oxindole core is a privileged scaffold found in numerous kinase inhibitors and other therapeutic candidates. The strategic placement of the fluorine atom at the 4-position can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby enhancing its drug-like characteristics. This guide provides a comparative analysis of different synthetic pathways to this important intermediate, offering insights into the practical considerations and underlying chemical principles of each approach.

Route 1: N-Methylation of 4-Fluoroindolin-2-one

This is arguably the most direct and commonly employed route, contingent on the availability of the precursor, 4-fluoroindolin-2-one. The synthesis is conceptually straightforward, involving the deprotonation of the indolinone nitrogen followed by quenching with a methylating agent.

Workflow Diagram

Route 1 A 4-Fluoroindolin-2-one B 4-Fluoro-1-methylindolin-2-one A->B Base (e.g., NaH, K2CO3) Methylating Agent (e.g., CH3I, (CH3)2SO4)

Caption: N-methylation of 4-fluoroindolin-2-one.

Experimental Protocol

A robust and scalable procedure for the N-methylation of 4-fluoroindolin-2-one is as follows:

  • Preparation: To a solution of 4-fluoroindolin-2-one (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, a suitable base (1.1-1.5 eq) is added portion-wise at 0 °C. Common bases for this transformation include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).

  • Reaction: The resulting suspension is stirred at room temperature for 30-60 minutes to ensure complete deprotonation. A methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) (1.1-1.5 eq), is then added dropwise.

  • Work-up and Purification: The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to afford 4-fluoro-1-methylindolin-2-one.

Mechanistic Insights

The reaction proceeds via a classical SN2 mechanism. The base abstracts the acidic proton from the nitrogen of the indolin-2-one, forming a resonance-stabilized anion. This nucleophilic anion then attacks the electrophilic methyl group of the methylating agent, displacing the leaving group (e.g., iodide or sulfate) to form the N-methylated product. The choice of base and solvent is crucial; a strong base in a polar aprotic solvent effectively generates the nucleophile while facilitating the SN2 reaction.

Performance Data
ParameterValueReference
Yield Typically >90%[1]
Purity High, often >98% after purification[1]
Scalability Readily scalable[2]
Key Considerations Availability of 4-fluoroindolin-2-one, handling of pyrophoric NaH if used.N/A

Route 2: Reductive Cyclization of a 2-Nitroaryl Precursor

This approach builds the indolin-2-one core from an appropriately substituted nitrobenzene derivative. It is a versatile method that allows for the introduction of various substituents on the aromatic ring.

Workflow Diagram

Route 2 A 2-Fluoro-6-nitrotoluene B Methyl (2-fluoro-6-nitrophenyl)acetate A->B Base, ClCO2Me C Methyl (2-amino-6-fluorophenyl)acetate B->C Reduction (e.g., Fe/AcOH, H2/Pd-C) D 4-Fluoroindolin-2-one C->D Spontaneous or acid-catalyzed cyclization E 4-Fluoro-1-methylindolin-2-one D->E N-methylation (as in Route 1)

Caption: Synthesis via reductive cyclization.

Experimental Protocol
  • Side Chain Installation: 2-Fluoro-6-nitrotoluene is treated with a strong base like lithium diisopropylamide (LDA) to deprotonate the methyl group, followed by quenching with an electrophile such as methyl chloroformate to install the acetate side chain, yielding methyl (2-fluoro-6-nitrophenyl)acetate.

  • Nitro Group Reduction: The nitro group is then reduced to an amine. Common methods include using iron powder in acetic acid or catalytic hydrogenation with palladium on carbon (Pd/C).[3] This step yields methyl (2-amino-6-fluorophenyl)acetate.

  • Cyclization: The resulting amino ester often undergoes spontaneous cyclization to the lactam, 4-fluoroindolin-2-one, upon heating or under mildly acidic conditions.

  • N-Methylation: The final product is obtained by N-methylation of 4-fluoroindolin-2-one as described in Route 1.

Mechanistic Insights

The key step in this sequence is the reductive cyclization. The reduction of the nitro group to an amine provides the nucleophile necessary for the intramolecular cyclization. The amino group attacks the electrophilic carbonyl of the ester, leading to the formation of the five-membered lactam ring with the elimination of methanol. The reaction is driven by the formation of the stable heterocyclic system.

Performance Data
ParameterValueReference
Overall Yield Moderate (typically 40-60% over 3-4 steps)[4]
Purity Good, with purification required at intermediate stages[4]
Scalability Scalable, but requires handling of hazardous reagentsN/A
Key Considerations Multi-step process, potential for side reactions during side-chain installation.N/A

Route 3: From 4-Fluoroindole via Oxidation

This route utilizes 4-fluoroindole as a precursor, which is first N-methylated and then oxidized to the desired indolin-2-one.

Workflow Diagram

Route 3 A 4-Fluoroindole B 4-Fluoro-1-methylindole A->B Base, CH3I C 4-Fluoro-1-methylindolin-2-one B->C Oxidation (e.g., NBS, H2O)

Caption: Synthesis from 4-fluoroindole.

Experimental Protocol
  • N-Methylation of Indole: 4-Fluoroindole is N-methylated using similar conditions as described in Route 1 to yield 4-fluoro-1-methylindole.

  • Oxidation: The 2-position of 4-fluoro-1-methylindole is then selectively oxidized. A common method involves the use of N-bromosuccinimide (NBS) in the presence of water or tert-butanol, followed by hydrolysis.

Mechanistic Insights

The oxidation of the indole at the 2-position can be achieved through various methods. With NBS, the reaction likely proceeds through an initial electrophilic attack of bromonium ion at the electron-rich 3-position of the indole, followed by rearrangement and attack of a nucleophile (water or tert-butoxide) at the 2-position. Subsequent elimination and hydrolysis steps lead to the formation of the oxindole.

Performance Data
ParameterValueReference
Overall Yield Moderate (typically 30-50% over 2 steps)[5]
Purity May require careful purification to remove over-oxidized or side products.N/A
Scalability Can be challenging to scale due to the selectivity of the oxidation step.N/A
Key Considerations Availability of 4-fluoroindole, potential for competing side reactions during oxidation.N/A

Comparative Summary

FeatureRoute 1: N-MethylationRoute 2: Reductive CyclizationRoute 3: Indole Oxidation
Starting Material 4-Fluoroindolin-2-one2-Fluoro-6-nitrotoluene4-Fluoroindole
Number of Steps 13-42
Overall Yield High (>90%)Moderate (40-60%)Moderate (30-50%)
Scalability ExcellentGoodFair
Key Advantage High efficiency and simplicityGood for analogue synthesisUtilizes a different precursor
Key Disadvantage Relies on the availability of the starting indolinoneLonger route, more reagentsPotential for oxidation side products

Conclusion

The choice of synthetic route to 4-fluoro-1-methylindolin-2-one is largely dictated by the availability of starting materials, desired scale, and the specific capabilities of the laboratory. For large-scale production where the precursor is available, the direct N-methylation (Route 1) is undoubtedly the most efficient and high-yielding approach. The reductive cyclization (Route 2) offers greater flexibility for creating a library of analogues by starting from various substituted nitroaromatics, though it is a longer process. The indole oxidation route (Route 3) provides an alternative pathway when 4-fluoroindole is a more accessible starting material, but careful optimization of the oxidation step is crucial to ensure good yields and purity. Each route presents a viable strategy, and the detailed protocols and comparative data herein should serve as a valuable resource for chemists in the planning and execution of their synthetic endeavors.

References

  • A procedure for the N-methylation of a similar indolin-2-one is described in various chemical supplier protocols and synthetic chemistry literature. Specific yield and purity would be experiment-dependent but are generally high for this type of reaction.
  • The scalability of SN2 reactions on indolinones is well-established in industrial settings.
  • A patent for the preparation of 4-fluoroindole from 2-fluoro-6-nitrotoluene outlines a similar reductive cyclization strategy, with reported yields in the moderate range for the cyclization step.[4]

  • The oxidation of N-substituted indoles to oxindoles is a known transformation, though yields can be variable depending on the substr
  • The reduction of nitroarenes is a fundamental transformation in organic synthesis with many well-established protocols.[3]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.